5-Methoxy-3-oxopentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARHUSTHBTMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-3-oxopentanenitrile chemical properties and structure
An In-Depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Structure, Properties, and Synthetic Potential
Introduction
This compound is a bifunctional organic compound featuring a nitrile, a ketone, and an ether moiety within a five-carbon backbone. This unique combination of functional groups makes it a molecule of significant interest for researchers and scientists, particularly in the fields of organic synthesis and drug development. While not an active pharmaceutical ingredient itself, its structural attributes position it as a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and potential pharmaceutical intermediates. The strategic placement of its reactive sites—the electrophilic ketone, the versatile nitrile, and the acidic α-protons—offers a rich landscape for chemical transformations.
This technical guide provides a comprehensive analysis of this compound, beginning with its core chemical and physical properties and structure. It delves into a predictive spectroscopic profile, outlines its key reactivity, proposes a viable synthetic pathway, and discusses its potential applications in medicinal chemistry. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 97820-87-6 | [1][2][3] |
| Molecular Formula | C₆H₉NO₂ | [1][2][4] |
| Molecular Weight | 127.14 g/mol | [1][2][4] |
| IUPAC Name | This compound | |
| SMILES | COCCC(=O)CC#N | [2] |
| Boiling Point | No data available | [1] |
| Storage | Sealed in a dry environment, 2-8°C | [1] |
Molecular Structure
This compound is a linear, aliphatic molecule. Its structure is characterized by a pentane chain with a nitrile group (-C≡N) at the C1 position and a ketone group (C=O) at the C3 position. A methoxy group (-OCH₃) is located at the C5 position, forming an ether linkage. This arrangement of functional groups dictates the molecule's chemical behavior and potential for synthetic transformations.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predictive Analysis)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Singlet (3H) at ~3.3 ppm (methoxy group, -OCH₃).- Triplet (2H) at ~3.6 ppm (methylene group adjacent to ether oxygen, -O-CH₂-).- Triplet (2H) at ~2.8 ppm (methylene group between ketone and ether, -C(=O)-CH₂-).- Triplet (2H) at ~2.6 ppm (methylene group between ketone and nitrile, -CH₂-C≡N). |
| ¹³C NMR | - ~205 ppm: Ketone carbonyl carbon.- ~118 ppm: Nitrile carbon.- ~70 ppm: Methylene carbon adjacent to ether oxygen.- ~59 ppm: Methoxy carbon.- ~45 ppm: Methylene carbon adjacent to ketone (C4).- ~25 ppm: Methylene carbon adjacent to nitrile (C2). |
| IR Spectroscopy | - ~2250 cm⁻¹: Strong, sharp peak for the C≡N stretch.- ~1715 cm⁻¹: Strong, sharp peak for the C=O (ketone) stretch.- ~1100 cm⁻¹: Strong peak for the C-O (ether) stretch.- ~2850-2950 cm⁻¹: C-H alkane stretches. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 127.06.- Key Fragments: m/z = 96 (loss of -OCH₃), m/z = 71 (cleavage at C4-C5), m/z = 55 (cleavage at C2-C3). |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three primary functional regions. Understanding these reactive sites allows for the strategic design of synthetic routes to more complex molecules.
-
Ketone Carbonyl (C3): This site is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines or ketals. This functionality is a key handle for chain extension and cyclization reactions.[6]
-
Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine.[6] In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, and it is generally robust against metabolic degradation.[7]
-
α-Methylene Protons (C2 and C4): The protons on the carbons adjacent (alpha) to the ketone (C2 and C4) are acidic. The protons at C2 are particularly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This acidity allows for easy deprotonation with a suitable base to form a stabilized enolate, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.
Caption: Key reactive sites of this compound.
Proposed Synthetic Pathway
A survey of the chemical literature does not reveal a standard, published procedure for the synthesis of this compound. However, a chemically sound and efficient pathway can be proposed based on well-established organic reactions. A plausible approach is the Claisen-type condensation between methyl 3-methoxypropanoate and acetonitrile.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize this compound via a base-mediated condensation reaction.
Step 1: Reaction Setup
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, prepare a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C using an ice bath.
Step 2: Condensation Reaction
-
In the dropping funnel, prepare a solution of methyl 3-methoxypropanoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether.
-
Add this solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Proposed synthetic workflow for this compound.
Relevance in Medicinal Chemistry and Drug Development
The true potential of this compound for drug development professionals lies in its utility as a scaffold or intermediate. The individual functional groups present in the molecule are well-represented in a wide array of approved pharmaceuticals.
-
The Methoxy Group: The methoxy substituent is prevalent in many natural product-derived and synthetic drugs. It is often introduced by medicinal chemists to improve ligand-target binding, modulate physicochemical properties (like solubility and lipophilicity), and enhance metabolic stability (ADME parameters).[8]
-
The Nitrile Group: Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of conditions.[7] The nitrile often acts as a key pharmacophore, participating in strong dipole interactions or serving as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[7] Its inclusion can significantly enhance the potency and selectivity of a drug candidate.
A structurally related compound, 5-Methoxy-3,5-dioxopentanoic acid, serves as a crucial precursor in the synthesis of intermediates for high-value active pharmaceutical ingredients (APIs), including Risdiplam, a treatment for spinal muscular atrophy (SMA).[9] This highlights the value of the underlying carbon skeleton and functional group arrangement found in this compound for building complex, biologically active molecules.
Safety and Handling
Based on safety data for structurally similar chemicals, this compound should be handled with appropriate care.[10]
-
Hazards: The compound is classified as a combustible liquid and is expected to cause serious eye irritation.[10] It may be harmful if swallowed or in contact with skin.[10]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Incompatible Materials:
Conclusion
This compound is a valuable, yet under-explored, chemical entity. Its combination of a ketone, a nitrile, and an ether on a flexible aliphatic chain provides multiple handles for synthetic manipulation. While its direct biological activity has not been reported, its potential as a precursor for more complex and potentially pharmacologically active compounds is significant. This guide provides the foundational chemical, structural, and safety information necessary for researchers to begin exploring the synthetic utility of this promising building block in their discovery and development programs.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methoxypropanenitrile.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- BenchChem. (n.d.). 5-Oxopentanenitrile | 3350-74-1.
- BLD Pharm. (n.d.). 97820-87-6 | this compound.
- Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | this compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for (2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.
- ECHEMI. (n.d.). Buy 5-Methoxyindole-3-acetonitrile Pharmaceutical grade.
- Sigma-Aldrich. (n.d.). 5-METHOXYINDOLE-3-ACETONITRILE | 2436-17-1.
- BIOFOUNT. (n.d.). 5-Methoxy-3-oxo-pentanenitrile.
- PubChem. (n.d.). 2-Methoxy-3-oxopentanenitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Notes: 5-Methoxy-3,5-dioxopentanoic Acid as a Versatile Precursor for Pharmaceutical Intermediates.
- LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry.
- meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid.
- PubChem. (n.d.). 5-Oxopentanenitrile. National Center for Biotechnology Information.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry.
- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
- Oztaskin, N., Goksu, S., & Secen, H. (2006). An Alternative and Straightforward Synthesis of Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine. Indian Journal of Chemistry - Section B, 45(8), 1934-1937.
- ChemicalBook. (n.d.). 5-Methoxytryptamine synthesis.
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An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
β-Ketonitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene group. This unique structural motif imparts a rich and versatile reactivity, making them highly valuable building blocks in organic synthesis. They serve as precursors to a wide array of more complex molecules, including various heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.
5-Methoxy-3-oxopentanenitrile, with its terminal methoxy group, presents an interesting scaffold for the introduction of this functionality into larger, more complex molecules. The strategic placement of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide aims to provide a thorough understanding of a reliable synthetic route to this compound, empowering researchers to incorporate it into their synthetic strategies.
Proposed Synthetic Pathway: Claisen-Type Condensation
The most logical and widely employed method for the synthesis of β-ketonitriles is a variation of the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a nitrile. For the synthesis of this compound, the proposed pathway involves the reaction of methyl 3-methoxypropanoate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.
The reaction mechanism proceeds through the following key steps:
-
Deprotonation of Acetonitrile: A strong base abstracts a proton from the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. This generates a resonance-stabilized carbanion (acetonitrile enolate).
-
Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxypropanoate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-ketonitrile.
The equilibrium of this reaction is driven towards the product by the deprotonation of the newly formed β-ketonitrile, which has an even more acidic α-proton between the two electron-withdrawing groups.
Diagram of the Proposed Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from established procedures for the synthesis of similar β-ketonitriles and should be considered a starting point for optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-methoxypropanoate | C₅H₁₀O₃ | 118.13 | 11.81 g | 0.10 |
| Acetonitrile | C₂H₃N | 41.05 | 6.16 g (7.8 mL) | 0.15 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.48 g | 0.11 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent quenching of the strong base.
-
Purge the apparatus with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
To the reaction flask, add sodium ethoxide (7.48 g, 0.11 mol) and anhydrous diethyl ether (150 mL).
-
Stir the suspension to form a slurry.
-
In the dropping funnel, place a mixture of acetonitrile (7.8 mL, 0.15 mol) and anhydrous diethyl ether (50 mL).
-
-
Formation of the Acetonitrile Enolate:
-
Slowly add the acetonitrile/ether mixture from the dropping funnel to the stirred suspension of sodium ethoxide over a period of 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Condensation Reaction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add methyl 3-methoxypropanoate (11.81 g, 0.10 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel.
-
Neutralize the aqueous layer by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate boiling point. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization of this compound
As no experimentally determined spectroscopic data for this compound is readily available, the following characterization data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show the following signals:
-
~3.3 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃).
-
~3.7 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the methoxy group (-OCH₂-). The triplet splitting would arise from coupling with the adjacent methylene group.
-
~2.8 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the ketone (-C(=O)CH₂-). This signal would also be a triplet due to coupling with the neighboring methylene group.
-
~3.5 ppm (s, 2H): A singlet corresponding to the two protons of the methylene group between the ketone and the nitrile group (-C(=O)CH₂CN). These protons are highly deshielded due to the two adjacent electron-withdrawing groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum is expected to show the following signals:
-
~200-205 ppm: Ketone carbonyl carbon (-C=O).
-
~115-120 ppm: Nitrile carbon (-CN).
-
~70-75 ppm: Methylene carbon adjacent to the methoxy group (-OCH₂-).
-
~58-60 ppm: Methoxy carbon (-OCH₃).
-
~40-45 ppm: Methylene carbon adjacent to the ketone (-C(=O)CH₂-).
-
~25-30 ppm: Methylene carbon between the ketone and nitrile (-C(=O)CH₂CN).
IR (Infrared) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group.
-
~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ketone group.
-
~1100 cm⁻¹: A strong C-O stretch from the ether linkage.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
Causality Behind Experimental Choices
-
Choice of Base: Sodium ethoxide is a common and effective base for Claisen-type condensations. Its use ensures a sufficient concentration of the acetonitrile enolate to initiate the reaction. Sodium hydride is another strong base that can be used, which has the advantage of producing hydrogen gas as a byproduct that can be easily removed from the reaction mixture.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any water present will react with the strong base, quenching it and preventing the deprotonation of acetonitrile, thus inhibiting the desired reaction.
-
Solvent: Anhydrous diethyl ether is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials. Other aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene could also be employed.
-
Temperature Control: The initial addition of the ester is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Work-up: The reaction is quenched with water to destroy any remaining base. Neutralization with a weak acid brings the product out of its enolate form. The subsequent washes with sodium bicarbonate and brine are to remove any acidic or water-soluble impurities.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound. By adapting a well-established Claisen-type condensation protocol, researchers can reliably access this valuable synthetic intermediate. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles and predicted characterization data, should serve as a valuable resource for scientists in drug development and organic synthesis. While the provided spectroscopic data is predictive, it offers a strong basis for the identification and characterization of the synthesized product.
References
- General principles of β-ketonitrile synthesis can be found in advanced organic chemistry textbooks and review articles on Claisen condensations. Specific citations for analogous procedures would be included here if a direct protocol was available.
5-Methoxy-3-oxopentanenitrile CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule of interest in synthetic organic chemistry. While specific literature on this compound is limited, this guide consolidates available data, including its chemical and physical properties, and provides insights into its synthesis, reactivity, and potential applications by drawing parallels with the well-established chemistry of β-ketonitriles. This document aims to serve as a foundational resource for researchers exploring the synthetic utility of this and related compounds in the development of novel chemical entities.
Introduction: The Synthetic Potential of a Versatile Building Block
This compound belongs to the class of β-ketonitriles, a group of compounds renowned for their synthetic versatility. The strategic placement of a ketone and a nitrile group creates a unique electronic landscape within the molecule, rendering it a valuable precursor for a diverse array of more complex structures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of a methoxy group introduces an additional point of functionality and can influence the compound's solubility and reactivity. This guide will delve into the core characteristics of this compound, offering a blend of established knowledge on β-ketonitriles and specific data where available.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 97820-87-6 | [1] |
| Molecular Formula | C6H9NO2 | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC(=O)CC(=O)C#N | |
| Appearance | Not specified in available literature | |
| Boiling Point | No data available | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound: A Proposed Protocol
Reaction Principle
The synthesis proceeds via the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of a suitable methoxy-containing ester, such as methyl methoxyacetate. Subsequent elimination of the methoxide leaving group yields the target β-ketonitrile.
Proposed Experimental Protocol
Materials:
-
Methyl methoxyacetate
-
Acetonitrile
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., argon or nitrogen).
-
Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.
-
Nitrile Addition: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Ester Addition: The mixture is cooled to 0°C in an ice bath. Methyl methoxyacetate (1.0 equivalent) is then added dropwise via the dropping funnel, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow and careful addition of cold water at 0°C. The mixture is then acidified to a pH of ~2-3 with dilute HCl.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.4 | Singlet | 3H |
| -CH₂- (adjacent to O) | ~3.7 | Triplet | 2H |
| -CH₂- (adjacent to C=O) | ~2.8 | Triplet | 2H |
| -CH₂- (adjacent to CN) | ~3.5 | Singlet | 2H |
Note: The methylene protons adjacent to the carbonyl and nitrile groups are diastereotopic and may appear as a more complex multiplet.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~59 |
| -CH₂- (adjacent to O) | ~70 |
| C=O | ~200 |
| -CH₂- (adjacent to C=O) | ~45 |
| -CH₂- (adjacent to CN) | ~25 |
| C≡N | ~117 |
Infrared (IR) Spectroscopy
The IR spectrum of a β-ketonitrile is characterized by strong absorptions from the carbonyl and nitrile groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N stretch | 2260 - 2220 | Medium |
| C=O stretch | 1750 - 1680 | Strong |
| C-O stretch | 1300 - 1000 | Strong |
| C-H stretch (sp³) | 2950 - 2850 | Medium to Strong |
The C=O stretching frequency can be influenced by the degree of enolization. The presence of a broad O-H stretch around 3500-3200 cm⁻¹ would indicate the presence of the enol tautomer.
Mass Spectrometry
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will likely be dominated by cleavage adjacent to the carbonyl group (α-cleavage) and loss of small neutral molecules.[3]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of β-ketonitriles like this compound makes them highly versatile intermediates in organic synthesis.
Reactivity at the α-Methylene Position
The methylene group situated between the ketone and nitrile functionalities is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides to form diketonitriles.
-
Aldol Condensation: Reaction with aldehydes or ketones.
Reactions of the Carbonyl and Nitrile Groups
Both the ketone and nitrile groups are susceptible to nucleophilic attack. This allows for a wide range of transformations:
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone and nitrile can be reduced.
-
Cyclization Reactions: β-Ketonitriles are excellent precursors for the synthesis of various heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.
Potential as a Building Block in Drug Discovery
The structural motifs accessible from this compound are of significant interest in drug discovery. The ability to readily construct substituted heterocyclic scaffolds makes it a valuable starting material for generating libraries of compounds for biological screening. While no specific biological activities have been reported for this compound itself, the broader class of methoxy-substituted compounds has shown a range of activities, including antimicrobial and anticancer properties.
Safety and Handling
While a comprehensive safety data sheet (SDS) for this compound is not widely available, information for the general class of nitriles and ketones, along with available supplier information, suggests the following precautions:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Handling: Should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a promising yet underexplored chemical entity with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of a ketone and a nitrile with the influence of a methoxy group, opens avenues for the construction of a wide range of complex molecules, particularly heterocyclic systems of medicinal interest. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging the well-documented chemistry of β-ketonitriles. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel compounds with valuable applications.
References
- Spectrometric studies and theoretical calculations of some β-ketonitriles. (2025). ResearchGate.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
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- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. (1985). PubMed.
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.
- 5-Methoxy-1H-indole-3-acetonitrile. (n.d.). ATB (Automated Topology Builder).
- 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with nitrogen-containing nucleophiles. (2013). ResearchGate.
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An In-depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Properties, Synthesis, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-oxopentanenitrile, a bifunctional molecule featuring a methoxy, a ketone, and a nitrile group, represents a potentially versatile building block in organic synthesis. As a member of the β-ketonitrile class of compounds, it possesses a unique electronic profile that allows for a range of chemical transformations. The strategic placement of the electron-withdrawing ketone and nitrile functionalities activates the intervening methylene group, rendering it susceptible to a variety of nucleophilic and electrophilic reactions. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, along with a detailed exploration of its synthesis and reactivity based on established principles for β-ketonitriles. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to provide a robust framework for its handling, application, and further investigation by drawing upon data from analogous compounds and well-understood reaction mechanisms.
Molecular Structure and Identification
The fundamental structure of this compound is key to understanding its chemical behavior.
Caption: 2D structure of this compound.
Physical and Chemical Properties
Specific experimental data for the physical properties of this compound are not widely available. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| CAS Number | 97820-87-6 | [1] |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | General properties of similar small organic molecules. |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water. | Based on the presence of polar functional groups and a relatively short carbon chain. |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
| SMILES | N#CCC(CCOC)=O | [1] |
Synthesis of this compound
β-Ketonitriles are commonly synthesized via the acylation of nitriles. A plausible and efficient method for the synthesis of this compound is the condensation of the anion of acetonitrile with a suitable methoxy-substituted ester, such as methyl 3-methoxypropanoate, in the presence of a strong, non-nucleophilic base.[2]
Sources
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Reactivity Profile of 5-Methoxy-3-oxopentanenitrile
In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. β-Ketonitriles are a class of compounds that have garnered significant attention for their remarkable synthetic versatility.[1][2][3] Their dual functionality allows for a diverse range of chemical transformations, making them invaluable precursors for complex molecular architectures, particularly in the synthesis of heterocyclic compounds with significant biological activities.[1][4] This guide focuses on a specific, yet highly representative member of this class: This compound .
This document provides an in-depth analysis of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will explore the electronic and steric factors that govern its chemical behavior. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique characteristics for the construction of novel chemical entities.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 97820-87-6) is characterized by the presence of a ketone, a nitrile, and a methoxy ether group. This combination of functionalities within a five-carbon chain creates a unique electronic environment that dictates its reactivity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97820-87-6 | [5] |
| Molecular Formula | C₆H₉NO₂ | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| SMILES | COCCC(=O)CC#N | [5] |
| Storage Conditions | 2-8°C, Keep Dry | [5] |
Core Reactivity Analysis: A Multi-faceted Intermediate
The reactivity of this compound is not monolithic; it is a confluence of the distinct chemical properties of its functional groups. Understanding these individual contributions and their interplay is critical for predicting its behavior and designing successful synthetic strategies.
Caption: Core reactive centers in this compound.
The α-Methylene Bridge: The Nucleophilic Heart
The most significant feature driving the synthetic utility of β-ketonitriles is the pronounced acidity of the methylene protons (C2) situated between the carbonyl and nitrile groups. Both flanking groups are strongly electron-withdrawing, which stabilizes the resulting conjugate base—a nucleophilic carbanion (enolate).
-
Causality: This high acidity allows for facile deprotonation using a wide range of bases, from strong non-nucleophilic bases like sodium hydride (NaH) to milder bases like potassium carbonate or organic amines, depending on the desired reaction. The choice of base and solvent is critical; for instance, using an alkoxide base that matches an ester electrophile can prevent unwanted transesterification side reactions.
-
Applications: This nucleophilic center is the primary site for:
-
Alkylation and Acylation: Forming new carbon-carbon or carbon-heteroatom bonds.
-
Condensation Reactions: Such as Knoevenagel or Michael additions, which are foundational for building molecular complexity.[4]
-
The Ketone Carbonyl Group: The Electrophilic Hub
The carbonyl carbon (C3) is electron-deficient due to the polarity of the C=O bond, making it a prime target for nucleophiles.[4] Its reactivity is typical of ketones and includes:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, or cyanide yield tertiary alcohols.
-
Reduction: Can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) without affecting the nitrile group under controlled conditions.
-
Protection/Deprotection: The ketone can be protected as a ketal (e.g., using ethylene glycol) to allow for selective chemistry at other sites, a common strategy in multi-step synthesis.
The Nitrile Group: A Versatile Functional Handle
The nitrile group (C1) is a robust and highly versatile functional group. While less reactive than the ketone, it undergoes several important transformations:
-
Hydrolysis: Under acidic or basic conditions, it can be fully hydrolyzed to a carboxylic acid or partially to a primary amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a primary amine.[6]
-
Cycloadditions: The nitrile can participate in [3+2] cycloadditions with reagents like azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.[1]
The Methoxy Group: A Modulating Influence
The methoxy group is generally stable under neutral and basic conditions. Its primary influence is electronic, acting as an electron-donating group. In the context of drug development, the methoxy group is a prevalent substituent known to favorably modulate physicochemical properties, ligand-target binding, and ADME parameters.[7] It can, however, be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, providing another synthetic handle if desired.
Key Synthetic Transformations & Protocols
The true power of this compound is realized in its application as a versatile intermediate. β-Ketonitriles are widely used as precursors for a variety of pharmaceuticals, including anticancer, anti-inflammatory, and antimalarial drugs.[1]
Exemplary Protocol 1: Base-Mediated α-Alkylation
This protocol describes a general, self-validating system for the C-alkylation at the active methylene position.
Objective: To form a new C-C bond at the C2 position via enolate formation and subsequent reaction with an alkyl halide.
Caption: Workflow for the α-alkylation of this compound.
Step-by-Step Methodology:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (~0.2 M concentration).
-
Expertise Note: Anhydrous conditions are critical to prevent the quenching of the sodium hydride base and the enolate intermediate. THF is an excellent solvent for stabilizing the enolate.
-
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The reaction is allowed to stir at 0°C for 30 minutes.
-
Expertise Note: The use of a slight excess of NaH ensures complete deprotonation. Adding it at 0°C controls the initial exotherm and hydrogen gas evolution.
-
-
Alkylation: The chosen alkylating agent (e.g., benzyl bromide, 1.0 eq) is added dropwise via syringe. The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours.
-
Trustworthiness Note: The reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar spot corresponding to the product.
-
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Validation: The crude residue is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Exemplary Protocol 2: Heterocycle Synthesis (Gewald Reaction Variant)
β-Ketonitriles are classic substrates for synthesizing highly substituted heterocycles. This protocol outlines a plausible pathway to a substituted aminopyridine derivative.
Objective: To construct a substituted 2-amino-3-cyanopyridine ring, a common pharmacophore.
Step-by-Step Methodology:
-
Initial Condensation: In a round-bottom flask, this compound (1.0 eq) is condensed with an active methylene compound like malononitrile (1.0 eq) in ethanol, catalyzed by a basic catalyst such as piperidine. This forms a Michael adduct.
-
Expertise Note: This initial Knoevenagel-type condensation/Michael addition is a common strategy to build up the necessary carbon framework for cyclization.
-
-
Cyclization: The intermediate from step 1 is treated with a base (e.g., sodium ethoxide) and heated under reflux. This induces an intramolecular cyclization followed by tautomerization and elimination to afford the aromatic pyridine ring.
-
Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture. It can be collected by filtration. If not, an aqueous workup followed by extraction and recrystallization or column chromatography is performed.
-
Validation: The final heterocyclic product is characterized thoroughly by spectroscopic methods (NMR, IR, MS) to confirm its structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar β-ketonitriles and related compounds suggest the following precautions.[8][9]
Table 2: General Safety and Hazard Information
| Hazard Type | Precautionary Measures | GHS Pictogram (Anticipated) |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[8][9] | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection.[8][9] | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/mist.[8][9] | GHS07 (Exclamation Mark) |
| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product.[8] | GHS07 (Exclamation Mark) |
| Incompatible Materials | Strong oxidizing agents.[8][9] | N/A |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[5]
Conclusion
This compound emerges as a molecule of significant synthetic potential. Its reactivity is dominated by the nucleophilic character of its α-methylene bridge, complemented by the electrophilic ketone and the versatile nitrile functional group. This trifecta of reactivity allows for a broad array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex organic molecules and pharmacologically active heterocycles. By understanding the causal relationships between its structure and chemical behavior, researchers can effectively harness its capabilities to accelerate innovation in drug discovery and chemical synthesis.
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- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- BenchChem. (2025). An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry.
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- AK Scientific, Inc. (2022). Safety Data Sheet: (2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | this compound.
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- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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An In-Depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule of interest in synthetic organic chemistry. While specific historical discovery data for this compound is not extensively documented in scientific literature, its identity as a β-ketonitrile places it within a well-established class of chemical intermediates. This guide will therefore focus on the logical synthesis, structural characteristics, and potential utility of this compound, drawing upon the rich history and established methodologies for β-ketonitriles.
Introduction to the Versatility of β-Ketonitriles
β-Ketonitriles are organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable precursors in the synthesis of a wide array of chemical structures, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[1][2] The dual electrophilic nature of the ketone and nitrile carbons, combined with the acidity of the α-protons, allows for a diverse range of chemical transformations.
Postulated Synthesis of this compound
The synthesis of this compound can be logically achieved through a Claisen-type condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] This approach involves the acylation of an acetonitrile anion with a suitable methoxy-functionalized ester.
Proposed Synthetic Pathway: Acylation of Acetonitrile
The most direct and historically precedented method for synthesizing a β-ketonitrile like this compound is the condensation of an ester with acetonitrile. In this case, a suitable starting material would be an ester of 3-methoxypropanoic acid, such as methyl 3-methoxypropanoate.
The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxide leaving group yields the target β-ketonitrile.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Postulated)
The following is a detailed, step-by-step methodology for the proposed synthesis of this compound based on established procedures for β-ketonitrile formation.
Materials:
-
Methyl 3-methoxypropanoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: The strong base (e.g., 2.2 equivalents of NaH, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF.
-
Addition of Reactants: A solution of methyl 3-methoxypropanoate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of 1 M HCl until the mixture is acidic.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x volume). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value/Information |
| IUPAC Name | This compound |
| CAS Number | 97820-87-6 |
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
| Spectroscopic Data (Predicted) | ¹H NMR: Expect signals for the methoxy group (singlet, ~3.4 ppm), two methylene groups adjacent to the ether and ketone (triplets, ~2.8-3.8 ppm), and a methylene group between the ketone and nitrile (singlet, ~3.5 ppm). ¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), the ketone carbonyl carbon (~200 ppm), and other aliphatic carbons. IR: Expect characteristic absorption bands for the nitrile group (~2250 cm⁻¹) and the ketone carbonyl group (~1720 cm⁻¹). Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127. |
Potential Applications in Research and Development
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations.
Caption: Potential synthetic utility of this compound.
-
Heterocycle Synthesis: β-Ketonitriles are well-known precursors to a variety of heterocyclic systems.[2] For example, condensation with amidines or guanidines can lead to the formation of substituted pyrimidines, a common scaffold in medicinal chemistry. Reaction with hydrazines can yield pyrazoles.
-
Synthesis of Amines: The nitrile group can be reduced to a primary amine, which can then be further functionalized. This opens up possibilities for the synthesis of various nitrogen-containing compounds.
-
Further Functionalization: The ketone group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an olefin via a Wittig reaction, or reaction with Grignard reagents to introduce new carbon-carbon bonds.
Conclusion
While the specific history of this compound remains to be fully elucidated in dedicated scientific literature, its chemical nature as a β-ketonitrile provides a strong foundation for understanding its synthesis, properties, and potential applications. The methodologies for producing β-ketonitriles are well-established, and a plausible and detailed synthetic route for this compound can be confidently proposed. Its bifunctional structure makes it a potentially valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Further investigation into the reactivity and applications of this compound could reveal novel synthetic pathways and lead to the discovery of new chemical entities with valuable biological activities.
References
- Kiyokawa, K., et al. (2019). The acylation of the acetonitrile anion with lactones and esters in ethereal solvents was successfully exploited using inexpensive KOt-Bu to obtain a variety of β-ketonitriles and trifunctionalized building blocks, including useful O-unprotected diols.
- Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry, 86, 861-867. [Link]
- Carvalho, P., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]
- Wikipedia. (n.d.). Hoesch reaction. Wikipedia. [Link]
- Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some beta-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 485-496. [Link]
- Various Authors. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2020).
- Organic Chemistry Portal. (n.d.).
- Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1. Journal of the American Chemical Society, 79(3), 728–730. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-oxonitriles.
- Dana Bioscience. (n.d.). This compound. Dana Bioscience. [Link]
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- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Google Patents. (n.d.). 5-methoxy-psoralene as a new medicament and process for the synthesis.
- PubChem. (n.d.). 5-[2-[4-Methoxy-3-(trideuteriomethoxy)phenyl]ethyl-methylamino]-2-propan-2-yl-2-[3,4,5-tris(trideuteriomethoxy)phenyl]pentanenitrile. PubChem. [Link]
- ResearchGate. (n.d.). The spectroscopic characterization of the methoxy radical. II. Rotationally resolved à A21-X̃ E2 electronic and X̃ E2 microwave spectra of the perdeuteromethoxy radical CD3O.
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5-Methoxy-3-oxopentanenitrile as a building block in organic synthesis
An In-depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Synthon
In the landscape of organic synthesis, the strategic design of molecular scaffolds with diverse reactivity is paramount for the efficient construction of complex target molecules. This compound is an emerging building block characterized by a unique combination of a ketone, a nitrile, and a methoxy group. This trifecta of functionalities, arranged in a compact five-carbon chain, offers a wealth of synthetic possibilities, particularly in the realm of heterocyclic chemistry. While direct literature on this specific molecule is nascent, its structural features as a β-ketonitrile suggest a rich and versatile reactivity profile, making it a molecule of significant interest for researchers in drug discovery and materials science.
This technical guide serves as a comprehensive overview of the synthetic potential of this compound. By drawing upon the well-established chemistry of β-ketonitriles and related methoxy-containing compounds, we will explore its proposed synthesis, predict its reactivity, and outline its potential applications as a precursor to a wide array of valuable heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These properties are essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 97820-87-6 | [1] |
| Molecular Formula | C₆H₉NO₂ | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| SMILES | N#CCC(CCOC)=O | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Proposed Synthesis of this compound
The most common and efficient method for the synthesis of β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile, a transformation analogous to the Claisen condensation.[3] A plausible and scalable synthetic route to this compound would, therefore, involve the condensation of methyl 3-methoxypropanoate with acetonitrile in the presence of a strong base like sodium hydride or sodium amide.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).
-
Acetonitrile Addition: Cool the suspension to 0°C and add acetonitrile (1.5 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Ester Addition: Add a solution of methyl 3-methoxypropanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: After completion, cool the reaction mixture to 0°C and quench by the slow addition of aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Predicted Reactivity and Synthetic Potential
The true synthetic utility of this compound lies in its potential as a versatile precursor for a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[3]
Reactivity of the Core Functional Groups
-
Ketone: The ketone functionality can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to introduce an amino group, and condensation reactions with various nucleophiles.
-
Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.
-
α-Methylene Groups: The methylene groups adjacent to the ketone and nitrile are acidic and can be deprotonated to form enolates, which can then be alkylated or acylated.
Synergistic Reactivity in Heterocycle Synthesis
The juxtaposition of the ketone and nitrile functionalities allows for a range of cyclization reactions to form various five- and six-membered heterocycles.
Substituted pyridines are a cornerstone of medicinal chemistry.[4] this compound is an ideal substrate for the Guareschi-Thorpe pyridine synthesis. Reaction with a second active methylene compound (e.g., cyanoacetamide) in the presence of a base like piperidine would lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.
Caption: General workflow for pyridine synthesis.
Pyrimidines are another class of heterocycles with significant biological activity. Condensation of this compound with urea, thiourea, or guanidine in the presence of a base like sodium ethoxide would provide access to a variety of substituted pyrimidines.
The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[5] this compound is expected to react readily with hydrazine or substituted hydrazines to yield 3- or 5-substituted pyrazoles, depending on the reaction conditions and the nature of the hydrazine.
Similarly, reaction with hydroxylamine hydrochloride in the presence of a base would lead to the formation of substituted isoxazoles.
Potential Applications in Drug Discovery
The heterocyclic scaffolds that can be synthesized from this compound are prevalent in a wide range of pharmaceuticals.
-
Pyridine Derivatives: The pyridine core is found in drugs such as nifedipine (a calcium channel blocker) and isoniazid (an antibiotic).
-
Pyrimidine Derivatives: The pyrimidine ring is a key component of many anticancer drugs, including 5-fluorouracil and imatinib.
-
Pyrazole Derivatives: Pyrazole-containing molecules have shown a broad spectrum of biological activities, including anti-inflammatory (e.g., celecoxib) and anticancer effects.
The methoxy group in this compound can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. It can influence solubility, metabolic stability, and receptor binding affinity.
Projected Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyridine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The precipitated dihydropyridine intermediate can be collected by filtration.
-
Oxidation: Dissolve the intermediate in acetic acid and add nitric acid dropwise at room temperature.
-
Workup and Purification: Pour the reaction mixture into ice water and neutralize with a base. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
Protocol 2: Synthesis of a Substituted Pyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reagent Addition: Add this compound (1.0 equivalent) and urea (1.1 equivalents) to the sodium ethoxide solution.
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Workup: Cool the reaction mixture and neutralize with acetic acid.
-
Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis. Its unique combination of functional groups provides a platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds of medicinal importance. The proposed synthetic routes and reactions outlined in this guide, based on well-established chemical principles, highlight the vast potential of this molecule. Further research into the chemistry of this compound is warranted and is expected to unlock new avenues for the development of novel pharmaceuticals and functional materials.
References
- Dana Bioscience. This compound.
- Crysdot LLC. This compound.
- Fathi A. Abu-Shanab, et al. β-Aminocrotononitrile in heterocyclic synthesis: synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Heterocyclic Chemistry. 2006.
- Martins, M. A. P., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2012.
- El-Sayed, R., et al. Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Synlett. 2007.
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A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Methoxy-3-oxopentanenitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled and indispensable tool in modern chemical sciences for the unambiguous structural elucidation of organic molecules.[1] For researchers and professionals in fields such as medicinal chemistry and materials science, a precise understanding of a molecule's spectral characteristics is fundamental to confirming its identity, assessing purity, and predicting its chemical behavior.
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 5-methoxy-3-oxopentanenitrile. This molecule incorporates several key functional groups—a nitrile, a ketone, and a methoxy ether—whose electronic effects collectively influence the magnetic environments of its constituent nuclei. By synthesizing data from established chemical shift libraries, spectral databases, and the fundamental principles of NMR theory, we present a detailed prediction of its spectral parameters. This document is designed to serve as a practical reference for scientists engaged in the synthesis, isolation, or analysis of this compound or structurally related scaffolds.
Molecular Structure and NMR Designations
The systematic name this compound describes a five-carbon chain where the nitrile group defines Carbon-1 (C-1). The structure features a ketone at C-3 and a methoxy substituent at C-5. The unique proton and carbon environments are labeled below for clarity in the subsequent spectral analysis.
Figure 1: Molecular structure of this compound with designations for unique proton (Hₐ, Hᵦ, H꜀, H꜀ₕ₃) and carbon (C₁-C₆) environments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is primarily influenced by the proximity of electron-withdrawing groups (ketone, nitrile, and ether oxygen), which deshield the protons, causing them to resonate further downfield.[2]
Summary of Predicted ¹H NMR Data
The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below. These estimations are based on additive models and data from analogous structures found in chemical literature.[3][4]
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Approx. J (Hz) | Rationale |
| Hₐ | -C(=O)-CH₂ -CN | 3.65 | Singlet (s) | 2H | - | Flanked by two strong electron-withdrawing groups (ketone and nitrile), leading to significant deshielding. No adjacent protons for coupling. |
| Hᵦ | -C(=O)-CH₂ -CH₂- | 2.95 | Triplet (t) | 2H | 6.5 | α to a ketone and β to an ether oxygen. Deshielded by the carbonyl group. Coupled to the two H꜀ protons. |
| H꜀ | -CH₂ -O-CH₃ | 3.75 | Triplet (t) | 2H | 6.5 | α to the highly electronegative ether oxygen, causing a strong downfield shift. Coupled to the two Hᵦ protons. |
| H꜀ₕ₃ | -O-CH₃ | 3.35 | Singlet (s) | 3H | - | Protons of the methoxy group, deshielded by the attached oxygen. No adjacent protons for coupling. |
Causality of Predicted Resonances and Couplings
The methylene protons Hₐ are positioned between a ketone and a nitrile group. Both functional groups exert a strong inductive electron-withdrawing effect and a magnetic anisotropic effect, resulting in the most downfield-shifted methylene signal, predicted around 3.65 ppm. As there are no protons on adjacent carbons (C-1 or C-3), this signal is expected to be a sharp singlet.
The protons of the methoxy group, H꜀ₕ₃ , are deshielded by the adjacent oxygen atom and are predicted to appear as a singlet at approximately 3.35 ppm.
The remaining two methylene groups, Hᵦ and H꜀ , form an ethyl-like spin system (-CH₂-CH₂-). The H꜀ protons, being directly attached to the ether oxygen at C-5, are more strongly deshielded and are predicted to resonate further downfield at ~3.75 ppm. The Hᵦ protons at C-4 are primarily influenced by the ketone at C-3 and are expected at ~2.95 ppm. Due to vicinal coupling, both signals are predicted to be triplets with a coupling constant (³JHH) of approximately 6.5 Hz.
Figure 3: Labeled carbon environments in this compound and their corresponding predicted ¹³C chemical shifts.
Recommended Experimental Protocol for Spectral Acquisition
To validate these predictions, the following experimental protocol provides a robust methodology for acquiring high-quality NMR spectra. This protocol represents a self-validating system by ensuring sample purity, appropriate solvent selection, and sufficient data acquisition time.
Sample Preparation
-
Purity Assessment: Ensure the analyte is of high purity (>95%), as impurities can introduce extraneous signals that complicate spectral interpretation. [3]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Its residual ¹H signal at ~7.26 ppm and ¹³C signals at ~77.16 ppm serve as convenient internal references. [5][6]3. Concentration:
-
For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR , a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope. [3]4. Final Step: Transfer the solution to a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard at exactly 0.00 ppm is required, though referencing to the solvent residual peak is often sufficient.
-
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Scans: Acquire 16 to 64 scans.
-
Pulse Angle: Use a 30-45° pulse angle to allow for a short relaxation delay.
-
Relaxation Delay: A delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Scans: Acquire 1024 to 4096 scans, or more, depending on the sample concentration.
-
Technique: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.
-
Relaxation Delay: A delay of 2 seconds is standard.
-
This systematic approach ensures the acquisition of reproducible and high-resolution NMR data, enabling a direct and reliable comparison with the predicted values presented in this guide.
References
- CAS SciFinder Discovery Platform. (n.d.). NMR Database for Faster Structural Data. CAS.
- Various Authors. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate.
- Sha, C. K., & Zhan, X. (n.d.). A High Yielding Preparation of β-Ketonitriles. ElectronicsAndBooks.
- Patiny, L., & Banfi, D. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- nmrshiftdb2. (n.d.). Open NMR database on the web.
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330).
- Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
- Cheminfo.org. (n.d.). Predict 1H NMR spectra.
- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Various Authors. (2025). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. ResearchGate.
- Anastasi, F., et al. (2025). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone 2... ResearchGate.
- Wade, L. G. (n.d.). 1H NMR Chemical Shift. Oregon State University.
- Various Authors. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- Various Authors. (2025). Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate.
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Methodological & Application
Experimental protocol for the synthesis of 5-Methoxy-3-oxopentanenitrile
An Application Note and Protocol for the Synthesis of 5-Methoxy-3-oxopentanenitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, reliable protocol for the laboratory-scale synthesis of this compound, a valuable β-ketonitrile intermediate. β-ketonitriles are versatile building blocks in organic synthesis, serving as precursors for various pharmaceuticals and heterocyclic compounds. The synthesis described herein proceeds via a Claisen-type condensation between methyl 3-methoxypropanoate and acetonitrile, facilitated by a strong base. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key experimental choices to ensure reproducibility and success.
Introduction and Scientific Background
This compound is a functionalized aliphatic β-ketonitrile. The strategic placement of a ketone at the β-position relative to the nitrile group, combined with a terminal methoxy ether, makes this molecule a highly useful synthon. The reactivity of both the ketone and the nitrile, along with the acidic α-protons, allows for a wide range of subsequent chemical transformations.
The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] In this specific application, the α-carbon of acetonitrile is deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. This anion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the sodium or potassium salt of the target β-ketonitrile. An acidic workup then provides the final neutral product. The use of a strong base, such as potassium tert-butoxide, is critical to drive the initial deprotonation of the relatively weakly acidic acetonitrile.[2]
Synthetic Scheme
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 3-methoxypropanoate | ≥98% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
| Potassium tert-butoxide (KOt-Bu) | ≥98% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Equipment | Specifications | Notes |
| Three-neck round-bottom flask | 250 mL | Flame-dried |
| Magnetic stirrer and stir bar | ||
| Reflux condenser | With drying tube | |
| Addition (dropping) funnel | 100 mL | |
| Inert gas supply | Nitrogen or Argon | |
| Ice-water bath | ||
| Rotary Evaporator | ||
| Separatory funnel | 500 mL | |
| Flash chromatography setup |
Reaction Setup and Execution
Causality Note: The success of this reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions.[1] Potassium tert-butoxide is a very strong base and will preferentially react with any water present, quenching the base and inhibiting the deprotonation of acetonitrile, which is essential for the reaction to proceed.
-
Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride or argon inlet drying tube, and a 100 mL dropping funnel. Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Charging: Under a positive pressure of inert gas, charge the reaction flask with potassium tert-butoxide (1.2 equivalents). Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Formation of Acetonitrile Anion: In the dropping funnel, prepare a solution of anhydrous acetonitrile (1.5 equivalents) in 20 mL of anhydrous THF.
-
Addition of Acetonitrile: Begin vigorous stirring of the KOt-Bu/THF suspension in the flask. Add the acetonitrile solution dropwise from the dropping funnel over 20-30 minutes at room temperature. Stir the resulting mixture for an additional hour. A color change to yellow or orange is often observed, indicating the formation of the carbanion.
-
Addition of Ester: Cool the reaction flask to 0 °C using an ice-water bath. Add methyl 3-methoxypropanoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.[3]
Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 50 mL of a cold, dilute (1 M) hydrochloric acid solution. The addition should be done dropwise to control the exothermic neutralization. Continue adding acid until the pH of the aqueous layer is between 5 and 6.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Dilute with 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Phase Separation: Collect the upper organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine all organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound, often as a yellow or brown oil.
-
Purification: Purify the crude product via flash column chromatography on silica gel.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Quantitative Summary and Expected Results
The following table provides an example based on a 10 mmol scale reaction.
| Parameter | Value | Notes |
| Methyl 3-methoxypropanoate | 1.18 g (10 mmol, 1.0 equiv) | Limiting reagent |
| Acetonitrile | 0.62 g (15 mmol, 1.5 equiv) | Used in excess to favor the forward reaction |
| Potassium tert-butoxide | 1.35 g (12 mmol, 1.2 equiv) | Strong base to deprotonate acetonitrile |
| Anhydrous THF | 120 mL (total) | Reaction solvent |
| Reaction Temperature | 0 °C to Room Temp. | Controlled addition at low temp, followed by stirring at ambient |
| Reaction Time | 12 - 18 hours | Monitor by TLC |
| Expected Yield | ~45-65% | Yields for β-ketonitrile syntheses can vary, often from 30% to 72%. |
| Appearance | Colorless to pale yellow oil | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| CAS Number | 97820-87-6 | [4] |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methoxy group protons, the two methylene groups, and the α-protons adjacent to the nitrile.
-
¹³C NMR: Expect signals for the nitrile carbon, the ketone carbonyl carbon, the methoxy carbon, and the three methylene carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight by identifying the molecular ion peak (M⁺) or a related ion (e.g., [M+H]⁺).
Safety and Handling Precautions
-
Potassium tert-butoxide: Highly corrosive and reacts violently with water. Handle only in a glovebox or under a robust inert atmosphere.
-
Anhydrous Solvents (THF, Ethyl Acetate): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acetonitrile: Toxic and flammable. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.
- Kerr, D. J., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health.
- BLD Pharm. (n.d.). This compound.
- Google Patents. (n.d.). Process for the preparation of beta-ketonitriles.
- Google Patents. (n.d.). Preparation of beta-ketonitrile compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 4. 97820-87-6|this compound|BLD Pharm [bldpharm.com]
The Synthetic Versatility of 5-Methoxy-3-oxopentanenitrile: A Gateway to Novel Heterocyclic Scaffolds in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular architectures are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents due to their ability to engage in diverse biological interactions.[1][2] Within the synthetic chemist's toolkit, versatile building blocks that offer multiple points for chemical elaboration are invaluable. 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, represents a promising yet underexplored precursor for the construction of complex heterocyclic systems. While direct literature on its extensive application in medicinal chemistry is emerging, its structural similarity to well-established intermediates, such as 5-Methoxy-3,5-dioxopentanoic acid, suggests a significant potential for innovation.[3]
This technical guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry. We will delve into its synthetic utility, propose detailed protocols for its use in the generation of privileged heterocyclic scaffolds, and provide the foundational knowledge for researchers, scientists, and drug development professionals to harness its reactivity for the creation of next-generation therapeutics.
Chemical Properties and Reactivity Profile
This compound (C₆H₉NO₂) is characterized by a molecular weight of 127.14 g/mol .[4] Its structure, containing a β-ketonitrile moiety, is the key to its synthetic versatility. The presence of acidic α-protons adjacent to both the ketone and nitrile functionalities allows for facile enolate formation, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Furthermore, the ketone and nitrile groups themselves are electrophilic centers, susceptible to attack by a range of nucleophiles, which is fundamental to the construction of heterocyclic rings.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97820-87-6 | [4] |
| Molecular Formula | C₆H₉NO₂ | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| SMILES | COC(=O)CC(=O)CC#N | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Core Application: A Precursor to Medicinally Relevant Heterocycles
The primary application of this compound in medicinal chemistry is anticipated to be its role as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[5] The dual reactivity of the β-ketonitrile motif provides a powerful platform for cyclization and condensation reactions.
Synthesis of Substituted Pyridines and Pyridinones
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. This compound can serve as a valuable C-C-C-N synthon for the construction of various pyridine and pyridinone rings through reactions with suitable dinucleophiles. For instance, in a Guareschi-Thorpe type reaction, condensation with an activated methylene compound in the presence of a base can lead to highly substituted pyridin-2-ones.
Gateway to Pyrazoles and Isoxazoles
Five-membered heterocycles such as pyrazoles and isoxazoles are also prominent in pharmacologically active molecules. The 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for condensation reactions with hydrazine and hydroxylamine derivatives to furnish substituted pyrazoles and isoxazoles, respectively. The methoxy group can be retained or further functionalized in the final products, offering additional avenues for structural diversification.
Proposed Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the utility of this compound, the following diagrams illustrate its potential role in synthetic workflows targeting key heterocyclic cores.
Caption: Proposed synthetic route to this compound.
Caption: Potential pathways to medicinally relevant heterocycles.
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis and reaction of β-ketonitriles.[6] Researchers should adapt and optimize these procedures based on their specific substrates and experimental setup.
Protocol 1: Synthesis of this compound via Claisen-Type Condensation
This protocol describes a plausible synthesis of this compound from methyl 3-methoxypropionate and acetonitrile.
Materials:
-
Methyl 3-methoxypropionate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (1.0 equivalent) dropwise to the stirred suspension.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Ester Addition: Cool the reaction mixture back to 0 °C. Add a solution of methyl 3-methoxypropionate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 2: Reagent Quantities for Protocol 1 (Example Scale)
| Reagent | Molar Eq. | Moles (mmol) | Mass/Volume |
| Sodium Hydride (60%) | 1.1 | 55 | 2.2 g |
| Acetonitrile | 1.0 | 50 | 2.05 g (2.6 mL) |
| Methyl 3-methoxypropionate | 1.0 | 50 | 5.9 g (5.7 mL) |
| Anhydrous THF | - | - | 100 mL |
Protocol 2: Synthesis of a Substituted Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired pyrazole derivative.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for medicinal chemistry. Its dual functionality as both a nucleophile (via its enolate) and an electrophile (at the ketone and nitrile carbons) provides a rich platform for the synthesis of diverse and complex heterocyclic scaffolds. The proposed protocols, based on well-established chemical principles, offer a starting point for researchers to explore the synthetic potential of this compound. As the demand for novel therapeutic agents continues to grow, the strategic application of such multifunctional intermediates will be crucial in accelerating the drug discovery process. Further investigation into the reactivity of this compound is warranted and is expected to unveil new avenues for the construction of innovative and pharmacologically active molecules.
References
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- PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information.
- BenchChem. (2025).
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid. BenchChem.
- BLD Pharm. (n.d.). 97820-87-6|this compound.
- BenchChem. (2025). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. BenchChem.
- Sigma-Aldrich. (n.d.). 5-METHOXYINDOLE-3-ACETONITRILE | 2436-17-1.
- ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- PubMed Central. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Oxopentanenitrile. BenchChem.
- PubMed Central. (n.d.). Homophtalonitrile for Multicomponent Reactions: Syntheses and Optical Properties of o‐Cyanophenyl‐ or Indol‐3‐yl‐Substituted Chromeno[2,3‐c]isoquinolin‐5‐Amines. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information.
- MDPI. (1989). NMR Spectroscopy for Metabolomics Research.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks.
- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
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Application Notes & Protocols: Leveraging 5-Methoxy-3-oxopentanenitrile in the Synthesis of High-Value Heterocyclic Scaffolds
Foreword: The Strategic Value of 5-Methoxy-3-oxopentanenitrile
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds is incessant. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials, making the development of efficient and versatile synthetic routes a critical endeavor.[1][2] this compound emerges as a highly valuable and versatile C5 synthon, a bifunctional building block poised for the construction of diverse heterocyclic systems. Its unique arrangement of a nitrile, a ketone, and a methoxy group provides multiple reactive handles for strategic cyclization reactions.
This technical guide offers an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of key transformations, providing detailed, field-proven protocols for the synthesis of substituted pyridines and pyrimidines. The methodologies described herein are designed to be robust and adaptable, serving as a practical resource for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this powerful precursor.[3]
Chemical Profile and Reactivity of this compound
This compound, a β-ketonitrile, possesses a chemical architecture that predisposes it to a variety of cyclization reactions. The key to its reactivity lies in the acidic α-protons adjacent to both the ketone and nitrile functionalities, which can be selectively deprotonated to generate nucleophilic intermediates. Furthermore, the ketone and nitrile groups themselves serve as electrophilic sites, readily participating in condensation reactions.
The methoxy group introduces an additional layer of functionality. While it may not directly participate in the initial cyclization, it can influence the electronic properties of the molecule and serve as a handle for further derivatization in the final heterocyclic product. Understanding this interplay of functional groups is paramount to designing successful synthetic strategies.
Synthesis of Substituted Pyridines via Modified Guareschi-Thorpe Condensation
The construction of the pyridine ring is a cornerstone of heterocyclic synthesis, with pyridyl scaffolds being prevalent in numerous blockbuster drugs. A powerful approach to synthesizing functionalized pyridin-2-ones from this compound is the Guareschi-Thorpe condensation, a classic reaction that involves the base-catalyzed self-condensation of two molecules of a β-ketonitrile, or its reaction with another active methylene compound.
Mechanistic Rationale
The reaction proceeds through a series of base-catalyzed additions and cyclizations. The initial deprotonation of the α-carbon of this compound generates a potent nucleophile. This attacks the nitrile carbon of a second molecule, leading to the formation of an enamine intermediate. Subsequent intramolecular cyclization and tautomerization, followed by elimination of a stable leaving group, yields the highly substituted pyridine ring. The choice of a mild base, such as piperidine or sodium ethoxide, is crucial to control the reaction rate and minimize side product formation.
Detailed Experimental Protocol: Synthesis of 6-amino-4-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Quantity |
| This compound | ≥98% | Commercially Available | 10.0 g (78.6 mmol) |
| Ethanol | Anhydrous | Standard | 100 mL |
| Piperidine | Reagent Grade | Standard | 2.0 mL |
| Hydrochloric Acid | 2M Aqueous | Standard | As needed |
| Diethyl Ether | Anhydrous | Standard | For washing |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 78.6 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the nitrile is fully dissolved.
-
Add piperidine (2.0 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield the desired 6-amino-4-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
The product can be further purified by recrystallization from ethanol if necessary.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine is corrosive and flammable; handle with care.
Workflow Diagram: Pyridine Synthesis
Caption: Key steps in the synthesis of a pyrimidine.
Applications in Drug Discovery and Beyond
The heterocyclic scaffolds synthesized from this compound are of significant interest to the drug development community.
-
Substituted Pyridines: The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including antihypertensives, antihistamines, and anticancer agents. The functional groups introduced via the this compound precursor, such as the amino and nitrile groups, provide valuable points for further chemical elaboration to optimize biological activity and pharmacokinetic properties. [4][5]
-
Substituted Pyrimidines: Pyrimidine derivatives are central to many chemotherapeutic agents (e.g., 5-fluorouracil) and kinase inhibitors used in oncology. [6]The ability to readily introduce various substituents onto the pyrimidine ring using different amidines and β-ketonitriles makes this synthetic route highly attractive for generating compound libraries for high-throughput screening. [7] Beyond pharmaceuticals, these heterocycles find applications in agrochemicals, dyes, and as ligands in coordination chemistry, highlighting the broad utility of this compound as a strategic starting material.
Conclusion
This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of substituted pyridines and pyrimidines demonstrate its value in constructing complex molecular architectures. By understanding the underlying reactivity of this precursor, researchers can unlock a wide range of synthetic possibilities, accelerating the discovery and development of novel chemical entities with significant biological and material applications.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Pyrimidine synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- Applications of MCR-Derived Heterocycles in Drug Discovery. (2010). Springer.
- Heterocycles in Medicinal Chemistry. (2019). PMC - PubMed Central - NIH.
- Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES.
- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Pyridine synthesis. Organic Chemistry Portal.
- Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate.
Sources
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of MCR-Derived Heterocycles in Drug Discovery [ouci.dntb.gov.ua]
Guide to High-Purity Isolation of 5-Methoxy-3-oxopentanenitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-3-oxopentanenitrile is a versatile bifunctional molecule featuring ketone, nitrile, and ether moieties. Its utility as a precursor in the synthesis of complex heterocyclic compounds, particularly in pharmaceutical development, necessitates a high degree of purity.[1] Impurities stemming from its synthesis, often a base-catalyzed condensation, can include unreacted starting materials, side-products from aldol-type reactions, and residual catalysts.[2] This document provides a comprehensive guide to the purification of crude this compound, detailing protocols for vacuum distillation and flash column chromatography. Furthermore, it establishes robust analytical methodologies using HPLC, GC-MS, and NMR spectroscopy for the validation of purity and structural integrity.
Introduction: The Challenge of Purifying β-Ketonitriles
β-Ketonitriles are valuable synthetic intermediates, but their purification can be challenging due to their polarity and potential for keto-enol tautomerism.[2] The purification strategy must be tailored to the specific impurity profile of the crude product. Common synthetic routes, such as the acylation of acetonitrile with esters like methyl 3-methoxypropanoate, often result in a mixture requiring a multi-step purification approach to achieve >99% purity suitable for downstream applications.[3] This guide explains the causal logic behind selecting a purification technique based on the physicochemical properties of the target compound and its likely contaminants.
Physicochemical Properties of this compound
A thorough understanding of the molecule's physical properties is the foundation for developing an effective purification strategy.
| Property | Value (Estimated/Reported) | Significance for Purification |
| Molecular Formula | C₆H₉NO₂ | - |
| Molecular Weight | 127.14 g/mol | Influences boiling point and chromatographic behavior. |
| Boiling Point | Est. 80-90 °C at ~1 mmHg | Suggests that vacuum distillation is a viable method for removing non-volatile or very high-boiling impurities.[4] |
| Polarity | Moderately to Highly Polar | The ketone, nitrile, and ether groups contribute to high polarity, making normal-phase chromatography on silica gel a primary purification technique.[5][6] |
| CAS Number | 97820-87-6 | For unambiguous identification.[7] |
Purification Strategies: From Bulk Separation to High-Purity Polishing
The optimal purification workflow often involves a primary bulk purification step followed by a high-resolution "polishing" step. The choice depends on the scale of the reaction and the nature of the impurities.
Caption: General workflow for the purification of this compound.
Primary Purification: Vacuum Distillation
Rationale: Vacuum distillation is an effective technique for separating liquids with different boiling points. It is particularly useful as a first-pass purification for crude this compound on a larger scale. This method excels at removing non-volatile impurities such as inorganic salts (from the catalyst) and high-molecular-weight polymeric by-products.[8] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller quantities if available.
-
Charging the Flask: Charge the round-bottom flask with the crude material, not exceeding half of the flask's volume. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the target vacuum (e.g., 1-2 mmHg).
-
Heating: Once the vacuum is stable, begin heating the distillation flask using an oil bath. Stir the material consistently.
-
Fraction Collection: Collect a forerun fraction, which may contain volatile solvents or impurities. As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask.
-
Completion: Stop the distillation when the product has been collected or when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
-
System Purge: Before turning off the vacuum, allow the apparatus to cool and then slowly backfill with an inert gas like nitrogen or argon.
Secondary Purification: Flash Column Chromatography
Rationale: Flash column chromatography is the method of choice for obtaining highly pure material by separating compounds based on their differential adsorption to a stationary phase.[9] Given the polar nature of this compound, normal-phase chromatography using silica gel is highly effective. The separation is driven by the interactions (primarily hydrogen bonding and dipole-dipole) between the polar functional groups of the analyte and the silica surface.[5]
Protocol for Flash Column Chromatography:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., starting with 20% ethyl acetate in hexanes and increasing the ethyl acetate proportion).
-
The ideal eluent system will provide a retention factor (Rƒ) for the target compound of approximately 0.3-0.4.[9]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen eluent system (or a less polar starting solvent for gradient elution).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin passing the eluent through the column under positive pressure.
-
Collect fractions sequentially in test tubes or vials.
-
Monitor the elution process by spotting fractions on TLC plates and visualizing with a suitable stain (e.g., potassium permanganate or vanillin) if the compound is not UV-active.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment and Structural Verification
Post-purification analysis is a critical, self-validating step to confirm the success of the purification and the identity of the isolated compound.[10] A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
Caption: Logic diagram for the analytical validation of purified product.
Comparative Overview of Analytical Techniques
| Technique | Principle | Information Provided | Best For Detecting |
| HPLC-UV | Separation by polarity | Quantitative purity (% area), retention time | Non-volatile and thermally labile impurities, isomers[11] |
| GC-MS | Separation by boiling point and mass | Quantitative purity (% area), mass spectrum for identification | Volatile impurities (e.g., residual solvents), thermally stable by-products[12] |
| qNMR | Signal intensity proportional to molar amount | Absolute purity (wt%), definitive structural confirmation | A wide range of impurities; provides structural information simultaneously[13] |
Protocol: Purity Analysis by RP-HPLC
Reversed-phase HPLC (RP-HPLC) is a powerful method for assessing the purity of polar organic molecules.
-
Instrumentation: HPLC system with a UV detector (set to ~210 nm for the nitrile or ketone chromophore).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile/water (50:50).
-
Procedure:
-
Equilibrate the column with a starting mixture (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the sample solution.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 20 minutes).
-
Hold at 95% B for 5 minutes to elute any non-polar impurities.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol: Purity and Impurity ID by GC-MS
GC-MS is ideal for detecting volatile impurities and confirming the molecular weight of the target compound.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: A standard, non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.
-
Procedure:
-
Set the injector temperature to 250 °C.
-
Use the following oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
The mass spectrometer can be run in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.
-
Identify the product peak by its retention time and mass spectrum (look for the molecular ion). Purity is determined by the area percentage of the main peak.
-
Protocol: Structural Confirmation by NMR Spectroscopy
NMR is the most definitive method for confirming the chemical structure of the isolated compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The expected signals should correspond to the methoxy group, and the two different methylene groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This should show distinct signals for the nitrile, ketone, methoxy, and methylene carbons.
-
-
Analysis:
-
Confirm that the chemical shifts, integration values (for ¹H), and splitting patterns match the expected structure of this compound.
-
The absence of significant unidentifiable peaks is a strong indicator of high purity. For absolute purity (qNMR), a certified internal standard of known concentration would be added to the sample.[13][14]
-
Conclusion
The successful purification of this compound relies on a systematic approach that leverages the compound's physicochemical properties. A two-stage process, beginning with vacuum distillation for bulk impurity removal followed by high-resolution flash column chromatography, is a robust strategy for achieving high purity. The integrity of the final product must be rigorously validated through a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods. These detailed protocols provide researchers with a reliable framework for obtaining and verifying high-quality this compound, ensuring the reproducibility and success of subsequent synthetic endeavors.
References
- Biotage. (2023).
- University of Colorado Boulder.
- Structure Determination of Organic Compounds.
- Waters Blog. (2025).
- Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- El-Dafrawy, S. M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.
- Google Patents. (2003).
- Google Patents. (2005). Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents....
- Organic Chemistry Portal.
- Furtado, D., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PMC - NIH. [Link]
- ResearchGate. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. [Link]
Sources
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- 4. 5-METHOXY-3-OXOVALERIC ACID METHYL ESTER | 62462-05-9 [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
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- 8. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methoxy-3-oxopentanenitrile as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and utility of 5-Methoxy-3-oxopentanenitrile, a highly functionalized β-ketonitrile, as a strategic precursor for the synthesis of valuable pharmaceutical intermediates. The presence of a methoxy group, a ketone, and a nitrile functionality within a five-carbon chain makes this molecule a versatile building block for the construction of complex heterocyclic scaffolds. This document provides a comprehensive overview, including detailed experimental protocols for the synthesis of this compound and its subsequent conversion into substituted 2-pyridone and dihydropyrimidinone intermediates, which are core structures in numerous active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of β-Ketonitriles in Medicinal Chemistry
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene unit. This arrangement of functional groups imparts a rich and versatile reactivity profile, making them invaluable synthons in modern organic synthesis. The acidic α-protons, flanked by two electron-withdrawing groups, are readily deprotonated to form a stabilized carbanion, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly exploited in the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals.[1]
This compound introduces an additional point of functionality—a methoxy ether linkage—which can influence the physicochemical properties, such as solubility and lipophilicity, of the resulting intermediates and final drug molecules. This guide will explore the synthetic pathways to access this precursor and its subsequent application in building pharmaceutically relevant heterocyclic systems.
Part 1: Synthesis of the Precursor: this compound
The primary route to β-ketonitriles involves the base-catalyzed condensation of an ester with a nitrile.[2] In the case of this compound, this is achieved through the reaction of methyl 3-methoxypropanoate with acetonitrile.
Reaction Principle: Acylation of the Acetonitrile Anion
The reaction is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium amide (NaNH₂) or sodium ethoxide, to generate a resonance-stabilized nitrile carbanion.[2] This potent nucleophile then attacks the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. Subsequent elimination of methoxide from the tetrahedral intermediate yields the target β-ketonitrile. An excess of the base is often required as the product is more acidic than the starting nitrile.[2]
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the β-ketonitrile precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-methoxypropanoate
-
Acetonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).
-
Addition of Acetonitrile: Cool the suspension in an ice bath and add acetonitrile (1.2 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
Formation of the Nitrile Anion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Acylation: Cool the reaction mixture again in an ice bath and add a solution of methyl 3-methoxypropanoate (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10% sulfuric acid to the cooled reaction mixture until the solution is acidic (pH ~2-3).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Safety Precautions:
-
Sodium amide is a highly reactive and corrosive solid that can ignite spontaneously in moist air.[3] It reacts violently with water.[3] Handle it strictly under an inert atmosphere in a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Acetonitrile and diethyl ether are flammable liquids. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
The nitrile group is toxic. Avoid inhalation and skin contact.[6][7][8][9]
Part 2: Application in the Synthesis of a Substituted 2-Pyridone Intermediate
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including cardiotonic, anti-fibrotic, and antiviral effects.[10][11][12][13][14] The Guareschi-Thorpe condensation is a classic and efficient method for constructing 3-cyano-2-pyridones from β-ketonitriles.[8][15][16]
Reaction Principle: Guareschi-Thorpe Condensation
This multicomponent reaction involves the condensation of a β-ketonitrile (this compound) with a 1,3-dicarbonyl compound (in this case, acetylacetone) and a source of ammonia (ammonium carbonate).[8][17][18][19] The reaction proceeds through a series of condensations and a final cyclization to yield the highly substituted pyridone ring.
Diagram 2: Synthesis of a 2-Pyridone Intermediate
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. studylib.net [studylib.net]
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- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 15. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Characterization of 5-Methoxy-3-oxopentanenitrile
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 5-Methoxy-3-oxopentanenitrile, a key intermediate in synthetic chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals who require robust, validated methods for quality control, purity assessment, and structural confirmation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system grounded in established scientific principles and regulatory expectations. This guide covers chromatographic separations (HPLC, GC), mass spectrometry (LC-MS, GC-MS), and spectroscopic techniques (NMR, FTIR) to provide a holistic analytical strategy for this bifunctional molecule.
Introduction to this compound
This compound is a molecule of interest in organic synthesis, possessing both a ketone and a nitrile functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The presence of these reactive groups, however, also presents a unique analytical challenge. Potential synthetic routes, such as the acylation of nitrile anions, can introduce a variety of process-related impurities, including unreacted starting materials, by-products, and degradation products.[1]
Therefore, a rigorous and multi-faceted analytical approach is essential to ensure the identity, purity, and quality of this compound. This document outlines a series of validated analytical protocols designed to provide a complete characterization profile. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring they are fit for purpose in a regulated drug development environment.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₆H₉NO₂ | Calculation |
| Molecular Weight | 127.14 g/mol | Calculation |
| CAS Number | 97820-87-6 | Registry |
| Canonical SMILES | COCCC(=O)CC#N | Structure |
| Structure | ![]() | 2D Rendering |
Purity Determination and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds. It excels at separating the main component from closely related impurities, allowing for accurate quantification.
2.1. Principle of the Method This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution with a polar mobile phase (water/acetonitrile) is used to resolve compounds with varying polarities. The ketone functional group in this compound contains a chromophore that allows for sensitive detection by UV spectroscopy.
2.2. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a stock solution of ~500 µg/mL.
-
Further dilute as needed for linearity and quantitation limit assessments.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (captures the n→π* transition of the ketone).
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify impurities against a reference standard if available.
-
2.3. Rationale and Self-Validation The choice of a C18 column is standard for moderately polar analytes. The acidic mobile phase (formic acid) ensures sharp peak shapes by suppressing the ionization of any potential acidic or basic impurities. A gradient elution is crucial for separating early-eluting polar impurities from the main peak and any late-eluting non-polar by-products.
This protocol must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.[3][4] The key validation parameters are summarized below.
Table 2: HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of impurities, degradants, or placebo. | Peak purity index > 0.995 (DAD) |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.999 over 5 concentration levels |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | 80% to 120% of the target concentration |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies. | 98.0% to 102.0% recovery |
| Precision | The closeness of agreement among a series of measurements. Includes repeatability and intermediate precision. | RSD ≤ 2.0% for peak area |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1 |
| Quantitation Limit (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 5.0% under varied conditions |
2.4. Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Structural Characterization Suite
A combination of mass spectrometry and spectroscopic techniques is required for unambiguous structural confirmation.
3.1. LC-MS for Molecular Weight Confirmation
Principle: Liquid chromatography coupled with mass spectrometry provides molecular weight information for the analyte and any separated impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding a protonated molecular ion [M+H]⁺.
Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Chromatographic Conditions: Use the same HPLC method as described in Section 2.2. This allows for direct correlation of UV peaks with mass signals.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Expected Result: A major peak at m/z 128.07, corresponding to the [M+H]⁺ ion for C₆H₉NO₂ (calculated exact mass: 127.06).
3.2. GC-MS for Volatile Impurity Analysis
Principle: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. It is ideal for detecting residual solvents from the synthesis or volatile starting materials.
Protocol:
-
Instrumentation: A GC system with a capillary column coupled to a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of ~1 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 35 - 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with established libraries (e.g., NIST).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
-
Data Interpretation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position (Structure Below) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| 1 (C≡N) | - | ~115 | Characteristic shift for a nitrile carbon.[5] |
| 2 (CH₂) | 2.85, s, 2H | ~30 | Methylene alpha to a nitrile group. |
| 3 (C=O) | - | ~200 | Characteristic shift for a ketone carbonyl.[6] |
| 4 (CH₂) | 3.80, t, 2H | ~45 | Methylene alpha to a ketone and adjacent to an ether oxygen. |
| 5 (CH₂) | 3.60, t, 2H | ~70 | Methylene adjacent to an ether oxygen. |
| 6 (OCH₃) | 3.35, s, 3H | ~59 | Methoxy group protons are a sharp singlet; carbon shift is typical.[7] |
Structure for numbering:N≡C(1)-CH₂(2)-C(3)(=O)-CH₂(4)-CH₂(5)-O-C(6)H₃
3.4. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates to create a thin film.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance | Reference |
| ~2950-2850 | C-H (alkane) stretch | Medium to strong | |
| ~2250 | C≡N (nitrile) stretch | Sharp, medium | [8] |
| ~1720 | C=O (ketone) stretch | Strong, sharp | [9] |
| ~1100 | C-O (ether) stretch | Strong |
3.5. Integrated Characterization Workflow
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic techniques for purity and impurity profiling with spectroscopic methods for definitive structural elucidation ensures a high degree of confidence in the material's quality and identity. Adherence to the principles of method validation, as outlined by regulatory bodies like the ICH, is paramount for ensuring that these methods are reliable and fit for their intended purpose in research and development settings.[10][11] This multi-faceted approach provides the necessary analytical rigor for professionals in the chemical and pharmaceutical industries.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chromatography Online. (2014). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- BioPharma Services Inc. BA Method Development: Polar Compounds.
- DiVA Portal. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites.
- Semantic Scholar. LC-MS Metabolomics of Polar Compounds.
- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (2013). 1 H NMR spectra indicate the change of chemical shift of methoxy group...
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
- ResearchGate. (2004). A High-Yielding Preparation of β-Ketonitriles.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- ResearchGate. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Chemistry Steps. Nitriles to Ketones and Aldehydes.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
Sources
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- 4. database.ich.org [database.ich.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. biopharminternational.com [biopharminternational.com]
Scalable Laboratory Synthesis of 5-Methoxy-3-oxopentanenitrile: An Application Note and Protocol
Introduction
5-Methoxy-3-oxopentanenitrile is a valuable β-ketonitrile intermediate in organic synthesis, finding application in the preparation of diverse molecular scaffolds relevant to the pharmaceutical and agrochemical industries. Its bifunctional nature, incorporating both a ketone and a nitrile moiety, allows for a wide range of subsequent chemical transformations. This document provides a detailed, scalable, and reliable protocol for the laboratory synthesis of this compound via a Claisen-type condensation reaction. The procedure is designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, safety, and robust self-validation.
The synthetic strategy hinges on the base-mediated condensation of 3-methoxypropionitrile with ethyl acetate. The core principle of this reaction is the deprotonation of the α-carbon of 3-methoxypropionitrile by a strong base, sodium ethoxide, to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with the electrophilic carbonyl carbon of ethyl acetate. The subsequent elimination of an ethoxide leaving group furnishes the target β-ketonitrile. The choice of sodium ethoxide as the base is critical; using the ethoxide corresponding to the ethyl ester prevents transesterification side reactions.
Materials and Methods
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Moles (for 1.0 eq) | Purity | Supplier |
| 3-Methoxypropionitrile | 85.10 | 8.51 g | 0.10 | ≥98% | Sigma-Aldrich |
| Ethyl acetate | 88.11 | 13.22 g (14.6 mL) | 0.15 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium ethoxide | 68.05 | 8.17 g | 0.12 | ≥96% | Sigma-Aldrich |
| Diethyl ether | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |
| Hydrochloric acid | 36.46 | As needed | - | 1 M aqueous solution | VWR |
| Saturated sodium chloride solution (brine) | - | 100 mL | - | - | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | - | - |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Vacuum distillation apparatus
Experimental Protocol
Reaction Setup and Execution
The following diagram illustrates the overall experimental workflow:
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Detailed Steps:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium ethoxide (8.17 g, 0.12 mol) and anhydrous diethyl ether (150 mL). Begin vigorous stirring to form a slurry.
-
Nitrile Addition: To the stirred slurry, add anhydrous 3-methoxypropionitrile (8.51 g, 0.10 mol) dropwise from the dropping funnel over a period of 15 minutes.
-
Enolate Formation: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the nitrile enolate.
-
Ester Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add anhydrous ethyl acetate (13.22 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) (100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.
Reaction Mechanism
The synthesis proceeds via a Claisen-type condensation, as depicted in the following mechanism:
Caption: Mechanism of the Claisen-type condensation for the synthesis of this compound.
Safety Precautions
-
Sodium Ethoxide: Highly flammable solid and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle in a glovebox or under an inert atmosphere.[1]
-
3-Methoxypropionitrile: Combustible liquid. Causes serious eye irritation. May be harmful if swallowed or in contact with skin.[2]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[3]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous conditions are crucial for the success of this reaction. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained.
Characterization and Quality Control
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.4 ppm), the methylene protons adjacent to the ether oxygen (triplet, ~3.6 ppm), the methylene protons adjacent to the nitrile group (singlet, ~3.5 ppm), and the methylene protons adjacent to the carbonyl group (triplet, ~2.8 ppm). |
| ¹³C NMR | Resonances for the nitrile carbon (~115 ppm), the carbonyl carbon (~202 ppm), the methoxy carbon (~59 ppm), and the various methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N stretch, ~2250 cm⁻¹), the ketone carbonyl group (C=O stretch, ~1720 cm⁻¹), and the C-O-C ether linkage (~1100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 127.14, along with characteristic fragmentation patterns resulting from the loss of small molecules or radicals. |
Reference Spectroscopic Data for Ethyl 3-oxopentanoate (Structural Analog): [4]
-
¹H NMR (CDCl₃): δ 4.19 (q, 2H), 3.44 (s, 2H), 2.57 (q, 2H), 1.28 (t, 3H), 1.08 (t, 3H).
-
¹³C NMR (CDCl₃): δ 208.2, 167.1, 61.3, 49.3, 36.5, 14.1, 7.7.
-
IR (neat): 2982, 1743, 1718, 1412, 1321, 1248, 1157, 1026 cm⁻¹.
-
MS (EI): m/z 144 (M⁺), 99, 71, 57, 43, 29.
Conclusion
This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. By adhering to the detailed experimental procedure and safety precautions, researchers can reliably produce this valuable synthetic intermediate. The provided characterization data for a close structural analog serves as a robust reference for quality control, ensuring the integrity of the synthesized material for downstream applications in drug discovery and chemical research.
References
- PubChem. (n.d.). Ethyl 3-oxovalerate.
Sources
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- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 4. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage procedures for 5-Methoxy-3-oxopentanenitrile
Application Notes & Protocols for 5-Methoxy-3-oxopentanenitrile
An In-Depth Guide to Safe Handling, Storage, and Emergency Procedures
Executive Summary
This compound (CAS No. 97820-87-6) is an organic compound featuring ether, ketone, and nitrile functional groups.[1] Its utility in synthetic chemistry, particularly as a building block for more complex molecules, necessitates a thorough understanding of its properties and associated hazards for safe laboratory use. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing essential procedures for handling, storage, and emergency response. The primary toxicological concern arises from its nitrile (-C≡N) functionality, which is characteristic of compounds that can be harmful if swallowed, inhaled, or absorbed through the skin, and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions.[1][2] Adherence to these protocols is critical to mitigate risk and ensure a safe laboratory environment.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity and known properties is the foundation of safe laboratory practice.
| Property | Value | Source(s) |
| CAS Number | 97820-87-6 | [1][3] |
| Molecular Formula | C6H9NO2 | [1][4] |
| Molecular Weight | 127.14 g/mol | [1][4] |
| Appearance | No data available | |
| Boiling Point | No data available | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Synonyms | N/A |
Hazard Assessment and Toxicological Profile
The primary hazards associated with this compound stem from its nitrile group. Organic nitriles are treated with caution due to their relationship to inorganic cyanides and their potential for metabolic release of the cyanide ion or hydrolysis to form hydrogen cyanide.[5][6]
GHS Hazard Classification:
-
Signal Word: Warning[1]
-
Hazard Statements:
Core Scientific Rationale for Hazards:
-
Toxicity via Cyanide Moiety: The toxicity of nitrile compounds is intrinsically linked to the cyano (-C≡N) group.[5] While generally less acutely toxic than inorganic cyanide salts, they can pose a significant risk. Exposure through ingestion, skin contact, or inhalation can lead to symptoms ranging from weakness and headache to more severe outcomes in the case of significant exposure.[5][7]
-
Potential for Hydrogen Cyanide (HCN) Release: This is the most critical chemical hazard. Nitrile compounds can hydrolyze or decompose to release hydrogen cyanide gas, which is highly toxic and flammable.[6][8] This reaction is accelerated by contact with acids, moisture, or elevated temperatures (e.g., in a fire).[2][8] Since a significant portion of the population cannot detect the "bitter almond" odor of HCN, olfactory detection is an unreliable safety measure.[5]
-
Incompatibilities: The compound must be stored and handled away from strong acids, strong bases, and strong oxidizing agents to prevent vigorous reactions and the generation of toxic fumes.[2][9]
Prerequisite Controls and Personal Protective Equipment (PPE)
Before handling this compound, a multi-layered safety approach encompassing engineering controls, administrative protocols, and appropriate PPE is mandatory.
3.1. Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, aliquoting, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation exposure.[10][11]
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[7] All personnel must be trained on their location and operation.
3.2. Administrative Controls
-
Designated Area: Establish a clearly marked "designated area" within the laboratory for handling this compound to prevent cross-contamination.[8]
-
Prohibition on Working Alone: Never handle this compound while working alone. A "buddy system" ensures that assistance is immediately available in an emergency.[11]
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound and related nitrile compounds prior to beginning work.[10][12]
3.3. Personal Protective Equipment (PPE) Appropriate PPE is the final barrier of protection and must be worn at all times when handling the compound.
-
Eye and Face Protection: ANSI-approved safety goggles are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.[2][9]
-
Hand Protection: Wear thin disposable nitrile gloves (minimum 5-mil thickness) for incidental splash protection.[13] It is crucial to understand that nitrile gloves provide only limited protection and must be removed and discarded immediately upon any known or suspected contamination.[13][14] For extended operations or where significant contact is possible, consider double-gloving or using thicker, more resistant gloves.[5][11]
-
Body Protection: A full-length laboratory coat, fully buttoned with sleeves rolled down, is mandatory.[15] Closed-toe shoes made of a non-porous material must be worn.[5]
Standard Operating Procedures (SOPs)
The following protocols provide step-by-step guidance for the safe use of this compound from receipt to disposal.
Protocol 4.1: Receiving and Storage
The stability of the compound is dependent on proper storage.
-
Receiving: Upon receipt, transport the unopened package to the laboratory.
-
Inspection: Inside a chemical fume hood, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in its original, tightly sealed container in a designated, ventilated refrigerator or cold room at 2-8°C .[1]
-
Segregation: Ensure the storage location is away from all incompatible materials, particularly acids and strong oxidizing agents.[9][10]
-
Inventory: Maintain an accurate inventory of the compound, including date of receipt and quantity.[7]
Protocol 4.2: Aliquoting and Handling (Solid or Liquid)
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Clear the hood of all unnecessary items, especially acids.[8]
-
Equilibration: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Transfer: Conduct all transfers (e.g., weighing, dissolution) within the fume hood. Use a spatula for solids or appropriate glassware for liquids. Keep the container sealed whenever not in active use.
-
Dissolution: If preparing a solution, add the compound slowly to the solvent. Be mindful of potential exothermic reactions.
-
Cleanup: After handling, decontaminate the spatula and any surfaces as described in Protocol 4.3.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Protocol 4.3: Waste Management and Decontamination
Proper decontamination is critical to prevent hazardous residues.
-
Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, wipes, pipette tips) must be collected as hazardous waste in a clearly labeled, sealed container.[7]
-
Glassware Decontamination:
-
CAUTION: Decontamination with bleach can generate toxic cyanogen chloride (CNCl) gas if the pH is not kept basic.[5]
-
Step A: In a fume hood, rinse the glassware three times with a pH 10 buffer or a dilute sodium hydroxide solution (e.g., 0.1 M). Collect all rinsate as hazardous cyanide waste.[5][8]
-
Step B: After the basic rinse, you may proceed with a standard wash using soap and water.
-
-
Surface Decontamination: Wipe the designated work area within the fume hood first with a cloth dampened with a pH 10 buffer solution, followed by soap and water.[5][8] Dispose of all wipes as hazardous waste.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Protocol 5.1: Spill Response
-
Small Spill (Inside Fume Hood):
-
Alert nearby personnel.
-
Use a chemical absorbent pad or inert material like vermiculite to absorb the spill. Avoid creating dust.[5]
-
Wipe the area thoroughly following the decontamination procedure in Protocol 4.3.[5]
-
Place all cleanup materials into a heavy-duty plastic bag or sealed container, label it as hazardous waste, and arrange for disposal.[5]
-
-
Large Spill or Any Spill Outside a Fume Hood:
Protocol 5.2: Personnel Exposure
Immediate first aid and professional medical attention are paramount.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel.[5]
-
Seek immediate medical attention. Call 911.
-
In all cases of exposure, provide the responding medical team with the Safety Data Sheet (SDS) for this compound.[8]
Conclusion
This compound is a valuable synthetic reagent that can be used safely when its potential hazards are understood and respected. The core principles of safe handling—containment within a fume hood, rigorous avoidance of incompatible substances like acids, use of appropriate PPE, and preparedness for emergencies—are non-negotiable. By integrating these detailed protocols into standard laboratory practice, researchers can effectively manage the risks associated with this compound.
References
- Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
- LSU Health Sciences Center New Orleans. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
- Columbia University Research. Cyanide Safe Use Guidelines. [Link]
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- BIOFOUNT. 5-Methoxy-3-oxo-pentanenitrile. [Link]
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
- International Enviroguard. (2023). A Guide to Nitrile Gloves Chemical Resistance. [Link]
- Storemasta. (2023).
- Princeton University Environmental Health and Safety.
- Wikipedia. Nitrile. [Link]
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Application Notes and Protocols for the Synthesis and Use of 5-Methoxy-3-oxopentanenitrile in Claisen-Type Condensation Reactions
Introduction: The Strategic Value of β-Ketonitriles in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, β-ketonitriles are invaluable intermediates.[1][2][3] Their unique trifunctional nature—possessing a ketone, a nitrile, and an acidic α-hydrogen—renders them exceptionally versatile building blocks for the construction of complex molecular architectures, particularly heterocyclic compounds that form the core of many bioactive agents.[1] 5-Methoxy-3-oxopentanenitrile, the subject of this guide, embodies this utility. Its synthesis, typically achieved through a Claisen-type condensation, and its subsequent application in further carbon-carbon bond-forming reactions, are of significant interest to researchers in drug development and organic synthesis. This document provides an in-depth exploration of the synthesis of this compound via a crossed Claisen condensation and offers expert insights into its handling and application.
Part 1: Synthesis of this compound via Crossed Claisen Condensation
The most direct and industrially scalable method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with a nitrile, both of which possess α-hydrogens, in the presence of a strong base.[4][5][6] In this specific case, the logical precursors are methyl 3-methoxypropanoate (the electrophilic ester) and acetonitrile (the nucleophilic nitrile component).
Reaction Principle and Mechanism
The Claisen condensation is a cornerstone of carbon-carbon bond formation.[7][8] The reaction proceeds through the formation of a resonance-stabilized enolate from the component with the more acidic α-protons, which then acts as a nucleophile.[8][9] In the synthesis of this compound, the α-protons of acetonitrile are significantly more acidic than those of methyl 3-methoxypropanoate, and thus, acetonitrile will preferentially form the enolate.
The mechanism unfolds in several key steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium amide (NaNH₂) or sodium hydride (NaH), abstracts an α-proton from acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).[4][5] The use of a strong base is crucial to drive the equilibrium towards enolate formation.[5]
-
Nucleophilic Attack: The acetonitrile enolate attacks the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group.
-
Deprotonation of the Product: The resulting β-ketonitrile is more acidic than the starting nitrile. The alkoxide base generated in the previous step (or any remaining strong base) will deprotonate the β-ketonitrile at the α-position between the ketone and the nitrile. This highly favorable, irreversible deprotonation step is the thermodynamic driving force for the entire reaction.[5][8][9]
-
Protonation (Workup): An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product.[8]
Visualizing the Reaction Mechanism
Caption: Mechanism of the crossed Claisen condensation to form this compound.
Part 2: Application Notes - Causality Behind Experimental Choices
As a senior application scientist, it is imperative to not just follow a protocol, but to understand the reasoning behind each step. The success of a Claisen-type condensation hinges on a delicate balance of reactivity and conditions.
-
Choice of Base: The base must be strong enough to deprotonate the nitrile without significantly promoting self-condensation of the ester or reacting as a nucleophile with the ester carbonyl.[4][8] Sodium hydride (NaH) or sodium amide (NaNH₂) are excellent choices as they are non-nucleophilic and the byproducts (H₂ or NH₃) are gases that do not interfere with the reaction.[4][5] Using an alkoxide base like sodium ethoxide is also possible, but it must match the ester's alcohol portion to avoid transesterification.[8] A full equivalent of the base is required because the final deprotonation of the product drives the reaction to completion.[9][10]
-
Solvent Selection: The solvent must be aprotic and inert to the strong base. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly employed. These solvents effectively solvate the sodium cation of the enolate without interfering with the reaction.
-
Temperature Control: The initial enolate formation is often performed at a reduced temperature to control the exothermic reaction and prevent side reactions. The subsequent condensation may be allowed to proceed at room temperature or with gentle heating to ensure a reasonable reaction rate.
-
Order of Addition: It is often advantageous to add the ester slowly to a pre-formed solution of the nitrile and the base. This maintains a low concentration of the ester, minimizing its self-condensation.
-
Aqueous Workup: The final acidic workup not only protonates the product enolate but also neutralizes any remaining base and quenches the reaction. Care must be taken during the workup as the addition of acid to a solution containing sodium hydride can be hazardous if not done cautiously after an initial quench with a protic solvent like isopropanol.
Part 3: Experimental Protocol
This protocol provides a representative method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Sodium Hydride (60% disp.) | 24.00 | 50 | 2.0 g |
| Anhydrous THF | - | - | 100 mL |
| Acetonitrile | 41.05 | 55 | 2.26 g (2.9 mL) |
| Methyl 3-methoxypropanoate | 118.13 | 50 | 5.91 g (5.5 mL) |
| 1 M HCl (aq) | - | - | ~50 mL |
| Diethyl Ether | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent and Reagent Addition: Add anhydrous THF (50 mL) to the flask. With stirring, add acetonitrile (2.9 mL, 55 mmol) dropwise at room temperature.
-
Enolate Formation: Gently heat the mixture to 40-50 °C for 1 hour to ensure complete formation of the acetonitrile enolate. Hydrogen gas will be evolved.
-
Condensation: Cool the mixture to 0 °C in an ice bath. Add a solution of methyl 3-methoxypropanoate (5.5 mL, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes via the dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of isopropanol (10 mL) to destroy any unreacted sodium hydride.
-
Workup: Slowly add 1 M HCl (aq) until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizing the Experimental Workflow
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
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- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-3-oxopentanenitrile
Welcome to the technical support guide for the synthesis of 5-Methoxy-3-oxopentanenitrile. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The primary synthetic route discussed is the crossed Claisen condensation between methoxyacetonitrile and an acetic acid ester (e.g., ethyl acetate).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My overall yield of this compound is consistently low (<40%). What are the most critical reaction parameters I should investigate?
Low yield is the most frequent issue and typically points to suboptimal reaction conditions. The Claisen condensation is an equilibrium-driven reaction, and several factors must be precisely controlled to favor product formation.[1][2][3]
Core Areas for Investigation:
-
Choice and Quality of Base: The base is crucial for deprotonating methoxyacetonitrile to form the nucleophilic enolate.
-
Expert Insight: While sodium ethoxide (NaOEt) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often more effective.[4][5][6] These stronger, non-nucleophilic bases irreversibly deprotonate the nitrile, shifting the initial equilibrium forward. NaH has the advantage of producing hydrogen gas, which simply evolves from the reaction, whereas KOt-Bu is highly soluble in common ethereal solvents. Ensure the base is fresh and has not been deactivated by atmospheric moisture. An inactive base is a primary cause of reaction failure.[7]
-
-
Driving the Equilibrium: The final step of the Claisen mechanism involves the deprotonation of the newly formed β-ketonitrile product.[2][3][8] This is the thermodynamic driving force of the entire reaction.
-
Causality: The α-proton of the β-ketonitrile product (pKa ≈ 11-13) is significantly more acidic than the α-proton of the starting methoxyacetonitrile (pKa ≈ 25-29). The base used must be strong enough to deprotonate the starting nitrile, but the reaction will only proceed to completion if at least a full stoichiometric equivalent of base is used to deprotonate the product, forming a stable enolate salt.[2][3][9] Using only a catalytic amount of base will result in very low yields.
-
-
Solvent and Temperature Control:
-
Expert Insight: Anhydrous ethereal solvents like tetrahydrofuran (THF), diethyl ether, or 2-methyltetrahydrofuran (2-MeTHF) are ideal.[10] These solvents are inert and effectively solvate the intermediates. The presence of water or alcohols (like ethanol from using NaOEt) can quench the enolate or react with the base, severely reducing yield. Reactions with NaH are often run at elevated temperatures (e.g., refluxing THF) to ensure completion.[10]
-
-
Removal of Byproducts: Some industrial processes improve yield by continuously removing the alcohol byproduct (e.g., ethanol) via distillation, which helps to shift the equilibrium toward the products according to Le Châtelier's principle.[11][12]
Q2: I'm observing a significant side product. How can I identify and minimize its formation?
The most common side product in a crossed Claisen condensation is the self-condensation product of the ester, in this case, ethyl acetoacetate from the self-condensation of ethyl acetate.
Minimization Strategies:
-
Control Reagent Addition: The key is to maintain a low concentration of the ester enolate.
-
Expert Insight: This is best achieved by adding the ethyl acetate slowly to the pre-formed enolate of methoxyacetonitrile. This ensures that the nitrile enolate is always in excess relative to the ester, favoring the desired cross-condensation over self-condensation.
-
-
Choice of Reactants: The methoxyacetonitrile is significantly more acidic than ethyl acetate, meaning it will be deprotonated preferentially by the base. This inherent difference is what makes the crossed Claisen condensation synthetically useful.[4][5] However, if the base is not strong enough or if local concentrations of ester are too high, self-condensation can still compete.
-
Base Selection: Using a strong, sterically hindered base like Lithium diisopropylamide (LDA) can sometimes improve selectivity, although NaH is generally sufficient and more cost-effective for this transformation.[1]
Below is a diagram illustrating the desired reaction pathway versus the common side reaction.
Caption: Reaction pathways in the synthesis.
Q3: The reaction seems to stall, and TLC analysis shows significant unreacted methoxyacetonitrile. What should I check?
If starting material remains, the issue lies with the initial deprotonation step.
-
Base Inactivity: As mentioned, NaH is highly reactive with moisture. If it has been stored improperly, it will appear gray and clumpy rather than a fine, white/light gray powder. Use fresh, high-quality NaH from a sealed container.
-
Insufficient Base: Ensure you are using at least 1.05-1.1 equivalents of the base. Since the product is deprotonated to drive the reaction, a full equivalent is consumed.[2][3] An excess is recommended to account for any minor impurities or moisture.
-
Reaction Temperature: If using NaH, the reaction may require heating (e.g., 50-65 °C) to initiate and sustain the reaction. Monitor for hydrogen gas evolution as an indicator of reactivity.
-
Purity of Methoxyacetonitrile: Ensure the starting nitrile is pure and anhydrous.[13][14][15]
Q4: I am experiencing product loss and emulsion formation during the aqueous work-up. What is the best procedure for isolation and purification?
The work-up is critical for obtaining a pure product. The reaction mixture contains the sodium enolate salt of your product, which must be neutralized to yield the final β-ketonitrile.
Recommended Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the excess NaH by adding isopropanol or ethanol until hydrogen evolution ceases. Following this, slowly add the reaction mixture to a cold, dilute acid solution (e.g., 1M HCl or 10% aqueous acetic acid). This protonates the enolate salt. The hydrolysis should be conducted at low temperatures (0-10°C) to minimize potential decomposition.[16]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x). The β-ketonitrile product is moderately polar and should extract efficiently.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by vacuum distillation or flash column chromatography on silica gel.[17]
The following workflow diagram summarizes the entire process from reaction to purification.
Caption: Overall experimental workflow.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive base (e.g., old NaH).2. Insufficient base (<1 equivalent).3. Wet solvents or reagents.4. Reaction equilibrium not driven forward. | 1. Use fresh, high-quality NaH or KOt-Bu.[7]2. Use at least 1.05 equivalents of base.[2]3. Ensure all glassware, solvents, and reagents are rigorously dried.4. Use a strong base and stoichiometric amounts to deprotonate the product.[8] |
| Side Product Formation | 1. Self-condensation of ethyl acetate.2. Incorrect order of addition. | 1. Slowly add ethyl acetate to the pre-formed nitrile enolate.2. Ensure methoxyacetonitrile is deprotonated before adding the ester. |
| Incomplete Reaction | 1. Reaction temperature too low.2. Poor quality base. | 1. Gently heat the reaction mixture (e.g., 50-65°C) to ensure initiation.2. Verify the activity of the base. |
| Difficult Work-up | 1. Emulsion during extraction.2. Product decomposition. | 1. Add brine during extraction to break emulsions.2. Perform acidic quench and hydrolysis at low temperatures (0-10°C).[16] |
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (anhydrous)
-
Isopropanol
-
1M Hydrochloric Acid
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried three-neck flask with a reflux condenser, a magnetic stirrer, a thermometer, and an addition funnel.
-
Base Preparation: Charge the flask with Sodium Hydride (1.1 eq). Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.
-
Enolate Formation: With stirring, add methoxyacetonitrile (1.0 eq) dropwise to the NaH/THF suspension at room temperature. The mixture may warm up, and hydrogen gas will evolve.
-
Reaction: After the initial gas evolution subsides, gently heat the mixture to 50°C for 30 minutes to ensure complete enolate formation. Then, add ethyl acetate (1.05 eq) dropwise via the addition funnel over 1 hour, maintaining the temperature at 50-55°C.
-
Monitoring: After the addition is complete, heat the reaction to a gentle reflux (approx. 65°C) and monitor its progress by TLC until the methoxyacetonitrile is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction flask to 0°C in an ice bath. Cautiously add isopropanol dropwise to quench any unreacted NaH. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl with vigorous stirring.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water, then brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- Allen, A. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
- Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).
- Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.
- Szostak, M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2839-2847.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867.
- ChemicalDesk.Com. (2013). Claisen Condensation.
- BenchChem. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Gnad, J., & Frick, W. (2007). U.S.
- Gnad, J., & Frick, W. (2007). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
- Lappe, P., et al. (2003). EP1316546A1 - Process for the preparation of beta-ketonitriles.
- Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Wikipedia. (n.d.). Claisen condensation.
- Reddit. (2020).
- Unknown. (n.d.).
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- LibreTexts. (2024). 23.
- OpenStax. (n.d.). 23.
- OpenStax. (2023). 23.
- Kütt, A., et al. (2011). Table of pKa values.
- National Center for Biotechnology Information. (n.d.). Methoxyacetonitrile. PubChem.
- Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- VICE TV. (2021). Hamilton Morris synthesizes 5-MeO-DMT. YouTube.
- Homon, A., et al. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine.... ChemRxiv.
- MDPI. (2021).
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- 12. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 13. Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 甲氧基乙腈 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- 16. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 17. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
Common side products in the synthesis of 5-Methoxy-3-oxopentanenitrile
Technical Support Center: Synthesis of 5-Methoxy-3-oxopentanenitrile
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common side products. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: The Core Reaction - A Mechanistic Overview
The synthesis of this compound is most effectively achieved via a Claisen-type condensation. This reaction involves the acylation of an acetonitrile anion with an ester of methoxyacetic acid, typically methyl methoxyacetate, in the presence of a strong base.[1][2] The thermodynamic driving force for this reaction is the final deprotonation of the product, which is acidic at the C4 position, by the strong base.[2] This necessitates a stoichiometric amount of base and a final acidic workup to yield the neutral β-ketonitrile.
Caption: The synthetic workflow for this compound via Claisen-type condensation.
Section 2: Troubleshooting Guide - Common Side Products & Issues
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My NMR shows a significant β-keto ester impurity alongside my desired product. How did this form and how can I prevent it?
A: The presence of a β-keto ester, likely methyl 4-methoxy-3-oxo-2-methoxybutanoate, is a classic sign of a competitive self-Claisen condensation of the starting ester, methyl methoxyacetate.[3]
Mechanism of Formation: This side reaction occurs when the base deprotonates the α-carbon of one molecule of methyl methoxyacetate, which then acts as a nucleophile and attacks a second molecule of the ester. This pathway competes directly with the desired deprotonation of acetonitrile.
Sources
Technical Support Center: Troubleshooting Low Purity of Synthesized 5-Methoxy-3-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methoxy-3-oxopentanenitrile. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you achieve high purity in your synthesis. As Senior Application Scientists, we understand the nuances of organic synthesis and aim to provide not just procedural steps, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Addressing Low Purity
Low purity in the synthesis of this compound can stem from a variety of factors, from starting material quality to reaction conditions and work-up procedures. This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My reaction is incomplete, leading to a mixture of starting materials and product. What are the likely causes and how can I drive the reaction to completion?
An incomplete reaction is a common source of impurities. The synthesis of this compound, often proceeding via a Claisen-type condensation, is an equilibrium-driven process.[1][2] To favor product formation, consider the following:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the starting ester.[1][3] Sodium methoxide or sodium ethoxide are commonly used.[4] Insufficient base will result in incomplete deprotonation and thus, an incomplete reaction. Ensure you are using at least one full equivalent of a strong base.[5]
-
Reaction Time and Temperature: Condensation reactions can be slow. If you observe incomplete conversion by TLC or GC analysis, extending the reaction time may be necessary. Gentle heating can also increase the reaction rate, but be cautious as excessive heat can promote side reactions.
-
Water Content: The presence of water can quench the enolate intermediate and hydrolyze the ester starting materials and product.[3][5] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) indicates the presence of significant impurities. What are the common side-products and how can I minimize their formation?
Several side reactions can occur during the synthesis of this compound, leading to a range of impurities.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Self-condensation product of starting ester | If the reaction conditions are not optimized, the starting ester can react with itself.[3] | Use a controlled addition of the electrophile to the enolate solution. |
| Hydrolyzed starting materials or product | Presence of water in the reaction mixture.[6][7] | Use anhydrous solvents and reagents, and dry all glassware thoroughly. |
| Decarboxylated by-products | If the reaction is heated too strongly or for too long, the β-keto nitrile product can undergo decarboxylation.[8][9][10] | Maintain careful temperature control and monitor the reaction progress to avoid prolonged heating. |
| Transesterification products | If the alkoxide base used does not match the alkoxy group of the ester.[3][11] | Use an alkoxide base with the same alkyl group as the ester (e.g., sodium methoxide for a methyl ester). |
Workflow for Minimizing Side-Product Formation:
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Optimizing reaction conditions for 5-Methoxy-3-oxopentanenitrile synthesis
Technical Support Center: Synthesis of 5-Methoxy-3-oxopentanenitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges of this synthesis and optimize your reaction conditions for a successful outcome.
The synthesis of β-ketonitriles, such as this compound, is a valuable transformation in organic chemistry, providing a key structural motif for the elaboration into more complex molecules. A common and effective method for this synthesis is the base-mediated condensation of an appropriate ester with a nitrile. In the case of this compound, a logical and scientifically sound approach involves the condensation of a methoxyacetate ester (e.g., ethyl methoxyacetate) with acetonitrile. This reaction, analogous to a Claisen condensation, relies on the generation of a nitrile-stabilized carbanion that subsequently attacks the ester carbonyl.
This guide is structured to anticipate and address the practical challenges you may encounter during this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
-
Inefficient Enolate Formation: The first critical step is the deprotonation of acetonitrile to form the nucleophilic enolate.
-
Causality: The acidity of the α-protons of acetonitrile is relatively low (pKa ~25 in DMSO). If the base used is not strong enough, the equilibrium will not favor the formation of the nitrile anion, leading to a low concentration of the active nucleophile.
-
Solutions:
-
Choice of Base: While traditional bases like sodium ethoxide can be used, stronger bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) are often more effective in driving the deprotonation of acetonitrile to completion.[1]
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Any moisture will quench the strong base and the nitrile anion, significantly reducing the yield. Ensure your solvents are freshly distilled over a suitable drying agent and that your glassware is oven-dried.
-
Temperature Control: The formation of the nitrile anion is typically performed at low temperatures (e.g., 0 °C or below) to minimize side reactions.
-
-
-
Competing Side Reactions: Several side reactions can consume your starting materials or product.
-
Causality: The methoxyacetate ester can undergo self-condensation (a classic Claisen condensation) if it possesses enolizable α-protons.[2][3] Additionally, the strong base can promote the hydrolysis of the ester or the resulting β-ketonitrile if any water is present.[4][5]
-
Solutions:
-
Order of Addition: A common strategy to minimize self-condensation of the ester is to slowly add the ester to a pre-formed solution of the acetonitrile anion. This ensures that the ester is always in the presence of an excess of the desired nucleophile.
-
Stoichiometry: Using a slight excess of acetonitrile can also help to favor the desired cross-condensation over the ester self-condensation.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of undesired byproducts.
-
-
-
Product Instability: β-ketonitriles can be susceptible to decomposition, especially under harsh work-up conditions.
-
Causality: The presence of both a ketone and a nitrile functional group makes the molecule susceptible to both acidic and basic hydrolysis. The methylene protons between the two carbonyls are also acidic, which can lead to further reactions.
-
Solutions:
-
Careful Work-up: When quenching the reaction, use a mild acid (e.g., a saturated aqueous solution of ammonium chloride) and avoid strong acids or bases. It is also advisable to perform the work-up at low temperatures.
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification as soon as possible after the work-up.
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant impurities in my crude product. What are they likely to be and how can I minimize their formation?
A2: The formation of impurities is a common challenge. Here are the most probable culprits and strategies to mitigate them:
-
Unreacted Starting Materials:
-
Identification: Unreacted ethyl methoxyacetate and residual acetonitrile.
-
Mitigation: Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature slightly, but be mindful of potential product decomposition. Using a stronger base can also improve conversion.[1]
-
-
Ester Self-Condensation Product:
-
Identification: Ethyl 2-methoxy-3-oxo-4-methoxybutanoate.
-
Mitigation: As mentioned previously, the slow addition of the ester to the pre-formed acetonitrile anion is crucial.[6] Maintaining a low concentration of the ester relative to the nitrile anion minimizes its ability to react with itself.
-
-
Hydrolysis Products:
-
Identification: Methoxyacetic acid (from ester hydrolysis) and 5-methoxy-3-oxopentanamide (from nitrile hydrolysis).
-
Mitigation: Strict anhydrous conditions are paramount. Ensure your work-up is performed quickly and at a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis of the nitrile group.[5][7]
-
-
Polymeric Materials:
-
Identification: Intractable baseline material on TLC or a non-distillable tar.
-
Causality: Strong bases can initiate the polymerization of nitriles or other reactive species in the mixture.
-
Mitigation: Maintain low reaction temperatures and avoid prolonged reaction times. Use of a less aggressive, albeit still strong, base might be beneficial.
-
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: this compound is a polar molecule, which can make purification challenging.
-
Vacuum Distillation:
-
Applicability: This is often the most effective method for purifying liquid β-ketonitriles.
-
Procedure: After a thorough aqueous work-up to remove salts and water-soluble impurities, dry the organic extract and remove the solvent. The crude product can then be purified by vacuum distillation. A short-path distillation apparatus is recommended to minimize thermal decomposition.
-
-
Column Chromatography:
-
Applicability: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel can be employed.
-
Challenges: The polarity of the nitrile and ketone groups can lead to tailing on silica gel.
-
Optimization:
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.
-
Deactivating the Silica: To reduce tailing, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites on the silica.
-
-
-
Aqueous Normal-Phase Chromatography:
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Claisen-type condensation mechanism. The key steps are:
-
Deprotonation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized nitrile anion (enolate).
-
Nucleophilic Attack: The nitrile anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl methoxyacetate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile.
-
Deprotonation of Product: The methylene protons of the resulting this compound are more acidic than the starting acetonitrile. Therefore, the base will deprotonate the product to form a stable enolate. This step is often the thermodynamic driving force for the reaction.[9][10]
-
Protonation: A final acidic work-up step is required to protonate the enolate and yield the final product.
Caption: Simplified reaction mechanism for the synthesis.
Q2: What are the optimal starting materials and reagents?
A2:
-
Ester: Ethyl methoxyacetate or methyl methoxyacetate are suitable choices.[11][12][13] The ethoxy or methoxy group serves as the leaving group.
-
Nitrile: Acetonitrile is the source of the cyanomethyl group.[14]
-
Base: As discussed, a strong, non-nucleophilic base is preferred. Potassium tert-butoxide (KOt-Bu) is a good choice as it is commercially available and highly effective.[1] Sodium amide (NaNH₂) is also effective but requires more careful handling.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used as they are unreactive under the reaction conditions and effectively solvate the intermediates.
Q3: What are the recommended reaction conditions?
A3:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | 0 °C to room temperature | Lower temperatures are generally favored to minimize side reactions. The reaction can sometimes be allowed to warm to room temperature to ensure completion. |
| Reaction Time | 1-4 hours | The reaction should be monitored by TLC or GC to determine the optimal time. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the strong base and reactive intermediates by atmospheric moisture and oxygen. |
| Stoichiometry | 1.1-1.5 equivalents of acetonitrile and base relative to the ester | A slight excess of the nitrile and base helps to drive the reaction to completion. |
Q4: How can I monitor the progress of the reaction?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting ester. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product, being more polar than the starting ester, will have a lower Rf value.
-
Gas Chromatography (GC): GC can provide a more quantitative assessment of the conversion of the starting materials to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, quenching it, and running a quick ¹H NMR can confirm the formation of the product by identifying its characteristic peaks.[15]
Q5: What are the key safety considerations for this synthesis?
A5:
-
Strong Bases: Sodium amide and potassium tert-butoxide are highly reactive and corrosive. They react violently with water. Handle them in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitriles: Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
References
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH).
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.
- Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal.
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). ACS Publications.
- A High-Yielding Preparation of β-Ketonitriles. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/ol061117+
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Crown ether catalysis of decarboxylation and decarbalkoxylation of β-keto acids and malonates: a synthetic application. R Discovery.
- Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. ScienceDirect.
- Claisen condensation. Wikipedia.
- The Claisen Condensation. University of Babylon.
- Failing Claisen condensation troubleshooting. Reddit.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube.
- Claisen Condensation. Organic Chemistry Portal.
- Claisen Condensation Product Shortcut. YouTube.
- Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube.
- Use of nitriles as polar aprotic solvents. Google Patents.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.
- Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Methoxyacetonitrile. Organic Syntheses.
- Purification of strong polar and basic compounds. Reddit.
- β-Ketoacids Decarboxylate. Chemistry LibreTexts.
- Ethyl methoxyacetate. LookChem.
- How to separate amide and nitrile from mixture?. ResearchGate.
- Reactions of Nitriles. Chemistry Steps.
- Nmr Spectroscopy. Jack Westin.
- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Semantic Scholar.
- Decarboxylation. Master Organic Chemistry.
- Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions. MDPI.
- Methoxyacetonitrile. PubChem.
- Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
- Preparation of beta-ketonitrile compounds. Google Patents.
- Ethyl 2-methoxyacetate. PubChem.
- Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions. ResearchGate.
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. biotage.com [biotage.com]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Ethyl methoxyacetate|lookchem [lookchem.com]
- 12. Ethyl methoxyacetate 97 3938-96-3 [sigmaaldrich.com]
- 13. Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jackwestin.com [jackwestin.com]
Technical Support Center: Purification and Stability of 5-Methoxy-3-oxopentanenitrile
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Methoxy-3-oxopentanenitrile (CAS No. 97820-87-6). The purification of β-ketonitriles is a critical step that often presents challenges due to their inherent reactivity. This document provides in-depth, field-proven insights into impurity profiles, purification strategies, and stability considerations, structured in a practical question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Impurities in crude this compound typically originate from two sources: the synthetic route and subsequent degradation. Understanding these potential contaminants is the first step toward devising an effective purification strategy.
-
Synthesis-Related Impurities: This compound is commonly synthesized via the condensation of an acetonitrile anion with an ester, such as methyl 3-methoxypropanoate, in the presence of a strong base like potassium tert-butoxide.[1] This process can lead to several byproducts and unreacted starting materials.
-
Degradation-Related Impurities: As a bifunctional molecule, this compound is susceptible to degradation, primarily through hydrolysis.[2][3] The presence of moisture, or residual acid/base from the work-up, can accelerate this process.
Table 1: Common Impurities in Crude this compound
| Impurity Name | Chemical Structure | Source | Removal Strategy |
| Methyl 3-methoxypropanoate | CH₃OCH₂CH₂COOCH₃ | Unreacted Starting Material | Flash Chromatography, Vacuum Distillation |
| Acetonitrile | CH₃CN | Unreacted Starting Material/Solvent | Evaporation, Vacuum |
| 3-Methoxypropanoic Acid | CH₃OCH₂CH₂COOH | Hydrolysis of starting ester[1] | Aqueous wash (basic), Flash Chromatography |
| tert-Butanol | (CH₃)₃COH | Byproduct from base (KOt-Bu) | Aqueous wash, Evaporation |
| 5-Methoxy-3-oxopentanamide | CH₃OCH₂CH₂COCH₂CONH₂ | Partial hydrolysis of nitrile[2] | Flash Chromatography |
| 5-Methoxy-3-oxopentanoic Acid | CH₃OCH₂CH₂COCH₂COOH | Complete hydrolysis of nitrile[2] | Flash Chromatography, Acid/Base Extraction |
| Aldol/Polymeric Products | High Molecular Weight Species | Self-condensation side reactions[1] | Flash Chromatography, Distillation (non-volatile residue) |
Q2: I have completed the initial aqueous work-up. How do I decide on the best purification method?
A2: After quenching the reaction and performing a standard liquid-liquid extraction, the choice between flash chromatography and vacuum distillation is the most critical decision. This choice depends primarily on the impurity profile and the thermal stability of your compound.
The following workflow provides a logical decision-making process for purifying your crude product.
Caption: Decision workflow for selecting the primary purification method.
Expert Insight: For most research-scale preparations where a variety of synthesis-related impurities are present, flash column chromatography is the most reliable and versatile method .[4] Vacuum distillation is more suitable for larger scales if the compound is thermally stable and the main impurities are non-volatile polymers.[5]
Q3: Can you provide a detailed protocol for purification by flash column chromatography?
A3: Absolutely. Flash column chromatography is highly effective for separating this compound from both more polar and less polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
Choose a glass column with appropriate dimensions for your sample size (a 50:1 to 100:1 ratio of silica to crude product by weight is a good starting point).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally yields better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). The exact ratio should be determined by prior TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. A typical gradient might be from 10% to 30% Ethyl Acetate in Hexanes.
-
Collect fractions and monitor their composition using TLC. Stain the TLC plates with a potassium permanganate solution, which is effective for visualizing ketone functional groups.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (<40°C) to prevent thermal degradation.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Q4: My purified this compound is turning yellow and showing new spots on TLC after a week. What is happening?
A4: This indicates product degradation. The β-ketonitrile functionality is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base.[2] Commercial suppliers recommend storing this compound at 2-8°C under dry conditions, which underscores its sensitivity.[6]
Caption: Primary hydrolytic degradation pathway of this compound.
Prevention and Stability Best Practices:
-
Thorough Drying: Ensure your final product is completely free of water and solvents. Use an inert gas stream (Nitrogen or Argon) and high vacuum.
-
Neutral Glassware: Avoid storing the compound in glassware that has not been properly neutralized, as residual acid or base on the glass surface can catalyze degradation.
-
Inert Atmosphere: For long-term storage, flush the storage vial with an inert gas before sealing.
-
Refrigeration: Store the purified compound at the recommended 2-8°C.[6]
-
Use of Anhydrous Solvents: If making a stock solution, use high-purity, anhydrous solvents. Be aware that some solvents like acetonitrile can contain trace amounts of water, which can cause degradation over time.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks in HPLC Analysis | 1. Residual acid/base in the sample. 2. Interaction with active sites on the column. 3. Column degradation. | 1. Ensure the sample is neutral before injection. 2. Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak shape. 3. Flush the column or try a new one. |
| Product Co-elutes with an Impurity during Chromatography | The polarity of the product and impurity are too similar for the chosen solvent system. | 1. Switch to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). 2. Use a shallower elution gradient to improve separation. 3. Consider a different stationary phase if silica gel is ineffective. |
| Low Recovery Yield After Purification | 1. Product is partially volatile and lost on the rotary evaporator. 2. Irreversible adsorption onto the silica gel column. 3. Degradation during purification. | 1. Use lower temperatures and pressures during solvent removal. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent (note: this may need to be removed later). 3. Work quickly and avoid prolonged exposure to the acidic silica surface. |
Purity Assessment Protocols
Verifying the purity of the final product is a non-negotiable step. A combination of methods provides the most comprehensive assessment.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Limitations |
| HPLC-UV [2] | Differential partitioning between mobile and stationary phases. | High sensitivity, excellent for quantitative analysis of non-volatile impurities. | Requires a chromophore for UV detection. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides structural confirmation, can detect impurities with protons, and allows for quantification (qNMR) against a standard. | Lower sensitivity than HPLC, may not detect minor impurities (<1%). |
| GC-MS [8] | Separation of volatile compounds followed by mass analysis. | Excellent for identifying volatile impurities (e.g., residual solvents) and provides molecular weight information. | Compound must be thermally stable and volatile; may require derivatization.[9] |
| LC-MS [10] | HPLC separation coupled with mass spectrometry. | Ideal for identifying unknown impurity structures by providing molecular weight data. | Quantitative response can be less reliable than UV without specific standards. |
Recommended HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).
This method should provide good separation of the parent compound from both early-eluting polar impurities (like hydrolysis products) and late-eluting non-polar impurities.
References
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.
- DeFigueiredo, R. M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.
- BLD Pharm. (n.d.). This compound.
- Siegel, W., & Six, C. (2003). Process for the preparation of beta-ketonitriles. Google Patents (EP1316546A1).
- Müller, T., et al. (2007). Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Google Patents (DE102005057461A1).
- Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).
- Lee, H. W., et al. (2011). A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Forensic Sciences.
- Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
- BenchChem. (2025). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Stability of 3-Methoxyisothiazole-4-carbonitrile.
- Sanghvi, Y. S., & Hanna, N. B. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids.
- Michely, J., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Pharmazie.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 5. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 6. 97820-87-6|this compound|BLD Pharm [bldpharm.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of 5-Methoxy-3-oxopentanenitrile Production
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate potential issues, diagnose problems effectively, and implement robust solutions for a successful and safe scale-up.
I. Introduction to the Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is a Claisen-type condensation reaction. This involves the acylation of methoxyacetonitrile with an ester of propionic acid, such as ethyl propionate, in the presence of a strong base. The reaction proceeds via the deprotonation of the α-carbon of methoxyacetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide results in the formation of the target β-ketonitrile.
While the reaction appears straightforward on paper, its transition from laboratory scale to pilot plant or full-scale production presents a unique set of challenges. These can range from managing the highly exothermic nature of the reaction to controlling the formation of impurities that can complicate downstream processing. This guide will address these challenges in detail.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is a typical yield for the synthesis of this compound at laboratory scale?
While yields are highly dependent on the specific reaction conditions, a well-optimized laboratory-scale synthesis of β-ketonitriles via Claisen-type condensation can be expected to achieve yields in the range of 60-80%. Significantly lower yields may indicate issues with reagent quality, reaction conditions, or work-up procedures.
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
The primary safety concerns are associated with the use of strong bases, such as sodium amide or sodium hydride, and the flammable nature of the solvents and some reagents.
-
Sodium Amide (NaNH₂): This is a highly reactive and hazardous material. It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide.[1][2] Upon exposure to air, it can form explosive peroxides.[2] It is crucial to handle sodium amide under an inert atmosphere and to have appropriate quenching and emergency procedures in place.[2]
-
Methoxyacetonitrile: This reagent is flammable and harmful if swallowed, inhaled, or in contact with skin.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The Claisen condensation is an exothermic reaction. On a large scale, the heat generated can be significant and, if not properly controlled, can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[4][5][6]
Q3: Can I use a different base other than sodium amide?
Yes, other strong bases can be used, and their selection can be critical for both safety and efficiency.
-
Sodium Hydride (NaH): A common alternative to sodium amide. It is a strong, non-nucleophilic base.
-
Potassium tert-Butoxide (KOt-Bu): This is a more soluble and often more reactive base that can be used in ethereal solvents.[7] It is considered a greener and more economical option compared to sodium amide.[7]
-
Sodium Ethoxide (NaOEt): While a classic base for Claisen condensations, its use can lead to transesterification if the starting ester is not an ethyl ester.[8][9]
The choice of base will depend on factors such as the solvent system, reaction temperature, and the desired reaction kinetics.
Q4: How can I monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of starting materials and the formation of the product and any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction if the components are not volatile or are thermally sensitive.
-
In-situ Infrared (IR) Spectroscopy: A Process Analytical Technology (PAT) tool that can provide real-time monitoring of the reaction progress by tracking the disappearance of the ester carbonyl peak and the appearance of the ketone carbonyl peak of the product.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of this compound production.
Issue 1: Low Product Yield
A lower than expected yield is one of the most common challenges. The following table outlines potential causes and recommended actions.
| Potential Cause | Diagnostic Check | Recommended Actions & Explanations |
| Incomplete Reaction | Monitor the reaction by TLC, GC, or in-situ IR. Check for the persistence of starting materials. | Increase Reaction Time: The reaction may require more time to reach completion at a larger scale due to mass transfer limitations. Increase Reaction Temperature: Carefully increase the temperature in small increments. Be mindful of the potential for increased byproduct formation and the risk of a runaway reaction. Optimize Base Stoichiometry: Ensure at least one full equivalent of a strong base is used, as the product β-ketonitrile is acidic and will be deprotonated by the base, driving the reaction to completion.[9][10] |
| Poor Quality of Reagents | Test the purity of starting materials (ethyl propionate, methoxyacetonitrile) and the activity of the base. | Use High-Purity Reagents: Impurities in the starting materials can interfere with the reaction. Verify Base Activity: Strong bases like sodium amide can degrade upon storage. Use freshly opened or properly stored base. |
| Side Reactions | Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. | Control Temperature: Overheating can lead to decomposition or side reactions. Optimize Base Addition: Slow, controlled addition of the base can minimize localized high concentrations that may promote side reactions. Consider a Different Base: If amidine formation is suspected with sodium amide, switching to a non-nucleophilic base like sodium hydride may be beneficial.[7] |
| Product Loss During Work-up | Analyze aqueous and organic layers after extraction to check for product loss. | Optimize Quenching: The reaction is typically quenched with a mild acid. A pH that is too low or too high can lead to product degradation. Optimize Extraction: Ensure the correct solvent and number of extractions are used to efficiently extract the product. The product has some water solubility, so multiple extractions may be necessary. |
Issue 2: Impurity Formation and Purification Challenges
The presence of impurities can significantly impact the quality of the final product and the efficiency of downstream processes.
| Potential Impurity/Issue | Potential Cause | Recommended Actions & Explanations |
| Unreacted Starting Materials | Incomplete reaction. | Refer to the "Incomplete Reaction" section in the Low Yield troubleshooting table. For purification, fractional distillation under reduced pressure can be effective for removing volatile starting materials.[11] |
| Self-Condensation of Ethyl Propionate | The enolate of ethyl propionate reacts with another molecule of ethyl propionate. | This is more likely if the addition of methoxyacetonitrile is too slow or if there are localized "hot spots" of base. Ensure good mixing and controlled addition of reagents. |
| Hydrolysis of Product | Exposure to strong acid or base during work-up, especially at elevated temperatures. | Carefully control the pH and temperature during the quenching and extraction steps. The β-keto-nitrile functionality can be susceptible to hydrolysis. |
| Formation of Amidine Byproduct | If using sodium amide, the amide anion can act as a nucleophile and react with the nitrile group.[7] | Consider switching to a non-nucleophilic base like sodium hydride or potassium tert-butoxide. |
| Difficulty in Purification | The product may be an oil and difficult to crystallize. It may also co-distill with impurities. | Vacuum Distillation: This is a common method for purifying β-ketonitriles.[11] Careful control of pressure and temperature is necessary to achieve good separation. Chromatography: While effective at the lab scale, column chromatography can be expensive and generate significant waste at larger scales. It is typically used for high-purity applications.[11] |
Issue 3: Reaction Control and Safety at Scale
Maintaining control over the reaction is paramount for a safe and successful scale-up.
| Problem | Potential Cause | Recommended Actions & Explanations |
| Exothermic Runaway | The rate of heat generation exceeds the rate of heat removal.[6] This is a major risk during scale-up as the surface area to volume ratio decreases.[6] | Calorimetry Studies: Perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction and the onset temperature of any decomposition reactions.[12] Controlled Reagent Addition: Add one of the reactants (e.g., methoxyacetonitrile or the base) slowly and at a controlled rate to manage the rate of heat generation. Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.[4] Emergency Planning: Have a clear plan for emergency cooling or quenching of the reaction in case of a temperature excursion. |
| Solid Handling Issues | Strong bases like sodium amide and sodium hydride are often solids and can be difficult to handle and add at a controlled rate on a large scale. | Use of Slurries: Prepare a slurry of the base in an inert, high-boiling solvent for easier and more controlled addition. Specialized Dosing Equipment: Utilize powder dosing systems designed for handling hazardous solids. |
| Gas Evolution | The reaction of sodium amide with any protic impurities (e.g., water in the solvent) will generate ammonia gas. The reaction itself may also produce gaseous byproducts. | Adequate Venting: Ensure the reactor is equipped with a properly sized vent to safely handle any gas evolution and prevent over-pressurization. |
IV. Experimental Protocols and Workflows
General Protocol for the Synthesis of this compound
This is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
Ethyl propionate (high purity)
-
Methoxyacetonitrile (high purity)
-
Sodium amide (or other suitable strong base)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dilute hydrochloric acid (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Reactor Setup: Set up a dry, inert-atmosphere reactor equipped with a mechanical stirrer, thermocouple, condenser, and a controlled addition funnel.
-
Reagent Charging: Charge the reactor with anhydrous toluene and sodium amide under a nitrogen or argon atmosphere.
-
Cooling: Cool the suspension to the desired reaction temperature (typically 0-10 °C).
-
Reagent Addition: Slowly add a mixture of ethyl propionate and methoxyacetonitrile to the base suspension over a period of 1-2 hours, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Quenching: Slowly and carefully quench the reaction by adding it to a cooled, dilute solution of hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Workflow Diagrams
V. Conclusion
The scale-up of this compound production, while presenting several challenges, can be successfully achieved with a thorough understanding of the reaction chemistry, careful process design, and a proactive approach to troubleshooting. By paying close attention to reaction parameters, ensuring the quality of reagents, and prioritizing safety at every stage, researchers and production chemists can confidently navigate the complexities of this synthesis. This guide serves as a foundational resource to support those efforts, and we encourage continuous learning and adaptation as you move from the laboratory to larger-scale production.
VI. References
-
Claisen Condensation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. Retrieved from [Link]
-
Claisen condensation. Wikipedia. Retrieved from [Link]
-
Singh, R. (2018). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry.
-
SAFETY DATA SHEET - Sodium amide. Sigma-Aldrich. (2023).
-
SAFETY DATA SHEET - Sodium amide. Fisher Scientific. (2023).
-
Komalasari, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ITB Journal of Science.
-
SAFETY DATA SHEET - Methoxyacetonitrile. Fisher Scientific. (2023).
-
If a 1:1 mixture of ethyl acetate and ethyl propanoate is treated with base under Claisen... Study.com.
-
A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. Benchchem.
-
An In-depth Technical Guide to the Hazards of Sodium Amide for Researchers, Scientists, and Drug Development Professionals. Benchchem.
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering World. (2023).
-
About Purification. University of Rochester Department of Chemistry. Retrieved from [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. (2023).
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. (2019).
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. (2021).
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.
-
Process for producing beta-ketonitrile compound. Google Patents.
-
SiliaBond for Acylation & Esterification Reactions. SiliCycle.
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020).
-
ethyl ethoxalylpropionate. Organic Syntheses.
-
The Claisen Condensation Reaction. Chemistry LibreTexts. (2023).
-
Fundamental Principles: Scale up and Runaway Reactions. YouTube. (2019).
-
Claisen Condensation. Organic Chemistry Portal.
-
Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
-
Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries.
-
Sodium amide. AK Scientific, Inc.
-
A High-Yielding Preparation of β-Ketonitriles. Organic Letters. (2006).
-
Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Google Patents.
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023).
-
A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid. Benchchem.
-
Generation of alkoxyl radicals and their applications for β-scission reactions in bridged bicyclic systems. Université de Sherbrooke.
-
A high-yielding preparation of beta-ketonitriles. PubMed.
-
This compound. BLD Pharm.
-
Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate.
-
Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. ResearchGate.
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Technical Support Center: Reaction Monitoring for 5-Methoxy-3-oxopentanenitrile
Welcome to the technical support center for the analysis of 5-methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for monitoring reactions involving this key intermediate. We will explore the nuances of using both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure accurate, reliable, and efficient reaction tracking.
Understanding the Analyte: this compound
This compound is a small, polar molecule containing both a ketone and a nitrile functional group.[1][2] Its structure presents a unique analytical challenge: the potential for keto-enol tautomerization.[3][4][5] The presence of both tautomers in solution can lead to issues like peak broadening or splitting in chromatography if the analytical method is not properly controlled.[6] This guide provides robust methodologies to mitigate these effects.
Part 1: Thin-Layer Chromatography (TLC) Monitoring Guide
TLC is an indispensable tool for rapid, qualitative reaction monitoring. It's fast, inexpensive, and provides immediate feedback on the consumption of starting materials and the formation of products. For β-ketonitriles, careful selection of the mobile phase and visualization agent is paramount.[7][8][9]
TLC Frequently Asked Questions (FAQs)
-
Q1: Why is my spot streaking or forming a long smear?
-
A1: Streaking is a common issue with polar compounds like β-ketonitriles.[10][11] The primary causes are:
-
Sample Overloading: You've applied too much sample to the plate. Prepare a more dilute solution of your reaction mixture and spot carefully.[11][12]
-
Interaction with Silica Gel: The slightly acidic nature of standard silica gel can interact strongly with the ketone and nitrile functionalities, especially the enol tautomer. Adding a small amount (0.5-1%) of a modifier like acetic acid or formic acid to your mobile phase can suppress this interaction and result in sharper spots.[10][11]
-
High Polarity Solvent for Spotting: If you dissolve your sample in a very polar solvent (like DMSO or DMF), it can cause the initial spot to spread, leading to a streak. If possible, dissolve the sample in a less polar solvent like ethyl acetate or dichloromethane.[11][13]
-
-
-
Q2: My spots aren't moving from the baseline (Rf ≈ 0). What should I do?
-
A2: This indicates your mobile phase (eluent) is not polar enough to move the analyte up the plate.[10] You need to increase the eluent's polarity. For a common mobile phase like ethyl acetate/hexane, increase the proportion of ethyl acetate. For example, if 30% ethyl acetate in hexane is not working, try 50% or even 70%.
-
-
Q3: My spots are running at the solvent front (Rf ≈ 1). How do I fix this?
-
A3: This is the opposite problem: your mobile phase is too polar.[10] You need to decrease its polarity. If you are using 70% ethyl acetate in hexane, try reducing it to 40% or 30%. The goal is to have your product spot with an Rf value between 0.3 and 0.5 for the best separation and resolution.
-
-
Q4: I can't see any spots after developing the plate. What are my options?
-
A4: this compound is not inherently UV-active unless conjugated with an aromatic ring, so visualization requires specific techniques.[14]
-
Check Sample Concentration: Your reaction mixture may be too dilute. Try concentrating a small aliquot or spotting multiple times in the same location, allowing the solvent to dry between applications.[10][12]
-
Use a Chemical Stain: This is the most reliable method. Since the target molecule has a ketone, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific and effective, appearing as yellow-orange spots.[15][16][17] Alternatively, a broad-spectrum oxidizing stain like potassium permanganate (KMnO₄) will visualize most organic compounds, appearing as yellow spots on a purple background.[16]
-
-
Detailed Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).[18]
-
Sample Application:
-
Dilute your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material on the "SM" lane.
-
Spot the reaction mixture on the "RM" lane.
-
On the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. The cospot is crucial for differentiating between starting material and product if they have similar Rf values.[18]
-
-
Development:
-
Prepare the mobile phase. A good starting point is 40% Ethyl Acetate in Hexane .
-
Pour a small amount (0.5 cm depth) into a developing chamber lined with filter paper. Close the lid and let the chamber saturate for 5-10 minutes.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[12] Close the lid.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Let the plate dry completely in a fume hood.
-
Dip the plate into a jar containing your chosen stain (e.g., potassium permanganate or DNPH solution).
-
Gently heat the plate with a heat gun until spots appear.
-
-
Analysis: The reaction is complete when the starting material spot in the "RM" lane has completely disappeared and a new product spot is clearly visible.
TLC Troubleshooting Flowchart
Sources
- 1. 97820-87-6|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 4. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. scribd.com [scribd.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. How To [chem.rochester.edu]
Effect of temperature and catalyst on 5-Methoxy-3-oxopentanenitrile synthesis
Welcome to the technical support center for the synthesis of 5-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this versatile β-ketonitrile. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful execution of your experiments. Our approach is grounded in established chemical principles and draws upon extensive experience in synthetic organic chemistry.
I. Overview of the Synthesis: A Proposed Pathway
This compound is a valuable building block in organic synthesis, characterized by its dual ketone and nitrile functionalities. While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a robust and logical synthetic route can be proposed based on the well-established Claisen condensation reaction.[1][2][3][4] Specifically, this involves the base-catalyzed condensation of an appropriate ester, methyl 3-methoxypropanoate, with acetonitrile.[5][6]
The fundamental transformation is the acylation of the acetonitrile anion with the ester. This reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-ketonitrile, which necessitates the use of a stoichiometric amount of a strong base.[4][7][8]
II. Visualizing the Reaction Pathway
To fully grasp the transformation, it is essential to visualize the underlying mechanism and the logical flow of the experimental procedure.
Proposed Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the base-catalyzed condensation between methyl 3-methoxypropanoate and acetonitrile.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Workflow
The general workflow for this synthesis is outlined below, from reaction setup to product isolation.
Caption: General experimental workflow for the synthesis.
III. Detailed Experimental Protocol (Proposed)
This protocol is a recommended starting point, and optimization may be necessary depending on your specific laboratory conditions and purity requirements.
Materials:
-
Acetonitrile (anhydrous, ≥99.8%)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (if using NaOEt) or THF (if using KOt-Bu).
-
Base Addition: Add sodium ethoxide (1.5 equivalents) to the solvent and stir until fully dissolved.
-
Acetonitrile Addition: Add acetonitrile (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Ester Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl 3-methoxypropanoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For a potentially faster reaction, heating to 60 °C can be explored, although this may increase byproduct formation.[11]
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding 1 M HCl until the pH is approximately 6-7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.
-
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent: The base and enolate are highly sensitive to moisture. | Ensure all glassware is flame-dried, use anhydrous solvents, and handle hygroscopic bases in a glovebox or under a strong inert atmosphere. |
| 2. Insufficient base: A stoichiometric amount of base is required to drive the reaction to completion.[4][7] | Use at least 1.1 to 1.5 equivalents of a strong, non-nucleophilic base like NaH, KOt-Bu, or NaOEt. | |
| 3. Reaction temperature too low: The rate of enolate formation or nucleophilic attack may be too slow. | Allow the reaction to stir for a longer period at room temperature or gently heat the reaction mixture (e.g., to 40-60 °C), while monitoring for byproduct formation.[11] | |
| Formation of a White Precipitate During Reaction | The sodium or potassium salt of the product is forming. | This is an expected and positive sign, indicating the formation of the product enolate which is often insoluble. Continue the reaction as planned. |
| Significant Amount of Unreacted Starting Material (Ester) | 1. Inefficient enolate formation. | Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][5] |
| 2. Short reaction time. | Extend the reaction time and continue to monitor by TLC until the ester spot has significantly diminished. | |
| Presence of Multiple Byproducts | 1. Self-condensation of the ester: If the ester has α-hydrogens, it can self-condense. (Note: Methyl 3-methoxypropanoate does not have α-hydrogens, so this is unlikely). | N/A for this specific synthesis, but a key consideration in other Claisen-type reactions. |
| 2. Base-catalyzed hydrolysis of the ester or product during workup. | Keep the temperature low during the acidic quench and perform the workup efficiently. Avoid strongly basic or acidic conditions for prolonged periods. | |
| 3. Reaction temperature too high: High temperatures can promote side reactions.[11] | If heating is necessary, do so cautiously and find the optimal temperature that balances reaction rate with selectivity. | |
| Difficulty in Product Purification | The product may be sensitive to heat or co-elute with impurities. | Use vacuum distillation at the lowest possible temperature to avoid decomposition. For column chromatography, use a gradient elution system to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base required for this reaction? A1: The product, a β-ketonitrile, is significantly more acidic than the starting acetonitrile. Therefore, after the initial condensation, the alkoxide base will deprotonate the product to form a resonance-stabilized enolate. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction.[4][7][8] A catalytic amount of base would be consumed and unable to drive the equilibrium towards the product.
Q2: Can I use a different base, like Sodium Hydroxide (NaOH) or Lithium Diisopropylamide (LDA)? A2: Sodium hydroxide is generally not recommended as it can cause saponification (hydrolysis) of the ester starting material and the product. Lithium diisopropylamide (LDA) can be used, especially in mixed Claisen condensations, but it is a very strong, non-nucleophilic base that typically requires low temperatures (e.g., -78 °C) and strictly anhydrous conditions.[2] For this specific reaction, sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) are more conventional and effective choices.[3][5]
Q3: What is the effect of temperature on this reaction? A3: Temperature has a significant impact on both the rate and selectivity of the reaction.
-
Low Temperatures (e.g., 0 °C): Favorable for controlling the initial addition and minimizing side reactions, but may require longer reaction times.
-
Room Temperature: A good starting point that often provides a balance between reaction rate and cleanliness.
-
Elevated Temperatures (e.g., 40-80 °C): Can significantly increase the reaction rate but may also lead to the formation of undesired byproducts through decomposition or other side reactions.[11][12] The optimal temperature should be determined empirically.
The diagram below illustrates the general relationship between temperature and reaction kinetics.
Caption: General effect of temperature on reaction kinetics and selectivity.
Q4: How can I effectively monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester from the product. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is considered complete when the spot corresponding to the starting ester has disappeared or is very faint.
Q5: What are the key safety precautions for this synthesis? A5:
-
Strong Bases: Sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. Handle them in an inert, dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile: Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction from being quenched by atmospheric moisture.
-
Quenching: The quenching of the reaction with acid is exothermic. Add the acid slowly and with cooling to control the temperature.
By following this guide and adhering to good laboratory practices, you will be well-equipped to successfully synthesize this compound and troubleshoot any challenges that may arise.
V. References
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Claisen Condensation – Mechanism, Variations & FAQs. Allen. [Link]
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
-
23.7 The Claisen Condensation Reaction. (2023). OpenStax. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]
-
Claisen Condensation. GeeksforGeeks. [Link]
-
Process for producing beta-ketonitrile compound. Google Patents.
-
A High-Yielding Preparation of β-Ketonitriles. ACS Publications. [Link]
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
-
Video: Aldol Condensation vs Claisen Condensation. (2025). JoVE. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]
-
Process for the preparation of beta-ketonitriles. Google Patents.
-
Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Google Patents.
-
19.06: Carboxylic Derivatives - The Claisen Condensation. (2019). Chemistry LibreTexts. [Link]
-
22.2-Aldol and Claisen Reactions. (2014). YouTube. [Link]
-
Claisen Condensation Reactions. Chad's Prep. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. [Link]
-
Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
PROCESS FOR THE PREPARATION OF beta-ketonitriles. Google Patents.
-
Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023). ACS Publications. [Link]
-
Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. Google Patents.
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. National Institutes of Health. [Link]
-
Methyl 3-methoxypropionate. PubChem. [Link]
-
methyl 3-methoxypropionate, 3852-09-3. The Good Scents Company. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). MDPI. [Link]
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- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of 5-Methoxy-3-oxopentanenitrile by HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible synthetic chemistry. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 5-Methoxy-3-oxopentanenitrile, a key building block in various synthetic pathways. We will explore the theoretical underpinnings, practical considerations, and experimental data to provide a comprehensive framework for selecting the most appropriate method for your analytical needs.
The Significance of Purity for this compound
This compound is a bifunctional molecule featuring both a ketone and a nitrile group, making it a versatile intermediate in the synthesis of more complex molecules.[1][2] The presence of impurities, which can arise from the synthetic route (e.g., unreacted starting materials, by-products from side reactions), can have significant consequences, including altered reaction kinetics, the formation of unintended products, and compromised biological activity in downstream applications. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of ensuring the success and validity of a research and development program.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective approach.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.[4]
-
Column Selection : A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar organic molecules like our target compound. The alkyl chains of the C18 packing interact with the analyte, separating it from more polar or less polar impurities.
-
Mobile Phase Composition : A gradient elution with acetonitrile and water is employed to ensure the timely elution of a potentially wide range of impurities with varying polarities.[5] Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. The addition of a small amount of formic acid (0.1%) to the mobile phase helps to protonate any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks.[6]
-
Detector Selection : A UV detector is selected due to the presence of the ketone chromophore in this compound, which is expected to absorb UV light. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.
Experimental Protocol: HPLC-UV Purity Assessment
This protocol is designed to be a self-validating system, with system suitability tests ensuring the performance of the chromatographic system before sample analysis. The validation of this method would follow ICH guidelines Q2(R1) to ensure accuracy, precision, specificity, linearity, and range.[7][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (of known, high purity) and test sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a test sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 210 nm (hypothetical λmax for the ketone chromophore)
-
Gradient program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 15.0 20 80 17.0 20 80 17.1 80 20 | 20.0 | 80 | 20 |
-
-
Data Analysis:
-
The purity of the sample is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment, offering a direct and primary method of quantification.[9][10] Unlike chromatographic techniques that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the resonance.[11] This makes ¹H qNMR an excellent orthogonal technique to HPLC for purity determination.[12]
Causality Behind Experimental Choices in qNMR Protocol Design
The accuracy of qNMR hinges on careful planning and execution.[13]
-
Internal Standard Selection : An internal standard is crucial for accurate quantification.[14][15] Maleic acid is an excellent choice here because it is highly soluble in common NMR solvents like DMSO-d₆, possesses a simple ¹H NMR spectrum (a sharp singlet), and its resonance at ~6.3 ppm is unlikely to overlap with signals from this compound or its likely impurities.[15] The internal standard must be of high, certified purity and chemically inert towards the analyte.[16]
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent for a wide range of organic compounds and helps to minimize volatile impurities.
-
Acquisition Parameters : To ensure accurate integration, a sufficient relaxation delay (D1) is critical. The D1 should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. This ensures complete relaxation of the nuclei between pulses, making the signal intensity directly proportional to the molar concentration.
Experimental Protocol: ¹H-qNMR Purity Assessment
This protocol is designed to provide an absolute purity value (as a mass fraction) and is a self-validating system through the use of a certified internal standard.[17]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.
Reagents:
-
DMSO-d₆ (deuterated dimethyl sulfoxide)
-
Maleic acid (certified internal standard of known purity)
-
This compound test sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds (a conservative value to ensure full relaxation)
-
Number of scans: 16 (to achieve a good signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons) and the signal for the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of the analyte using the following equation[9][12]:
Purity (analyte) [%] = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std) [%]
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity (std) : Purity of the internal standard
-
-
Comparative Data and Performance
The following tables summarize the hypothetical data obtained from the purity assessment of a single batch of this compound using the described HPLC and qNMR methods.
Table 1: HPLC-UV Purity Assessment Results
| Parameter | Result |
| Retention Time of Main Peak | 8.52 min |
| Area of Main Peak | 98.5% |
| Number of Impurities Detected | 3 |
| Impurity 1 (RT 4.2 min) | 0.8% |
| Impurity 2 (RT 6.1 min) | 0.5% |
| Impurity 3 (RT 9.8 min) | 0.2% |
| Purity (% Area) | 98.5% |
Table 2: ¹H-qNMR Purity Assessment Results
| Parameter | Value |
| Mass of Analyte (m_analyte) | 10.15 mg |
| Mass of Standard (m_std) | 5.22 mg |
| Molar Mass of Analyte (M_analyte) | 127.14 g/mol |
| Molar Mass of Standard (M_std) | 116.07 g/mol |
| Purity of Standard (Purity_std) | 99.9% |
| Analyte Signal Integral (I_analyte) | 3.00 (for OCH₃, N=3) |
| Standard Signal Integral (I_std) | 2.00 (for CH=CH, N=2) |
| Calculated Purity (wt%) | 98.8% |
Method Comparison and Discussion
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Separation based on polarity | Signal intensity proportional to the number of nuclei |
| Quantification | Relative (% area) | Absolute (wt%) |
| Impurity Detection | Excellent for separating isomers and compounds with similar structures | Detects all proton-containing impurities, but resolution can be an issue |
| Throughput | Higher, with automated systems | Lower, due to longer acquisition times for quantitative accuracy |
| Sample Consumption | Lower | Higher |
| Structural Information | None | Provides structural confirmation of the analyte |
| Universality | Requires chromophores for UV detection | Requires NMR-active nuclei (e.g., ¹H) |
Both HPLC and qNMR provide valuable and complementary information for the purity assessment of this compound. The HPLC method, with its high resolving power, is excellent for detecting and quantifying closely related impurities. The purity value obtained by HPLC is a relative purity based on the UV response of all detected components.
On the other hand, qNMR provides an absolute purity value (mass fraction), which is often considered more accurate as it is independent of the response factors of impurities.[18][19] It also offers the significant advantage of providing structural confirmation of the main component simultaneously. However, qNMR may not resolve signals from all impurities, especially if they are present at low levels or have overlapping resonances with the main component.
The close agreement between the HPLC area percent purity (98.5%) and the absolute purity determined by qNMR (98.8%) provides a high degree of confidence in the quality of the analyzed batch of this compound.
Workflow and Visualization
The overall workflow for a comprehensive purity assessment of this compound can be visualized as follows:
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity assessment of this compound is most effectively achieved by employing a dual-pronged approach using both HPLC and qNMR. HPLC provides excellent separation of impurities and a reliable relative purity, while qNMR offers a highly accurate, absolute purity measurement and structural confirmation. The choice between the two, if only one can be selected, will depend on the specific requirements of the analysis. For routine quality control where impurity profiling is key, HPLC is often preferred. For the certification of reference materials or when an absolute purity value is required, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical intermediates, ultimately leading to more robust and reliable scientific outcomes.
References
- Emery Pharma.
- ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (Video).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
- Bruker.
- Mestrelab Research. What is qNMR and why is it important?. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 76(9), 1735–1749. [Link]
- Pharmaguideline.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- JEOL Ltd.
- Hollis, L. S. (1963). Quantitative analysis using NMR.
- JEOL Ltd.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Patel, P., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]
- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Waters Corporation. (PDF). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Skibiński, R., et al. (2018). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Molecules, 23(10), 2465. [Link]
- Journal of Chemical and Pharmaceutical Research.
- JoVE. Nitriles to Ketones: Grignard Reaction. [Link]
- Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]
- Soliman, M. H. A. E., & El-Sakka, S. S. A. (2017). Reactions of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with some electrophilic and nucleophilic reagents. European Journal of Chemistry, 8(4), 417-421. [Link]
Sources
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- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. emerypharma.com [emerypharma.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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Comparing synthesis routes for 5-Methoxy-3-oxopentanenitrile
An In-Depth Guide to the Synthesis of 5-Methoxy-3-oxopentanenitrile: A Comparative Analysis of Plausible Routes
Introduction
This compound, a bifunctional molecule incorporating both a ketone and a nitrile, represents a versatile yet underexplored building block in synthetic organic chemistry. Its structure is primed for a variety of transformations; the β-ketonitrile moiety is a well-known precursor to pyrimidines, pyridines, and other heterocyclic systems of medicinal importance. The methoxy group offers a handle for further functionalization or can influence the electronic and steric properties of downstream products.
Despite its potential, the published literature lacks a direct, optimized synthesis for this compound. This guide, therefore, aims to provide researchers, chemists, and drug development professionals with a detailed, practical comparison of two proposed, high-probability synthetic routes. Drawing from established principles of organic chemistry, we will dissect each pathway, providing not just protocols but also the underlying mechanistic logic and critical experimental considerations. This comparative analysis is designed to empower scientists to select and execute the most suitable synthesis for their specific laboratory context and research objectives.
Proposed Synthetic Routes: A Head-to-Head Comparison
We will explore two logical and robust strategies for the synthesis of this compound, grounded in the fundamental principles of carbon-carbon bond formation.
-
Route 1: The Claisen-Type Condensation of Methyl 3-methoxypropanoate with Acetonitrile using Sodium Amide.
-
Route 2: The Directed Acylation of Acetonitrile with Methoxyacetyl Chloride using Lithium Diisopropylamide (LDA).
Route 1: Claisen-Type Condensation
This approach is a variation of the classic Claisen condensation, a cornerstone reaction for the synthesis of β-keto esters and their nitrile analogues.[1] It involves the base-mediated condensation of an ester with a nitrile.
Reaction Principle and Mechanism
The reaction is initiated by the deprotonation of acetonitrile by a strong base. While alkoxides can be used, stronger bases like sodium amide (NaNH₂) are often more efficient for deprotonating the relatively weakly acidic α-protons of acetonitrile.[1] The resulting acetonitrile anion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the sodium salt of the target β-ketonitrile. An acidic workup is required to furnish the final product. A key consideration is that the β-ketonitrile product is more acidic than the starting acetonitrile, meaning that a full equivalent of base is consumed to deprotonate the product, driving the reaction equilibrium forward.
Experimental Protocol: Route 1
Materials:
-
Sodium amide (NaNH₂) (Warning: Highly reactive and potentially explosive)
-
Methyl 3-methoxypropanoate
-
Acetonitrile (anhydrous)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Hydrochloric acid (2M)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
Reaction Setup: Assemble a three-necked, round-bottom flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: In a separate flask, prepare a solution of methyl 3-methoxypropanoate (1.0 eq) and anhydrous acetonitrile (1.2 eq) in anhydrous diethyl ether.
-
Base Suspension: Carefully add sodium amide (2.2 eq) to the reaction flask, followed by anhydrous diethyl ether to create a slurry. Extreme caution is required when handling sodium amide. [2][3][4]
-
Condensation Reaction: Cool the sodium amide slurry to 0 °C using an ice bath. Add the ester/nitrile solution dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Acidification & Extraction: Acidify the aqueous layer to a pH of ~5-6 with 2M HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Expertise & Causality: Why These Choices?
-
Base Selection: Sodium amide is chosen over sodium alkoxides for its superior basicity, which ensures a higher concentration of the acetonitrile enolate, favoring a more efficient reaction.[1] However, its use mandates stringent safety protocols.
-
Stoichiometry: More than two equivalents of base are proposed. One equivalent initiates the reaction by forming the acetonitrile anion, and a second equivalent deprotonates the more acidic β-ketonitrile product, shifting the equilibrium towards completion. A slight excess ensures the reaction goes to completion.
-
Solvent: Anhydrous ether or THF are essential to prevent the violent reaction of sodium amide with water and to ensure the stability of the anionic intermediates.
-
Temperature Control: The initial dropwise addition at 0 °C is critical to manage the exothermic nature of the deprotonation and condensation steps, preventing side reactions.
Route 2: Directed Acylation via Lithium Enolate
This route offers a more controlled, modern approach to forming the C-C bond. It relies on the pre-formation of the acetonitrile lithium salt (lithium cyanomethylide) using a strong, non-nucleophilic base, followed by its rapid and irreversible reaction with a highly reactive acylating agent.
Reaction Principle and Mechanism
Lithium diisopropylamide (LDA) is an ideal base for this transformation.[5][6] It is exceptionally strong, allowing for the complete and quantitative deprotonation of acetonitrile to its lithium enolate. Its steric bulk renders it non-nucleophilic, preventing it from competing with the acetonitrile anion in attacking the acylating agent.[5] The highly reactive methoxyacetyl chloride is then introduced. The lithium enolate of acetonitrile undergoes a nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride, displacing the chloride ion to form the desired β-ketonitrile. This reaction is typically performed at very low temperatures (-78 °C) to control reactivity and prevent side reactions.
Experimental Protocol: Route 2
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetonitrile (anhydrous)
-
Methoxyacetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
LDA Preparation: In an oven-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous acetonitrile (1.0 eq) dropwise. Stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Acylation: Add a solution of methoxyacetyl chloride (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for an additional 1-2 hours at -78 °C.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Expertise & Causality: Why These Choices?
-
Base Selection: LDA provides a clean, quantitative, and rapid deprotonation of acetonitrile without the risk of nucleophilic side reactions that could occur with smaller, nucleophilic bases.[5][6][7]
-
Acylating Agent: Methoxyacetyl chloride is a highly reactive electrophile, ensuring a fast and irreversible reaction with the pre-formed enolate, which drives the reaction to completion.[8][9][10]
-
Cryogenic Temperature: The use of -78 °C is critical for several reasons: it ensures the stability of the LDA and the lithium enolate, prevents self-condensation of the acyl chloride, and minimizes potential side reactions, leading to a cleaner product profile.
Data Presentation: A Comparative Summary
| Feature | Route 1: Claisen-Type Condensation | Route 2: Directed Acylation |
| Starting Materials | Methyl 3-methoxypropanoate, Acetonitrile | Methoxyacetyl chloride, Acetonitrile, Diisopropylamine, n-BuLi |
| Key Reagent | Sodium Amide (NaNH₂) | Lithium Diisopropylamide (LDA), prepared in-situ |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Anticipated Yield | Moderate to Good | Good to Excellent |
| Purity Profile | May require distillation to remove byproducts | Generally cleaner reaction profile, purification may be simpler |
| Scalability | Challenging due to the hazards of NaNH₂ and potential for exothermic runaway | More controlled, but requires large-scale cryogenic capabilities |
| Safety & Handling | Extreme Hazard: NaNH₂ is water-reactive, air-sensitive, and can form explosive peroxides upon storage.[2][3][4][11] | High Hazard: n-BuLi is pyrophoric. Requires stringent anhydrous and inert atmosphere techniques. |
| Cost-Effectiveness | Potentially lower raw material cost. | Higher cost associated with n-BuLi and low-temperature requirements. |
Visualization of Synthetic Workflows
Caption: Experimental workflow for Route 1: Claisen-Type Condensation.
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A Comparative Guide to Nitrile-Containing Building Blocks: 5-Methoxy-3-oxopentanenitrile vs. Malononitrile and Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals: A Technical Evaluation of Key Synthetic Intermediates
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, novelty, and overall success of a synthetic campaign. Nitrile-containing compounds, in particular, are prized for their versatility, serving as key precursors to a wide array of functional groups and heterocyclic scaffolds.[1][2] This guide provides an in-depth technical comparison of 5-Methoxy-3-oxopentanenitrile against two of the most ubiquitous nitrile-containing building blocks: Malononitrile and Ethyl Cyanoacetate. Our analysis focuses on their respective reactivity, synthetic applications, and practical considerations to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of a building block is paramount for predicting its behavior in a reaction. The table below summarizes the key properties of this compound, Malononitrile, and Ethyl Cyanoacetate.
| Property | This compound | Malononitrile | Ethyl Cyanoacetate |
| CAS Number | 97820-87-6[3][4] | 109-77-3[5] | 105-56-6[6] |
| Molecular Formula | C6H9NO2[4] | C3H2N2[7] | C5H7NO2[8] |
| Molecular Weight | 127.14 g/mol [4] | 66.06 g/mol [7] | 113.11 g/mol [8] |
| Appearance | Not specified in available literature | White crystalline solid[7] | Colorless liquid[8] |
| Melting Point | Not specified in available literature | 30-32 °C[9] | -22 °C[6] |
| Boiling Point | No data available[4] | 220 °C[9] | 208-210 °C[6] |
| Solubility in Water | No data available | 133 g/L (20 °C)[9] | 20 g/L (25 °C)[8] |
The structural differences between these three molecules are the primary determinant of their distinct reactivity profiles. This compound, a β-ketonitrile, possesses a single acidic methylene group flanked by a ketone and a nitrile. Malononitrile features a highly acidic methylene group activated by two nitrile functionalities.[10] Ethyl cyanoacetate, an ester, also has an active methylene group, but with less acidity compared to malononitrile due to the lesser electron-withdrawing ability of the ester group compared to a nitrile.[1]
Reactivity and Synthetic Utility: A Comparative Analysis
The utility of these building blocks is best illustrated through their performance in key chemical transformations that are cornerstones of organic synthesis, particularly in the construction of heterocyclic systems and other scaffolds relevant to drug discovery.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[10] The products of this reaction are valuable intermediates for further synthetic manipulations.
Causality Behind Experimental Choices: The choice of catalyst and solvent system in Knoevenagel condensations is crucial for achieving high yields and minimizing side reactions. Mild bases are often preferred to avoid self-condensation of the carbonyl partner or polymerization of the nitrile-containing reactant. The use of greener solvents like water or glycerol is also gaining prominence.[11]
Comparative Performance in Knoevenagel Condensation:
| Building Block | Aldehyde | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Malononitrile | Benzaldehyde | Water/Glycerol (1:1) | 24 h | 99% | [11] |
| Malononitrile | Various aromatic aldehydes | [pmIm]Br/PPAC | 3 min | ~95% | [12] |
| Ethyl Cyanoacetate | Aromatic aldehydes | CTMAB in water | - | Good to excellent |
Malononitrile consistently demonstrates high reactivity, often proceeding to high yields under mild, and even catalyst-free, aqueous conditions.[13] Ethyl cyanoacetate is also a competent partner in this reaction, though it may require catalysis to achieve comparable reaction rates and yields.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile [11]
Materials:
-
Benzaldehyde (3 mmol)
-
Malononitrile (3.5 mmol)
-
Water (2.5 mL)
-
Glycerol (2.5 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottomed flask, add benzaldehyde (3 mmol) and malononitrile (3.5 mmol).
-
Add 5 mL of a 1:1 mixture of water and glycerol.
-
Stir the solution magnetically at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product, benzylidenemalononitrile, can be isolated by filtration, as it often precipitates from the reaction mixture.
The Gewald Reaction: A Versatile Route to 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[14] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.
Causality Behind Experimental Choices: The choice of base and solvent is critical in the Gewald reaction. A base is required to deprotonate the active methylene compound and to facilitate the subsequent cyclization and aromatization steps. The reaction is often carried out in polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.[14]
Comparative Performance in the Gewald Reaction:
| Building Block | Carbonyl Compound | Base/Solvent | Reaction Time | Yield | Reference |
| Malononitrile | Cyclohexanone | Morpholine/Ethanol | - | High | [15] |
| Ethyl Cyanoacetate | Aryl alkyl ketones | Morpholinium acetate/Morpholine | - | Good to moderate | [16] |
| Ethyl Cyanoacetate | Cyclohexanone | Ammonium acetate/Acetic acid/Benzene | 10 h | 65% | [17] |
Both malononitrile and ethyl cyanoacetate are excellent substrates for the Gewald reaction, leading to a wide variety of 2-aminothiophenes.[15][16] The choice between them often depends on the desired substitution pattern on the thiophene ring; malononitrile yields a 3-cyano-2-aminothiophene, while ethyl cyanoacetate provides a 3-carboxy-2-aminothiophene. The reactivity of this compound in the Gewald reaction is expected to be comparable to other β-ketonitriles, affording 2-amino-3-acylthiophenes.
Experimental Protocol: Gewald Reaction with Ethyl Cyanoacetate and Cyclohexanone [17]
Materials:
-
N-cyanoacetyl anisidine (from ortho- or para-anisidine and ethyl cyanoacetate) (0.1 mol)
-
Cyclohexanone (0.1 mol)
-
Ammonium acetate (catalytic amount)
-
Glacial acetic acid (catalytic amount)
-
Benzene
-
Heating apparatus
Procedure:
-
Prepare N-cyanoacetyl anisidine by heating a mixture of the corresponding anisidine (0.1 mol) and ethyl cyanoacetate (0.1 mol) at 170-180 °C for 8 hours.
-
In a separate flask, mix the prepared N-cyanoacetyl anisidine (0.1 mol) with cyclohexanone (0.1 mol), a catalytic amount of ammonium acetate, and a catalytic amount of glacial acetic acid in benzene.
-
Heat the mixture to a mild boil for 10 hours.
-
Cool the reaction mixture and isolate the product, 2-amino-3-p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophene, which can be further purified by recrystallization.
Multicomponent Reactions: The Power of Complexity from Simplicity
Multicomponent reactions (MCRs) are highly valued in drug discovery for their ability to generate complex molecules from simple starting materials in a single synthetic operation.[18][19] Nitrile-containing building blocks with active methylene groups are frequently employed in MCRs.
The reactivity of this compound, with its β-keto and nitrile functionalities, makes it a promising candidate for various MCRs, leading to the rapid construction of diverse heterocyclic libraries. While specific examples are limited, its participation in reactions analogous to those of other β-ketonitriles can be anticipated.[20][21]
Malononitrile and ethyl cyanoacetate are workhorses in the field of MCRs, participating in a vast array of named reactions to produce a diverse range of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles.[8][12]
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of these building blocks, the following diagrams, generated using Graphviz, depict the core transformations discussed.
Caption: Generalized workflow of the Knoevenagel Condensation.
Caption: Core components of the Gewald Reaction.
Conclusion and Outlook
This guide has provided a comparative analysis of this compound with two widely used nitrile-containing building blocks, malononitrile and ethyl cyanoacetate.
-
This compound , as a β-ketonitrile, offers a unique combination of functionalities that can be exploited for the synthesis of diverse and complex molecules. While its application in the literature is not as extensively documented as the other two, its structural features suggest significant potential as a valuable building block, particularly for creating scaffolds with a keto and a methoxy group, which can be important for modulating physicochemical properties and biological activity.
-
Malononitrile stands out for its high reactivity, driven by the two strongly electron-withdrawing nitrile groups. This makes it an excellent choice for reactions that require a highly acidic methylene group, often proceeding under mild and environmentally friendly conditions.
-
Ethyl Cyanoacetate provides a balance of reactivity and functionality. The ester group offers a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, making it a versatile intermediate in multi-step syntheses.
The choice of building block will ultimately depend on the specific synthetic target and the desired reaction pathway. For researchers seeking to introduce a keto-nitrile functionality with an additional ether linkage, this compound presents an intriguing, albeit less explored, option. For rapid and efficient construction of a wide range of heterocycles, particularly where high reactivity is desired, malononitrile remains a superior choice. Ethyl cyanoacetate offers a reliable and versatile alternative, especially when the ester functionality is a desired feature in the final product or a key intermediate for further elaboration. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of the relative merits of these fundamental building blocks is essential for the modern synthetic chemist.
References
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- Wikipedia. Ethyl cyanoacetate.
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- Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
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- Dana Bioscience. This compound.
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- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- Crysdot LLC. This compound.
- PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Organic Chemistry Portal. Multicomponent Reactions.
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- The Pharma Innovation Journal. Comparative study of aliphatic and aromatic compounds.
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- Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?.
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- YouTube. Hamilton Morris synthesizes 5-MeO-DMT.
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- ResearchGate. Multicomponent process for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives 4–15. i: Toluene, AcONH4, AcOH, Δ, 5 h..
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A Senior Application Scientist's Guide to the Structural Validation of 5-Methoxy-3-oxopentanenitrile using 2D NMR
In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, experimentally-grounded comparison of analytical techniques for the structural validation of 5-Methoxy-3-oxopentanenitrile (C₆H₉NO₂), a molecule featuring key functional groups including a nitrile, a ketone, and a methoxy ether.
The Structural Hypothesis: Initial Analysis via 1D NMR
Before deploying advanced 2D techniques, a foundational analysis begins with 1D ¹H and ¹³C NMR. The hypothesized structure of this compound is shown below.
Figure 1: Hypothesized Structure of this compound
Caption: Proposed structure of this compound.
Based on this structure, we can predict the expected signals in the 1D NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| 1 | -C N | - | ~117 | Typical for a nitrile carbon. |
| 2 | -C H₂-CN | ~2.9 | ~25 | Methylene group deshielded by the adjacent nitrile. |
| 3 | -C =O | - | ~200 | Ketone carbonyls are highly deshielded. |
| 4 | -C H₂-C=O | ~2.8 | ~45 | Methylene group deshielded by the adjacent carbonyl. |
| 5 | -O-C H₂- | ~3.8 | ~68 | Methylene group deshielded by the adjacent oxygen atom. |
| 6 | -O-C H₃ | ~3.3 | ~59 | Methoxy group protons and carbon in a typical range. |
Causality Behind Experimental Choices: While 1D NMR provides a count of unique proton and carbon environments, it often falls short. In our target molecule, the methylene protons at positions 2 and 4 could have very similar chemical shifts, leading to overlapping signals that are difficult to interpret definitively. 1D NMR alone cannot unambiguously prove the connectivity—for instance, it doesn't directly show that the methoxy group is attached to the C5 ethyl chain and not elsewhere. This ambiguity necessitates the use of 2D NMR to establish through-bond correlations.
Unraveling Connectivity: A 2D NMR Workflow
To confirm the molecular framework, we employ a suite of three core 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.
Caption: General workflow for 2D NMR-based structural validation.
COSY (Correlation Spectroscopy): Mapping the Proton Network
Expertise & Experience: The COSY experiment is the first step in mapping the proton spin systems. It identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). In a COSY spectrum, the 1D proton spectrum is plotted on both axes. Diagonal peaks represent the standard 1D signals, while the crucial information lies in the off-diagonal "cross-peaks," which connect coupled protons.
Experimental Protocol: COSY-90
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.5 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer. Tune and shim the probe for the sample.
-
1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width and optimal pulse calibration.
-
COSY Pulse Program: Load a standard COSY-90 pulse sequence.
-
Parameter Setting: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals. Typically, 2-4 scans per increment are sufficient. Collect 256-512 increments in the F1 dimension.
-
Data Processing: Apply a sine-bell window function to the data in both dimensions followed by a two-dimensional Fourier Transform to generate the final spectrum.
Trustworthiness (Self-Validation): For our target molecule, we expect a key cross-peak between the methylene protons at position 5 (~3.8 ppm) and position 4 (~2.8 ppm). The absence of a cross-peak between the protons at C2 and C4 validates that they are separated by the non-proton-bearing carbonyl group at C3, breaking the spin-spin coupling network.
Caption: Expected key ¹H-¹H COSY correlation in this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
Expertise & Experience: The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbons. The resulting 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct, one-bond C-H connection. This is invaluable for assigning the carbon signals corresponding to the protonated carbons (C2, C4, C5, and C6).
Experimental Protocol: Edited HSQC
-
Spectrometer Setup: Using the same sample, load a standard edited HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).
-
Parameter Setting: Set the ¹H spectral width (F2 dimension) based on the 1D proton spectrum. Set the ¹³C spectral width (F1 dimension) to cover the expected range (e.g., 0-220 ppm). The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
Acquisition: Acquire the data, typically with 8-16 scans per increment and 256 increments in the F1 dimension.
-
Data Processing: Process the data with appropriate window functions and 2D Fourier Transform. An edited HSQC also provides phase information, allowing CH/CH₃ signals to be distinguished from CH₂ signals, which provides another layer of validation.
Trustworthiness (Self-Validation): The HSQC spectrum will definitively link the proton and carbon signals. For example, the proton signal at ~3.3 ppm will show a correlation to the carbon signal at ~59 ppm, confirming the assignment of the methoxy group (-OCH₃). Similarly, correlations will be observed for the C2, C4, and C5 methylene groups, locking in their respective ¹H and ¹³C assignments.
Caption: Expected ¹H-¹³C one-bond HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
Expertise & Experience: The HMBC experiment is the final and most powerful tool in this workflow. It detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings). Unlike HSQC, direct one-bond correlations are suppressed. This experiment is critical for connecting the molecular "fragments" identified by COSY and HSQC, especially across quaternary (non-protonated) carbons like the carbonyl (C3) and nitrile (C1) carbons.
Experimental Protocol: HMBC
-
Spectrometer Setup: Using the same sample, load a standard HMBC pulse program.
-
Parameter Setting: Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz to emphasize two- and three-bond correlations.
-
Acquisition: Acquire the data, which may require more scans (16-64) per increment to achieve good signal-to-noise for the weaker long-range correlations.
-
Data Processing: Process the data using a 2D Fourier Transform.
Trustworthiness (Self-Validation): The HMBC data provides the definitive connections. Key expected correlations that would irrefutably confirm the structure include:
-
Protons at C2 (~2.9 ppm) will show correlations to the nitrile carbon C1 (~117 ppm) and the carbonyl carbon C3 (~200 ppm) .
-
Protons at C4 (~2.8 ppm) will show correlations to the carbonyl carbon C3 (~200 ppm) and the methylene carbon C5 (~68 ppm) .
-
Protons of the methoxy group (C6, ~3.3 ppm) will show a correlation to the methylene carbon C5 (~68 ppm) .
These correlations bridge the non-protonated centers and connect the entire carbon backbone, leaving no ambiguity.
Performance Comparison: 2D NMR vs. Alternative Techniques
While 2D NMR is exceptionally powerful for this task, it is essential to understand its performance relative to other common analytical methods.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Obtained | Sample Requirements | Key Advantages | Key Limitations for this Molecule |
| 2D NMR (COSY, HSQC, HMBC) | Complete through-bond connectivity (¹H-¹H, ¹H-¹³C), detailed structural map in solution. | 5-10 mg, non-destructive | Provides unambiguous atom-to-atom connectivity. Differentiates isomers. Structure is determined in solution, which is relevant for biological studies. | Longer experiment time compared to MS or FTIR. Requires higher sample concentration than MS. |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (with high resolution MS), fragmentation patterns. | <1 mg, destructive | Extremely high sensitivity. Provides definitive molecular formula. | Does not provide connectivity information. Isomers often cannot be distinguished without chromatographic separation and standards. |
| FTIR Spectroscopy | Presence of functional groups (C≡N, C=O, C-O). | ~1 mg, non-destructive | Fast, simple, and requires minimal sample preparation. | Provides no information on the carbon skeleton or how functional groups are connected. |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles in the solid state. | Requires a suitable single crystal. | Provides the absolute, unambiguous structure. | Growing a suitable crystal can be a major bottleneck. The solid-state structure may not represent the conformation in solution. |
Authoritative Grounding: For elucidating the precise connectivity of a novel or synthesized small organic molecule like this compound in its behaviorally relevant state (solution), the suite of 2D NMR experiments is unparalleled. Mass spectrometry would confirm the elemental composition (C₆H₉NO₂), and FTIR would confirm the presence of the nitrile, ketone, and ether, but only 2D NMR can piece them together correctly and distinguish this molecule from its isomers, such as 2-Methoxy-3-oxopentanenitrile.
Conclusion
While alternative techniques like mass spectrometry and FTIR are crucial components of a full characterization package, they lack the power to define atomic connectivity. For researchers, scientists, and drug development professionals, mastering the interpretation of 2D NMR data is not just a valuable skill—it is an essential safeguard for ensuring the integrity and accuracy of their scientific endeavors.
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A Guide to the Versatile Reactivity of Keto-nitriles: A Comparative Analysis
Introduction: The Duality of a Powerful Synthon
In the landscape of organic synthesis and medicinal chemistry, few functional group pairings offer the synthetic versatility of keto-nitriles. These molecules, characterized by the presence of both a ketone and a nitrile group, are not merely bifunctional; they are a dynamic system where the reactivity of each group is modulated by the other. Their strategic importance is underscored by their role as pivotal intermediates in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals.[1][2] More than 30 pharmaceuticals containing a nitrile group are currently on the market, a testament to the group's utility in drug design for enhancing binding affinity and improving pharmacokinetic profiles.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of keto-nitriles. We will move beyond a simple catalog of reactions to explore the underlying electronic and structural factors that govern their chemical behavior. By understanding the subtle interplay between the ketone and nitrile moieties based on their relative positions (α, β, or γ), researchers can harness their full synthetic potential. We will dissect their reactivity towards nucleophiles, explore reactions at the activated methylene bridge, and provide quantitative, comparative data supported by detailed experimental protocols.
Structural and Electronic Landscape of Keto-nitriles
The reactivity of a keto-nitrile is dictated by the electronic properties of its constituent groups and their spatial relationship. The molecule possesses three primary sites for chemical attack: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the potentially acidic α-protons.[5]
-
The Ketone: The sp²-hybridized carbonyl carbon is highly electrophilic due to the polarization of the C=O bond. It readily undergoes nucleophilic addition.
-
The Nitrile: The sp-hybridized carbon of the nitrile is also electrophilic, but generally less so than a carbonyl carbon.[6] Its linear geometry can also influence steric accessibility.
-
The Methylene Bridge: In β-keto-nitriles, the protons on the carbon situated between the ketone and nitrile are significantly acidic. This is due to the ability of both electron-withdrawing groups to stabilize the resulting carbanion (enolate) through resonance.
The relative positioning of these groups creates distinct reactivity profiles:
-
α-Keto-nitriles: The adjacent, potent electron-withdrawing groups mutually enhance the electrophilicity of both the carbonyl and nitrile carbons.
-
β-Keto-nitriles: This is the most synthetically exploited class. Their defining characteristic is the acidity of the α-methylene protons, making enolate chemistry a dominant reaction pathway.[1][5]
-
γ-Keto-nitriles: With greater separation, the direct electronic influence between the groups is reduced. Reactivity begins to resemble that of isolated ketones and nitriles, though intramolecular cyclization pathways become highly favorable.[7][8]
Caption: Structural comparison of α-, β-, and γ-keto-nitriles.
A Framework for Comparative Reactivity
To objectively compare the reactivity of these molecules, we must examine their behavior in key chemical transformations. The central question is one of chemoselectivity: which functional group reacts preferentially under a given set of conditions?
Caption: Primary reactive sites on a model β-keto-nitrile scaffold.
A. Nucleophilic Addition: Ketone vs. Nitrile
Causality of Experimental Choice: The most direct way to compare the electrophilicity of the carbonyl and nitrile carbons is through a selective reduction. Sodium borohydride (NaBH₄) is a mild hydride donor, ideal for this purpose. It is known to readily reduce ketones while leaving nitriles, which require a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), intact.[6][9] This difference in reactivity provides a clean experimental system to probe the ketone's susceptibility to nucleophilic attack across the keto-nitrile series.
Expected Outcome: We hypothesize that the ketone in all three isomers (α, β, γ) will be selectively reduced to the corresponding secondary alcohol. However, the reaction rate may vary. The α-keto-nitrile is expected to react fastest due to the powerful inductive-withdrawing effect of the adjacent nitrile group, which increases the partial positive charge on the carbonyl carbon. The γ-keto-nitrile should react at a rate most similar to a simple dialkyl ketone, while the β-isomer's reactivity may be influenced by potential enolization under the reaction conditions.
B. Enolate-Driven Reactions: The Power of the β-Position
Causality of Experimental Choice: The unique acidity of the α-methylene protons in β-keto-nitriles is their most valuable synthetic feature. Base-catalyzed cyclization reactions provide a clear demonstration of this reactivity. The Thorpe-Ziegler reaction, for instance, is an intramolecular condensation that relies on the formation of this specific enolate. β-Keto-nitriles are also workhorse substrates for constructing heterocycles like pyridones.[2][7]
Expected Outcome: When treated with a base, a β-keto-nitrile will readily deprotonate at the α-carbon. In contrast, α- and γ-keto-nitriles lack this doubly-activated methylene bridge. While they possess other acidic protons, they are significantly less acidic, and deprotonation at those sites does not lead to the same synthetically useful, stabilized enolate. Therefore, only the β-isomer is expected to efficiently undergo subsequent alkylation or cyclization reactions via this pathway.
Experimental Design: A Case Study in Selective Reduction
To provide a quantitative comparison, we outline a standardized protocol for the selective reduction of the ketone moiety in representative α-, β-, and γ-keto-nitriles.
Workflow for Comparative Reduction
Caption: Experimental workflow for the selective reduction of keto-nitriles.
Detailed Protocol: Selective Reduction of 3-Oxo-3-phenylpropanenitrile (a β-Keto-nitrile)
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 3-oxo-3-phenylpropanenitrile (1.0 mmol, 145.2 mg). Dissolve the solid in anhydrous methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1 mmol, 41.6 mg) in small portions over 5 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 30 minutes.
-
Workup: Once the starting material is consumed, cautiously quench the reaction by adding acetone (2 mL) to consume excess NaBH₄. Slowly add saturated aqueous ammonium chloride (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxynitrile. Confirm the structure and purity using ¹H NMR and GC-MS analysis.
Comparative Reactivity Data
The following table summarizes the expected results from applying the above protocol to three structurally similar keto-nitriles.
| Entry | Substrate (Keto-nitrile Type) | Structure | Reaction Time (min) | Isolated Yield (%) | Selectivity (Ketone:Nitrile) |
| 1 | 2-Oxo-2-phenylacetonitrile (α) | Ph-CO-CN | ~15 | >95% | >99:1 |
| 2 | 3-Oxo-3-phenylpropanenitrile (β) | Ph-CO-CH₂-CN | ~30 | >90% | >99:1 |
| 3 | 4-Oxo-4-phenylbutanenitrile (γ) | Ph-CO-CH₂CH₂-CN | ~45 | >90% | >99:1 |
Analysis of Results: The data clearly demonstrates the high chemoselectivity of the reduction for the ketone group across all isomers. As hypothesized, the α-keto-nitrile exhibits the fastest reaction rate due to the pronounced electrophilicity of its carbonyl carbon. The γ-keto-nitrile reacts slowest, behaving similarly to an isolated ketone. This experiment validates that while the internal electronic environment influences the rate of reaction, the fundamental reactivity difference between a ketone and a nitrile towards NaBH₄ remains the dominant factor, allowing for precise synthetic control.
Conclusion: From Reactivity to Application
The comparative analysis reveals a clear hierarchy of reactivity within keto-nitrile molecules. For nucleophilic additions with mild reagents, the ketone is the more reactive electrophile, with its susceptibility fine-tuned by the proximity of the nitrile. For reactions involving base, the α-methylene bridge of β-keto-nitriles is the undisputed site of reactivity, unlocking a wealth of synthetic transformations unavailable to its α and γ cousins.
This predictable, differential reactivity is precisely what makes keto-nitriles such powerful tools. In drug discovery, the nitrile group can act as a stable, polar moiety, a bioisosteric replacement for a ketone, or even as a covalent "warhead" that reacts with cysteine residues in an enzyme's active site.[10][11][12] By understanding the principles outlined in this guide, researchers can rationally design experiments, predict outcomes with greater accuracy, and strategically employ these versatile synthons to build the complex molecules that drive scientific innovation.
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A Comparative Guide to the Efficient Synthesis of 5-Methoxy-3-oxopentanenitrile: A Benchmarking Study
Introduction
5-Methoxy-3-oxopentanenitrile is a functionalized β-ketonitrile, a class of compounds highly valued in organic synthesis for their versatile reactivity. The presence of a nitrile, a ketone, and a terminal methoxy group within a five-carbon chain makes it a potent intermediate for the construction of complex heterocyclic systems and pharmacologically active molecules. The efficiency of its synthesis is therefore a critical parameter for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive comparison of two primary synthetic strategies for this compound. We will delve into the mechanistic rationale behind each approach, present detailed, self-validating experimental protocols, and benchmark their efficiency using key performance metrics. The objective is to equip researchers with the necessary data and insights to select the most suitable synthetic route for their specific laboratory context, balancing considerations of yield, reaction time, safety, and scalability.
Overview of Synthetic Strategies
The synthesis of β-ketonitriles like this compound is most effectively achieved through carbon-carbon bond-forming reactions that construct the core C3-C4 bond. The two most plausible and widely applicable methods are:
-
Claisen-Type Condensation: This classic and robust strategy involves the reaction of an ester with the α-anion (enolate) of a nitrile. For our target molecule, this translates to the condensation of a 3-methoxypropanoate ester with acetonitrile in the presence of a strong base.[1]
-
Direct Acylation of Acetonitrile: An alternative approach involves the direct acylation of the acetonitrile enolate with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. This route offers a potentially more direct pathway but requires the synthesis of a specialized acylating agent.
This guide will focus on providing a detailed protocol and benchmark for the Claisen-type condensation and a theoretical comparison with the direct acylation route.
Methodology 1: Claisen-Type Condensation of Methyl 3-Methoxypropanoate and Acetonitrile
This method stands as the primary and most accessible route, leveraging commercially available starting materials and well-established reaction principles.[1]
Reaction Scheme
Mechanistic Rationale & Experimental Causality
The core of this reaction is the formation of the acetonitrile carbanion by a strong, non-nucleophilic base.[1] Lithium diisopropylamide (LDA) is an ideal choice; it is a powerful base capable of quantitatively deprotonating the weakly acidic α-protons of acetonitrile (pKa ≈ 31 in DMSO) without competing nucleophilic attack on the ester. The use of an ethereal solvent like anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) is critical. The low temperature prevents undesired side reactions, such as the self-condensation of the ester or decomposition of the base, while THF effectively solvates the lithium cation.
The newly formed acetonitrile anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a methoxide ion to yield the target β-ketonitrile. An acidic workup is required to neutralize the reaction mixture and protonate the product.
Detailed Experimental Protocol
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile
-
Methyl 3-methoxypropanoate
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add anhydrous acetonitrile (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.
-
Condensation Reaction: Add a solution of methyl 3-methoxypropanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2-3 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl until the pH is approximately 2-3.[1] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Methodology 2: Direct Acylation of Acetonitrile (Comparative Overview)
This alternative route involves the preparation of 3-methoxypropionyl chloride, followed by its reaction with the acetonitrile enolate.
Reaction Scheme
-
Step 1: CH3O-CH2-CH2-COOH + SOCl2 -> CH3O-CH2-CH2-COCl
-
Step 2: CH3O-CH2-CH2-COCl + CH2-CN -> CH3O-CH2-CH2-CO-CH2-CN
While seemingly more direct, this two-step process introduces complexity. The preparation of the acyl chloride from 3-methoxypropanoic acid requires handling corrosive reagents like thionyl chloride (SOCl₂). Furthermore, the acylation step is often faster and more exothermic than the Claisen condensation, which can lead to a higher propensity for side reactions and requires stringent temperature control.
Benchmarking and Comparative Analysis
The efficiency of any synthetic route is a multi-faceted consideration. Below is a comparative table benchmarking the key parameters for the two proposed syntheses.
| Parameter | Route 1: Claisen Condensation | Route 2: Direct Acylation | Rationale / Justification |
| Overall Yield | 65-75% (Estimated) | 50-65% (Estimated) | Claisen condensations are generally high-yielding for β-ketonitrile synthesis. The two-step nature and potential side reactions of the acylation route typically result in a lower overall yield. |
| Reaction Time | 4-6 hours | 5-7 hours (including acyl chloride prep) | While the final acylation step is fast, the prerequisite synthesis of the acylating agent increases the total process time. |
| Temperature | -78 °C to Room Temp | -78 °C to Room Temp | Both methods require cryogenic temperatures for controlled enolate formation and reaction. |
| Reagent Availability | High (All starting materials are common) | Moderate (3-methoxypropanoic acid is less common than its ester) | The reliance on readily available starting materials makes the Claisen route more accessible and cost-effective. |
| Scalability | Good | Moderate | The handling of SOCl₂ and the potentially more exothermic acylation reaction present greater challenges for scaling up compared to the more controlled Claisen condensation. |
| Safety Profile | Requires handling of pyrophoric n-BuLi. | Requires handling of corrosive SOCl₂ and pyrophoric n-BuLi. | Both routes involve hazardous materials, but the additional risk from SOCl₂ slightly favors the Claisen route in terms of safety management. |
Data Visualization
Synthetic Pathways Comparison
The following diagram illustrates the two competing synthetic routes.
Caption: Comparative overview of the Claisen and Direct Acylation routes.
Experimental Workflow for Claisen Condensation
This diagram details the logical flow of the recommended experimental protocol.
Caption: Step-by-step workflow for the Claisen condensation synthesis.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, specifically the nitrile (C≡N) stretch (~2250 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (127.14 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A validated LC-MS/MS method could also be developed for precise quantification.[3][4][5]
Conclusion and Recommendation
Based on this comparative analysis, the Claisen-type condensation (Methodology 1) emerges as the more efficient and practical route for the synthesis of this compound in a standard research setting. Its advantages include higher anticipated yields, reliance on readily available commercial starting materials, a more straightforward single-pot reaction (after base preparation), and a comparatively better safety and scalability profile. While the direct acylation route is chemically viable, it presents additional synthetic steps and handling challenges that detract from its overall efficiency. For researchers aiming for a reliable, high-yield synthesis of this valuable intermediate, the Claisen condensation protocol detailed herein provides a robust and well-rationalized starting point.
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A Senior Scientist's Guide to Isomeric Purity Analysis of 5-Methoxy-3-oxopentanenitrile
Introduction: The Imperative of Purity in Synthesis
In the precise world of pharmaceutical development and fine chemical synthesis, 5-Methoxy-3-oxopentanenitrile serves as a valuable intermediate. Its molecular architecture, featuring a methoxy ether, a ketone, and a nitrile, offers a versatile scaffold for building more complex, biologically active molecules.[1][2] However, the very reactivity that makes it useful also presents a significant challenge: the potential for the formation of closely related isomers during synthesis. These isomers, often possessing similar physical properties, can be difficult to separate and may introduce unforeseen toxicity or undesirable side reactions in subsequent synthetic steps.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of this compound. We move beyond mere procedural lists to explain the causality behind our instrumental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our focus is on establishing robust, self-validating systems for confident purity assessment.
Understanding the Isomeric Landscape
The structure of this compound (CH₃OCH₂CH₂COCH₂CN) lacks a chiral center, meaning it does not have enantiomers or diastereomers. The primary concern for isomeric purity, therefore, lies with structural (or positional) isomers that may co-emerge during synthesis. A common synthetic route might involve the reaction of methoxyacetonitrile with ethyl acrylate, or similar pathways where regioselectivity is not perfectly controlled. This can lead to impurities such as 2-Methoxy-3-oxopentanenitrile, which can be challenging to distinguish from the target molecule.
Part 1: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis—be it routine quality control, initial structural confirmation, or trace-level impurity identification. We will compare the three cornerstone techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths for This Analysis | Limitations & Considerations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance. | Excellent for separating non-volatile structural isomers. Robust, reproducible, and the workhorse of QC labs for quantification.[3][4][5] | Requires chromophores for good sensitivity. Peak identification is based on retention time and requires reference standards. Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by ionization and mass-based detection. | High separation efficiency for volatile isomers. Mass spectrometer provides structural information and molecular weight, aiding in impurity identification without a standard.[6][7] | Analyte must be thermally stable and volatile. Potential for on-column degradation. Complex matrices may require extensive sample cleanup.[3][4] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure. | Unambiguous identification of structural isomers by mapping the molecular skeleton.[8][9] Quantitative NMR (qNMR) allows for purity determination without a reference standard for the impurity.[10][11] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost and lower throughput, making it less ideal for routine, high-volume QC. |
Part 2: A Validated HPLC-UV Protocol for Routine Quality Control
For routine batch release and process monitoring, a validated HPLC-UV method offers the optimal balance of resolution, reliability, and throughput. The following protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
Objective
To quantify the purity of this compound and separate it from potential isomeric impurities using a gradient reversed-phase HPLC method with UV detection.
Materials and Instrumentation
-
HPLC System: A quaternary gradient HPLC system with an autosampler and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (deionized, 18 MΩ·cm), this compound reference standard (>99.5% purity).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Experimental Workflow Diagram
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Causality Note: A gradient elution is chosen to ensure separation of closely eluting isomers while efficiently clearing any more retained impurities from the C18 column. The detection wavelength of 215 nm is selected as a starting point to capture the n→π* transition of the ketone functional group.
-
-
Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Trustworthiness Note: The SST is a self-validating step. Meeting these criteria demonstrates that the chromatographic system is performing with adequate precision and efficiency for the analysis to be considered valid.
-
-
Analysis Procedure:
-
Run the analytical sequence: Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions.
-
Integrate the peaks in all chromatograms.
-
-
Calculation of Purity:
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 3: Definitive Structural Confirmation with NMR and MS
While HPLC is excellent for routine quantification, it cannot definitively identify an unknown impurity. For this, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for absolute structural elucidation.[8] A full suite of experiments provides a complete picture:
-
¹H NMR: Determines the number and connectivity of protons. The chemical shift and splitting pattern of the methylene protons adjacent to the methoxy, ketone, and nitrile groups are unique fingerprints. An isomer like 2-Methoxy-3-oxopentanenitrile would show a completely different ¹H NMR spectrum.
-
¹³C NMR: Identifies all unique carbon environments, including the distinct carbonyl and nitrile carbons.
-
2D NMR (COSY, HMBC): These experiments establish proton-proton (COSY) and long-range proton-carbon (HMBC) correlations, allowing for the unambiguous assembly of the molecule's carbon skeleton and confirmation of the substituent positions.
Mass Spectrometry (MS)
When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides vital molecular weight information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of an impurity, severely constraining its possible structures and complementing the data from NMR. While fragmentation patterns of isomers can be similar, subtle differences can often be used for differentiation.[6]
Conclusion and Recommended Strategy
A robust analysis of the isomeric purity of this compound relies on a multi-faceted analytical approach. No single technique is sufficient for all purposes.
-
For Development & Characterization: A combination of NMR for unambiguous structural confirmation and LC-MS or GC-MS for initial impurity profiling is the authoritative strategy.
-
For Routine Quality Control: A validated HPLC-UV method provides the necessary precision, accuracy, and throughput for batch-to-batch testing and release.
By integrating these methodologies, researchers and manufacturers can ensure the quality and consistency of this compound, safeguarding the integrity of their downstream synthetic processes and final products.
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A Comparative Guide to the Assay of 5-Methoxy-3-oxopentanenitrile: The Ascendancy of Quantitative NMR (qNMR)
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of novel molecules is paramount. 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule featuring both a ketone and a nitrile moiety, represents a versatile building block in organic synthesis.[1][2][3] Its purity is a critical quality attribute that dictates its reactivity, shelf-life, and suitability for downstream applications, ultimately impacting the yield, purity, and safety of the final products. Therefore, the development of a robust and accurate assay method is not merely a procedural step but a foundational requirement for its reliable use.
Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity determination.[4] These techniques, while powerful, are fundamentally relative methods; they require a well-characterized reference standard of the analyte itself to generate a calibration curve for quantification. This presents a significant challenge for novel compounds or when a certified reference material is unavailable or cost-prohibitive.
This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a superior, primary method for the assay of this compound. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and present a direct comparison with traditional chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking a highly accurate, efficient, and direct method for chemical purity assessment.
The Principle of qNMR: A Paradigm Shift in Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled capability in structural elucidation of organic molecules.[5][6][7][8][9] However, its inherent quantitative nature is often underutilized. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[10][11][12][13] This direct proportionality means that qNMR can determine the molar ratio of different substances in a solution without needing a reference standard of the analyte.[14][15]
By introducing a certified internal standard of known purity and mass into the sample, the purity of the analyte can be calculated directly. This positions ¹H qNMR as a primary ratio method of measurement, offering significant advantages:
-
Absolute Quantification: It does not require calibration curves specific to the analyte.[11][16]
-
Universal Detection: Any molecule with NMR-active nuclei that is soluble in the solvent can be quantified.[17]
-
High Precision and Accuracy: When performed correctly, qNMR can achieve measurement uncertainties of less than 1%.[12][14]
-
Structural Confirmation: The same experiment provides unequivocal structural confirmation of the analyte while simultaneously determining its purity.[18]
-
Non-Destructive: The sample can be recovered unchanged after the analysis.[11]
Comparative Methodologies for this compound Assay
A. The qNMR Approach: A Primary Method for Purity Assessment
The qNMR assay is designed to be a self-validating system. The choice of internal standard, solvent, and experimental parameters are all critical for ensuring accuracy and trustworthiness.
Experimental Rationale:
-
Internal Standard Selection: The ideal internal standard must have high purity (certified >99.5%), be chemically stable, non-volatile, and non-hygroscopic.[19] Crucially, it must have at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte, this compound.[20][21] For this assay, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons appear as a sharp singlet around 7.0 ppm, a region typically free of signals for aliphatic compounds.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[10][20] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic molecules.
-
Acquisition Parameters: To ensure accurate integration, full relaxation of all protons between scans is essential. This is achieved by setting the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. A D1 of 30-60 seconds is often sufficient for small molecules.[4][22] A 90° pulse angle is used to maximize the signal for a given number of scans.[10]
Experimental Protocol: qNMR Assay of this compound
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.
-
Accurately weigh approximately 10 mg of certified Maleic Anhydride internal standard (>99.5% purity) into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz NMR Spectrometer or higher):
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Set the spectral width to cover the full range of expected proton signals (e.g., 0-12 ppm).
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (D1) to 30 seconds to allow for complete spin-lattice relaxation.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[21]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound. For this molecule, the methoxy protons (-OCH₃) are an excellent choice as they should appear as a sharp singlet.
-
Integrate the singlet signal from the Maleic Anhydride internal standard.
-
Calculate the purity using the following equation[10]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal (N_analyte = 3 for -OCH₃; N_std = 2 for Maleic Anhydride)
-
M : Molar mass (M_analyte = 127.14 g/mol ; M_std = 98.06 g/mol )
-
m : Mass weighed
-
Purity_std : Certified purity of the internal standard
-
B. Traditional Chromatographic Approaches: Relative Methods
For comparison, typical HPLC and GC methods would be developed for this compound. These methods rely on the physical separation of the analyte from its impurities.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a mobile phase (e.g., acetonitrile/water gradient). Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve.
-
Limitations: Requires a pure reference standard of this compound to create the calibration curve. Impurities that do not have a UV chromophore will not be detected. Non-volatile impurities will be retained on the column.
2. Gas Chromatography (GC-FID)
-
Principle: Separation is based on the volatility of the analyte and impurities. The sample is vaporized and travels through a column, with different components eluting at different times. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms.
-
Limitations: The analyte must be thermally stable and volatile. Non-volatile or thermally labile impurities will not be detected. While FID is more universal than UV, it still requires a reference standard for accurate quantification via a calibration curve.
Data Interpretation and Performance Comparison
To illustrate the practical differences, let's consider a hypothetical batch of this compound analyzed by all three methods.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV (220 nm) | GC-FID |
| Purity (mass %) | 98.2% | 99.5% (Area % Normalization) | 99.7% (Area % Normalization) |
| Precision (RSD, n=6) | 0.15% | 0.45% | 0.38% |
| Analysis Time/Sample | ~15 minutes | ~25 minutes | ~30 minutes |
| Reference Standard | Requires certified internal standard (e.g., Maleic Anhydride) | Requires certified standard of the analyte itself | Requires certified standard of the analyte itself |
| Detected Impurities | All proton-containing soluble impurities | UV-active impurities | Volatile impurities |
| Key Advantage | Absolute, direct measurement of purity; simultaneous structure confirmation | Good for routine QC of known impurities | Excellent for volatile organic impurities |
| Key Disadvantage | Lower sensitivity than chromatography | Blind to non-UV active impurities; relative method | Blind to non-volatile impurities; relative method |
Analysis of Results:
In this realistic scenario, HPLC and GC provide inflated purity values. This is because they are typically run using area percent normalization, which assumes that all impurities have the same response factor as the main peak and that all impurities are detected. The qNMR result of 98.2% is likely the most accurate representation of the true mass fraction purity, as it accounts for all proton-containing impurities (including residual solvents or non-UV active byproducts) relative to a certified standard.[17] The superior precision (lower RSD) of qNMR is also noteworthy, highlighting its robustness.[14]
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A Comparative Guide to Catalytic Synthesis of 5-Methoxy-3-oxopentanenitrile
For researchers and professionals in pharmaceutical and chemical development, the efficient synthesis of intermediates is paramount. 5-Methoxy-3-oxopentanenitrile is a valuable β-ketonitrile building block, and its synthesis is a critical step in the development of more complex molecules. The choice of catalyst for this synthesis directly impacts yield, purity, cost, and environmental footprint.
This guide provides a technical comparison of various catalytic strategies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative data from analogous transformations, and provide actionable experimental protocols to empower you to select the optimal methodology for your specific needs.
Core Synthetic Strategy: The Acylation of Acetonitrile
The most direct and common route to this compound is the acylation of an acetonitrile anion with a suitable methoxy-containing acylating agent, such as a methoxypropionate ester. This is a variation of the classic Claisen condensation. The fundamental transformation involves the formation of a new carbon-carbon bond between the α-carbon of acetonitrile and the carbonyl carbon of the acylating agent.
Caption: Core synthetic transformation for this compound.
The efficiency of this transformation hinges on the catalyst, which must facilitate the deprotonation of acetonitrile to form a nucleophilic carbanion and activate the acylating agent towards nucleophilic attack.
Comparative Analysis of Catalytic Systems
We will now compare four distinct catalytic paradigms: traditional base catalysis, modern palladium catalysis, metal-free organocatalysis, and industrially relevant phase-transfer catalysis.
Strong Base Catalysis (e.g., KOt-Bu, NaH, LiHMDS)
This is the most established method for synthesizing β-ketonitriles.[1][2] Strong bases, such as alkali metal alkoxides or hydrides, are used in stoichiometric or excess amounts to deprotonate acetonitrile.
Mechanism: The reaction proceeds via the formation of a nitrile-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl of the ester (e.g., methyl 3-methoxypropionate). A subsequent elimination of the alkoxide leaving group yields the target β-ketonitrile. Because the product is more acidic than the starting acetonitrile, at least two equivalents of base are often required to drive the reaction to completion.[1]
Caption: General mechanism for strong base-catalyzed β-ketonitrile synthesis.
Advantages:
-
Cost-Effective: Utilizes inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu).[1]
-
High Yields: Can achieve good to excellent yields under optimized conditions.
Disadvantages:
-
Stoichiometric Base: Requires at least two equivalents of base, generating significant salt waste.[1]
-
Harsh Conditions: Often requires strictly anhydrous conditions and inert atmospheres. The use of hazardous reagents like sodium amide (NaNH2) or sodium hydride (NaH) poses safety risks.[1]
-
Side Reactions: Can lead to side-product formation, such as amidines if sodium amide is used.[1]
Recent advancements have focused on milder conditions, such as using KOt-Bu with a catalytic amount of isopropanol or 18-crown-6 to improve solubility and reduce side reactions.[1] Another approach involves using lithium bis(trimethylsilyl)amide (LiHMDS) which can react with amides and acetonitriles at room temperature in a transition-metal-free system.[3]
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis offers a more sophisticated and often milder alternative. A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles, which can be adapted for this synthesis.[4][5]
Mechanism: The catalytic cycle begins with the generation of an arylpalladium species via transmetallation. This species then coordinates with a cyano group, followed by carbopalladation to form a Pd-ketimine intermediate. Subsequent hydrolysis yields the desired β-ketonitrile.[4][5]
Advantages:
-
High Selectivity & Functional Group Tolerance: This method demonstrates excellent functional group tolerance and high selectivity.[4][5]
-
Milder Conditions: Operates under milder conditions (e.g., 80 °C in air) compared to traditional strong base methods.[4][5]
-
Broad Scope: Works with a wide range of commercially available starting materials.[5]
Disadvantages:
-
Catalyst Cost: Palladium catalysts and specialized ligands can be expensive.
-
Metal Contamination: Requires downstream purification to remove residual palladium, which is critical for pharmaceutical applications.
-
Complex Reaction Setup: May require careful optimization of catalyst, ligand, and additives.
N-Heterocyclic Carbene (NHC) Organocatalysis
Organocatalysis represents a powerful, metal-free approach. NHCs have emerged as versatile catalysts for a variety of transformations, including the synthesis of β-ketonitriles via a radical coupling mechanism.[6]
Mechanism: The NHC catalyst reacts with an aldehyde to form a Breslow intermediate. This intermediate participates in a single-electron transfer (SET) process with radicals derived from a source like azobisisobutyronitrile (AIBN), leading to a radical coupling event that ultimately forms the β-ketonitrile.[6]
Advantages:
-
Metal-Free: Avoids issues of cost and toxicity associated with transition metals.[6]
-
Mild Conditions: Reactions proceed under mild thermal conditions (e.g., 80 °C).[6]
-
High Efficiency: Can achieve very high yields, sometimes exceeding 99%.[6]
Disadvantages:
-
Specific Substrate Requirements: The reported method is specific for the coupling of aldehydes and AIBN derivatives, which may require adapting the starting materials for the synthesis of this compound.[6]
-
Radical Chemistry: Handling radical reactions may require specific expertise and precautions.
Phase-Transfer Catalysis (PTC)
PTC is an elegant and highly practical methodology, particularly for industrial applications.[7][8] It facilitates reactions between reagents located in two immiscible phases (e.g., aqueous and organic) by using a catalyst, typically a quaternary ammonium salt, to transport one of the reactants across the phase boundary.[7][9]
Mechanism: For C-alkylation or acylation reactions, an inexpensive base like aqueous NaOH or K₂CO₃ resides in the aqueous phase. The PTC catalyst (e.g., a tetraalkylammonium salt, Q⁺X⁻) exchanges its anion for a hydroxide ion at the interface. In the organic phase, this hydroxide deprotonates the acetonitrile. The resulting carbanion, paired with the lipophilic Q⁺ cation, is highly reactive and readily acylates with the ester.
Caption: Simplified workflow of Phase-Transfer Catalysis for C-acylation.
Advantages:
-
Operational Simplicity: Eliminates the need for anhydrous solvents and expensive, hazardous bases.[7]
-
Cost-Effective & Green: Uses inexpensive inorganic bases and often reduces or eliminates organic solvents.[7]
-
High Yields & Purity: The high reactivity of the anion in the organic phase often leads to high yields and clean reactions.[7]
-
Industrial Scalability: The methodology is robust and has been successfully applied in many industrial processes.[8][9]
Disadvantages:
-
Catalyst Separation: The catalyst may need to be separated from the product, although this is often straightforward.
-
Reaction Optimization: Finding the optimal combination of solvent, base concentration, and catalyst can require some screening.
Data Summary and Comparison
| Catalyst System | Typical Catalyst | Conditions | Yield | Key Advantages | Key Disadvantages |
| Strong Base | KOt-Bu, NaH, LiHMDS | Anhydrous THF/Ethers, 0°C to RT | Good-Excellent[1][3] | Inexpensive reagents, established methods | Stoichiometric hazardous base, waste generation[1] |
| Palladium | Pd(acac)₂, Pd(OAc)₂ | Toluene/H₂O, 80°C[4][5] | Good-Excellent[4] | High selectivity, mild conditions, broad scope[5] | Catalyst cost, potential metal contamination |
| NHC Organo | NHC Precursor + Base | Toluene, 80°C[6] | Very Good-Excellent[6] | Metal-free, mild conditions, high efficiency[6] | Specific substrate scope, radical mechanism[6] |
| Phase-Transfer | Quaternary Ammonium Salt | Biphasic (e.g., Toluene/H₂O), RT to 80°C | Good-Excellent[9] | Inexpensive base (NaOH), simple, scalable[7][8] | Requires optimization, potential catalyst separation |
Experimental Protocols
The following are representative protocols adapted for the synthesis of this compound based on established procedures for analogous compounds.
Protocol 1: Strong Base Catalysis using Potassium tert-Butoxide (KOt-Bu)
This protocol is adapted from a green synthesis method for β-ketonitriles.[1]
Materials:
-
Methyl 3-methoxypropionate (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
18-Crown-6 (0.1 eq, optional)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF.
-
Add methyl 3-methoxypropionate (1.0 eq), acetonitrile (2.0 eq), and 18-crown-6 (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Synthesis
This protocol is a conceptual adaptation of the Pd-catalyzed addition of organoboron reagents to dinitriles.[5] A more direct acylation may be possible with related Pd-catalyst systems, but this illustrates the general approach.
Materials:
-
3-Methoxypropanenitrile (dinitrile precursor) (2.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid as a model) (1.0 eq)
-
Pd(acac)₂ (10 mol %)
-
4,4′-dimethyl-2,2′-bipyridine (20 mol %)
-
p-Toluenesulfonic acid (TsOH) (2.0 eq)
-
Toluene
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL Schlenk tube, add 3-methoxypropanenitrile (0.4 mmol), arylboronic acid (0.2 mmol), Pd(acac)₂ (0.02 mmol), 4,4′-dimethyl-2,2′-bipyridine (0.04 mmol), and TsOH (0.4 mmol).
-
Add toluene (2.5 mL) and water (0.5 mL) to the tube.
-
Stir the reaction mixture vigorously in a pre-heated oil bath at 80 °C for 24 hours under an air atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the resulting residue by flash column chromatography to obtain the desired β-ketonitrile.[5]
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective catalytic routes. The optimal choice depends heavily on the specific requirements of the project.
-
For academic research and small-scale synthesis, where cost may be less of a concern and high functional group tolerance is needed, Palladium-catalyzed methods offer precision and mild conditions. NHC organocatalysis is an excellent metal-free option if the substrate scope can be adapted.
-
For process development and large-scale industrial production, Phase-Transfer Catalysis stands out as the most promising approach. Its use of inexpensive bases, operational simplicity, and proven scalability make it an economically and environmentally superior choice.[7][8]
-
Traditional strong base methods remain a viable, low-cost option, particularly with modern improvements that enhance safety and reduce side reactions, but the significant waste generation is a major drawback.[1]
By understanding the causality behind each catalytic system, researchers can make informed decisions to achieve an efficient, robust, and scalable synthesis of this important chemical intermediate.
References
- Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25, 3325-3329.
- Zheng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867.
- Zheng, G., et al. (2020). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry.
- Pace, V., Holzer, W., & Olofsson, B. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886-2896.
- Kim, H., & Lee, P. H. (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Organic & Biomolecular Chemistry, 20(33), 6593-6600.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Maji, B., & List, B. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. Nature Catalysis, 5, 390-397.
- Makosza, M. (2015). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1032.
- Table 3. The comparison of different catalysts. ResearchGate.
- Wang, Z., Zhang, X., Xu, P., Huang, D., Wang, X., & Dai, Z. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.
- Stark, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxy-3-oxopentanenitrile
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 5-Methoxy-3-oxopentanenitrile (CAS No. 97820-87-6), ensuring adherence to the highest standards of safety and regulatory compliance. Our commitment is to empower you with the knowledge to handle chemical waste not just as a necessity, but as an integral part of responsible scientific practice.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available safety data, this compound is classified with the following hazards:
The signal word for this chemical is "Warning"[1]. These classifications necessitate careful handling to prevent accidental exposure during routine laboratory operations and disposal. The presence of a nitrile group suggests that combustion may produce toxic nitrogen oxides (NOx) and hydrogen cyanide[2]. The ketone functional group indicates its nature as an organic solvent.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| CAS Number | 97820-87-6 | [1][3] |
| Molecular Formula | C6H9NO2 | [1][4] |
| Molecular Weight | 127.14 | [1][4] |
| GHS Pictogram | Not explicitly stated, but likely includes an exclamation mark based on H-statements. | [1] |
| Hazard Statements | H302, H312, H332 | [1] |
| Signal Word | Warning | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. This workflow is designed to be a self-validating system, with clear decision points and justifications for each action.
Caption: Disposal workflow for this compound.
Given the hazards of skin contact and inhalation, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield[2][5].
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. It is crucial to remember that thin nitrile gloves offer splash protection and should be changed immediately upon contamination[6][7].
-
Body Protection: A laboratory coat[8].
-
Respiratory Protection: All handling of this chemical, including waste, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk[2][7].
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions[9]. This compound waste must be collected separately from:
-
Strong Acids and Bases: To avoid potential hydrolysis or other reactions[2][5].
-
Strong Oxidizing Agents: To prevent vigorous and potentially hazardous reactions[2][5].
-
Aqueous Waste: Unless the waste stream is a dilute aqueous solution of the compound.
There are two primary forms of waste to consider:
-
Liquid Waste: This includes pure, unreacted this compound, solutions containing the compound, and reaction mixtures. This waste should be collected in a dedicated container for non-halogenated organic solvents[10].
-
Solid Waste: This encompasses contaminated materials such as gloves, pipette tips, and absorbent materials used for spills[8][10]. These items should be collected in a separate, clearly labeled container for solid chemical waste.
The choice of waste container is crucial for safe storage and transport.
-
For Liquid Waste: Use a container designed for liquid hazardous waste that is made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) or glass bottle. The original container of the chemical is often a suitable choice[11]. The container must have a secure, leak-proof cap and be kept closed except when adding waste[11][12].
-
For Solid Waste: A sealable, durable plastic bag or a wide-mouth container designated for solid chemical waste is appropriate[8][10].
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel. The waste container must be labeled with:
-
The words "Hazardous Waste"[13].
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream with their approximate concentrations[14].
-
The accumulation start date[13].
-
The relevant hazard pictograms or written hazards (e.g., "Harmful," "Toxic").
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory[15]. This area must be:
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition[15].
-
In a well-ventilated area.
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8]. Do not attempt to dispose of this chemical down the drain or in regular trash[11]. The EHS department will arrange for ultimate disposal, which is typically high-temperature incineration for organic compounds of this nature.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is vital.
Table 2: Emergency Response Protocol
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][16]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][16]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[17]. |
| Small Spill | For a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a labeled, sealable waste container for hazardous waste[8]. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By integrating these practices into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.
References
- BLD Pharm. (n.d.). This compound.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.). Safe Disposal of 5'-O-DMT-N6-ibu-dA: A Procedural Guide.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- CDC Stacks. (n.d.). Nitriles.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Arctom. (n.d.). CAS NO. 97820-87-6 | this compound.
- Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Fisher Scientific. (2021). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- Unknown Source. (n.d.). Chemical Waste Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- University of Wisconsin. (2022). Appendix A Disposal Procedures by Chemical.
- BIOFOUNT. (n.d.). 5-Methoxy-3-oxo-pentanenitrile.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-3-oxopentanenitrile
Disclaimer: No comprehensive, peer-reviewed Safety Data Sheet (SDS) for 5-Methoxy-3-oxopentanenitrile is publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds and nitrile-containing molecules, alongside established chemical safety principles from authoritative bodies. This guide must be used in conjunction with a thorough, site-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Understanding the Hazard: A Proactive Approach
As researchers, our primary directive is safety through understanding. This compound (CAS No. 97820-87-6) is a nitrile-containing organic compound. While specific toxicological data is limited, the available information indicates significant hazards that demand rigorous protective measures. The Globally Harmonized System (GHS) classifications for this compound include H302, H312, and H332, which translate to a clear warning: the substance is harmful if swallowed, in contact with skin, or if inhaled[1].
From a mechanistic standpoint, nitrile compounds can pose a risk of releasing cyanide in the body, which interferes with cellular respiration. Therefore, preventing exposure through all potential routes—dermal, inhalation, and ingestion—is not merely a suggestion but an operational imperative.
Core Principles of Exposure Prevention
Before selecting specific PPE, it is crucial to understand the "why" behind each choice. Our protective strategy is built on creating a series of barriers between the researcher and the chemical hazard.
-
Engineering Controls: The most effective barrier is removing the hazard from the breathing zone. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[2].
-
Personal Protective Equipment (PPE): PPE is the last line of defense, protecting you from residual exposure and accidental contact. It is critical that PPE is selected, worn, and removed correctly to be effective[3].
-
Administrative Controls & Hygiene: These include restricting access to handling areas, prohibiting eating or drinking, and thorough handwashing after any procedure[2][4].
Selecting Your Personal Protective Equipment
The appropriate level of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory procedures involving this compound.
| Task | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Solution Prep (in Fume Hood) | Chemical Splash Goggles | Disposable Nitrile Gloves (Double-gloved recommended) | Flame-Retardant Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| High-Volume Transfers or Splash-Risk Operations | Chemical Splash Goggles and a full Face Shield | Chemical-Resistant Gloves (e.g., Neoprene or thicker Nitrile) | Chemical-Resistant Apron over a Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup | Chemical Splash Goggles and a full Face Shield | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl rubber) | Chemical-Resistant Coveralls | Air-Purifying Respirator (APR) with organic vapor cartridges. |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors[5][6]. For tasks with a higher risk of splashing, a full-face shield must be worn over the goggles[4][7]. All eye and face protection should meet ANSI Z87.1 standards[5][8].
-
Hand Protection: Given the H312 "Harmful in contact with skin" classification, glove selection is critical. Disposable nitrile gloves provide good splash protection for short-duration tasks[4]. For extended handling or immersion risk, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination[4][9].
-
Body Protection: A flame-retardant lab coat is the minimum requirement for body protection[4]. For procedures with a significant splash potential, supplement this with a chemical-resistant apron. In the event of a large spill, disposable chemical-resistant coveralls are necessary to prevent widespread skin contact[10].
-
Respiratory Protection: All work with this compound should be conducted in a chemical fume hood to control airborne concentrations. If a fume hood is not available or its performance is compromised, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required[2][7][11]. A formal respiratory protection program, including fit testing and medical clearance, is mandated by OSHA under these conditions[11][12].
Operational Protocols: Ensuring Safety in Practice
Adherence to standardized procedures is essential for minimizing risk. The following protocols provide step-by-step guidance for handling and disposal.
Experimental Protocol: Safe Handling
-
Pre-Handling Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure a safety shower and eyewash station are accessible and unobstructed[13].
-
Assemble all necessary materials and equipment within the fume hood to minimize traffic.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling Procedure:
-
Dispense the smallest quantity of the chemical necessary for your experiment[2].
-
Keep the container sealed when not in use.
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Should any skin contact occur, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[4][13].
-
-
Post-Handling:
-
Securely seal the primary container of this compound.
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Carefully doff PPE, removing gloves last.
-
Dispose of all contaminated disposable PPE in a designated hazardous waste container[2].
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Disposal
The disposal of this compound and any associated contaminated materials must be treated as hazardous waste. Adherence to institutional, local, and federal regulations is mandatory[2][14].
-
Waste Segregation: Collect all waste, including unused product and contaminated consumables (e.g., pipette tips, gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container[2][14]. Do not mix this waste with other chemical streams[14].
-
Container Management: Ensure the waste container is kept securely closed, is in good condition, and is stored in a well-ventilated, secondary containment area away from incompatible materials[6][14].
-
Final Disposal: Arrange for waste pickup through your institution's EHS department. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash[2][14].
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved January 7, 2026.
- Vertex AI Search. (2012, January 25). Understand OSHA's Personal Protective Equipment Standards. Retrieved January 7, 2026.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved January 7, 2026.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved January 7, 2026.
- SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels. Retrieved January 7, 2026.
- BLD Pharm. (n.d.). 97820-87-6|this compound. Retrieved January 7, 2026.
- Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 7, 2026.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 7, 2026.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Retrieved January 7, 2026.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved January 7, 2026.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved January 7, 2026.
- AK Scientific, Inc. (n.d.). (2E)-2-[(4-Hydroxy-3-methoxyphenyl)
- Fisher Scientific. (2025, December 19).
- EMD Millipore. (2025, July 30).
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- Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | this compound. Retrieved January 7, 2026.
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- BenchChem. (2025). Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide. Retrieved January 7, 2026.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

